3-(3,5-Dichlorophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHDDTBKRIGOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229940 | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-34-8 | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-(3,5-Dichlorophenyl)phenol
Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 3-(3,5-dichlorophenyl)phenol, a biaryl phenol compound. Biaryl structures are significant scaffolds in medicinal chemistry and materials science. This document details a robust synthetic route utilizing the Suzuki-Miyaura cross-coupling reaction, chosen for its reliability, scalability, and tolerance of functional groups.[1] Furthermore, it establishes a rigorous, multi-technique analytical workflow for structural verification and purity assessment, ensuring the generation of a well-characterized compound suitable for downstream research and development applications. The protocols and rationales presented herein are grounded in established chemical principles and are designed for researchers, chemists, and professionals in drug development.
Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The synthesis of unsymmetrical biaryls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the strategy of choice due to the commercial availability of a wide range of boronic acids, their stability, and the generally mild and high-yielding reaction conditions.[1][2]
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule reveals two primary Suzuki-Miyaura disconnection pathways. The choice between these pathways often depends on the commercial availability, cost, and stability of the starting materials.
Caption: Retrosynthetic analysis of this compound.
This guide will proceed with Route A , coupling 3,5-dichlorophenylboronic acid with 3-bromophenol. This choice is predicated on the robust nature of aryl bromides in Suzuki couplings and the straightforward purification of the final phenolic product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (3-bromophenol) bond, forming a Pd(II) complex. This is often the rate-limiting step.[3]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is crucial here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this transfer.[4]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[3]
Recommended Synthetic Protocol
This protocol is a representative method based on established procedures for Suzuki-Miyaura couplings and should be adapted and optimized as necessary.
Materials:
-
3-Bromophenol (1.0 eq)
-
3,5-Dichlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (10 mL / mmol of 3-bromophenol)
-
Ethanol (2.5 mL / mmol of 3-bromophenol)
-
Deionized Water (2.5 mL / mmol of 3-bromophenol)
-
Nitrogen or Argon gas supply
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromophenol (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and water. Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes. A properly degassed solvent system is essential for catalyst longevity and reaction efficiency.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. The mixture will typically turn a yellowish color.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 3-bromophenol is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Characterization and Quality Control
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound. The expected molecular formula is C₁₂H₈Cl₂O with a monoisotopic mass of 237.995 Da.[5]
Analytical Workflow
The workflow ensures that the final product meets the required standards of identity, strength, and purity before its use in further applications.
Caption: Standard analytical workflow for compound validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final product. A reverse-phase method is typically employed for compounds of this polarity.
Table 1: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar analytes. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier; formic acid improves peak shape.[6] |
| Gradient | 40% to 95% Acetonitrile over 15 minutes | A gradient elution ensures that impurities with different polarities are resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound provides strong UV absorbance.[7][8] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[9]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~9.5-10.5 | br s | 1H | Ar-OH |
| ~7.40 | t | 1H | H on dichlorophenyl ring | |
| ~7.35 | d | 2H | H on dichlorophenyl ring | |
| ~7.25 | t | 1H | H on hydroxyphenyl ring | |
| ~7.00 | m | 2H | H on hydroxyphenyl ring | |
| ~6.80 | m | 1H | H on hydroxyphenyl ring | |
| ¹³C | ~156 | s | - | C -OH |
| ~144 | s | - | Quaternary C -Cl | |
| ~135 | s | - | Quaternary biaryl C | |
| ~130 | s | - | Quaternary biaryl C | |
| ~129 | d | - | Aromatic C -H | |
| ~127 | d | - | Aromatic C -H | |
| ~121 | d | - | Aromatic C -H |
| | ~116 | d | - | Aromatic C -H |
Note: Predicted values are estimates based on standard chemical shift tables and data from similar structures. Actual values must be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the presence of two chlorine atoms gives a highly characteristic isotopic pattern.
Table 3: Expected Mass Spectrometry Data (Electron Ionization)
| Ion | m/z (Da) | Description | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | 238 | Molecular ion with two ³⁵Cl isotopes | ~100% (base peak) |
| [M+2]⁺ | 240 | Molecular ion with one ³⁵Cl and one ³⁷Cl | ~65% |
| [M+4]⁺ | 242 | Molecular ion with two ³⁷Cl isotopes | ~10% |
This distinctive 9:6:1 ratio for a dichloro-substituted compound is a powerful diagnostic tool for confirming the compound's elemental composition.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
-
Broad O-H Stretch: A prominent, broad absorption between 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region (the "fingerprint region").
-
C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.
-
C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.
Data can be compared with reference spectra for related compounds like 3,5-dichlorophenol to aid in assignment.[11]
Summary of Physicochemical Properties
Table 4: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | 3',5'-Dichloro-[1,1'-biphenyl]-3-ol | N/A |
| Molecular Formula | C₁₂H₈Cl₂O | [5] |
| Molecular Weight | 239.09 g/mol | [5] |
| Monoisotopic Mass | 237.9952203 Da | [5] |
| CAS Number | Not assigned | N/A |
References
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PubChem. (n.d.). Phenol, p-(3,5-dichlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3,5-Dichlorophenyl methyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5-Dichlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Diva-Portal.org. (2020). Suzuki reactions in novel liquids. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichlorophenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3,5-dichloro- UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3,5-dichloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3,5-dichloro- Notes. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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SciRP.org. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]
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Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
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Slideshare. (2023). Pharmaceutical applications of phenol and their derivatives. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dichlorobiphenyl-3-ol
Foreword: The Evolving Landscape of Persistent Organic Pollutants
The family of polychlorinated biphenyls (PCBs) has long been recognized for its environmental persistence and toxicological significance.[1] However, the focus of research is expanding beyond the parent compounds to their metabolic and environmental breakdown products, notably hydroxylated PCBs (OH-PCBs).[2] These compounds are not merely intermediates in a degradation pathway; they represent a class of emerging contaminants with unique chemical, physical, and biological properties.[3] OH-PCBs have been detected in a wide array of environmental matrices, including animal tissues, water, and sediments, raising significant environmental and health concerns due to their potential for endocrine disruption and other toxic effects at concentrations lower than their parent PCBs.[3] This guide provides an in-depth technical examination of the physicochemical properties of a specific congener, 3',5'-dichlorobiphenyl-3-ol, offering a framework for its scientific investigation and characterization.
Molecular Identity and Structural Elucidation
3',5'-Dichlorobiphenyl-3-ol is a hydroxylated derivative of a dichlorobiphenyl. Its molecular structure consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with two chlorine atoms at the 3' and 5' positions, while the other phenyl ring possesses a hydroxyl group at the 3-position.
Molecular Formula: C₁₂H₈Cl₂O
Molecular Weight: 239.09 g/mol
Synonyms: 3,5-Dichloro-3'-hydroxybiphenyl
The precise arrangement of these functional groups dictates the molecule's polarity, steric hindrance, and potential for intermolecular interactions, all of which are fundamental to its physicochemical behavior.
Caption: Molecular structure of 3',5'-dichlorobiphenyl-3-ol.
Core Physicochemical Parameters: A Data-Driven Approach
| Property | Value (Predicted/Estimated) | Experimental Protocol Reference |
| Melting Point | Solid at room temperature (estimated) | OECD Guideline 102 |
| Boiling Point | > 300 °C (estimated) | OECD Guideline 103 |
| Water Solubility | Low (estimated) | OECD Guideline 105 |
| pKa | ~8-9 (estimated) | OECD Guideline 112 |
| LogP (Octanol-Water Partition Coefficient) | ~4-5 (estimated) | OECD Guideline 107/117 |
Note: These values are estimations and require experimental verification.
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The following sections provide detailed, field-proven protocols for the experimental determination of the core physicochemical properties of 3',5'-dichlorobiphenyl-3-ol. The causality behind experimental choices is explained to ensure a self-validating system of analysis.
Melting Point Determination (OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. This is a crucial parameter for material characterization and purity assessment.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry 3',5'-dichlorobiphenyl-3-ol is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.
-
Observation: The temperature at which the substance is observed to melt is recorded as the melting point.
Causality of Experimental Choices: The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting behavior, which can provide insights into the purity of the sample. A sharp melting range typically indicates a pure compound.
Boiling Point Determination (OECD Guideline 103)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Ebulliometer Method
-
Apparatus: An ebulliometer, an instrument designed for precise boiling point measurement, is used. It consists of a boiling flask, a condenser, and a thermometer.
-
Procedure: The sample is placed in the boiling flask, and the apparatus is assembled. The liquid is heated to its boiling point.
-
Measurement: The temperature of the vapor-liquid equilibrium is measured with a calibrated thermometer.
Causality of Experimental Choices: The ebulliometer method is preferred for its accuracy and ability to maintain a stable boiling state, minimizing superheating and ensuring a precise measurement of the boiling point.
Water Solubility Determination (OECD Guideline 105)
Principle: Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature. It is a critical parameter for assessing environmental fate and bioavailability.
Methodology: Flask Method
-
Equilibration: An excess amount of 3',5'-dichlorobiphenyl-3-ol is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand to allow for the separation of the undissolved solid.
-
Sampling and Analysis: A sample of the aqueous phase is carefully withdrawn, ensuring no solid particles are included. The concentration of the dissolved substance is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality of Experimental Choices: The flask method is a robust and widely accepted method for determining the water solubility of sparingly soluble compounds. The long equilibration time and careful phase separation are crucial for obtaining an accurate measurement of the true equilibrium solubility.
Caption: Experimental workflow for water solubility determination.
pKa Determination (OECD Guideline 112)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For a phenolic compound like 3',5'-dichlorobiphenyl-3-ol, the pKa indicates the pH at which the hydroxyl group is 50% deprotonated.
Methodology: Spectrophotometric Method
-
Principle: The UV-Vis absorption spectrum of the protonated and deprotonated forms of the molecule will differ. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
-
Procedure:
-
Prepare a series of buffer solutions with known pH values.
-
Add a constant concentration of 3',5'-dichlorobiphenyl-3-ol to each buffer solution.
-
Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at a selected wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Causality of Experimental Choices: The spectrophotometric method is a non-destructive and highly sensitive technique for pKa determination, particularly for compounds with a chromophore, such as the aromatic rings in this molecule.
Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107/117)
Principle: The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. LogP is the logarithm of this ratio.
Methodology: HPLC Method (OECD 117)
-
Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value.
-
Procedure:
-
A series of reference compounds with known logP values are injected into an HPLC system with a C18 column.
-
A calibration curve of retention time versus logP is generated.
-
3',5'-dichlorobiphenyl-3-ol is then injected under the same conditions, and its retention time is measured.
-
The logP of the test substance is determined from the calibration curve.
-
Causality of Experimental Choices: The HPLC method is a rapid, reliable, and widely used technique for estimating logP. It requires only a small amount of substance and avoids some of the experimental difficulties of the traditional shake-flask method.
Caption: Experimental workflow for LogP determination via HPLC.
Synthesis and Analytical Characterization
The synthesis of 3',5'-dichlorobiphenyl-3-ol would likely proceed via a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and arylboronic acids. A plausible synthetic route would involve the coupling of 3-bromo- or 3-iodophenol with 3,5-dichlorophenylboronic acid.
Analytical characterization is paramount to confirm the identity and purity of the synthesized compound. Standard analytical techniques for OH-PCBs include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of PCB congeners and their metabolites.[4]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for the analysis of less volatile compounds like OH-PCBs.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule.
Toxicological and Environmental Significance
OH-PCBs are of significant toxicological concern as they can act as endocrine disruptors, potentially interfering with hormone signaling pathways.[6] Their increased polarity compared to parent PCBs may lead to different bioaccumulation patterns and metabolic fates.[7] The presence of the hydroxyl group also makes them more amenable to further metabolic transformations. The physicochemical properties detailed in this guide are critical inputs for models that predict the environmental transport, fate, and potential for bioaccumulation of this and other OH-PCBs.
Safety and Handling
As with all chlorinated aromatic compounds, 3',5'-dichlorobiphenyl-3-ol should be handled with appropriate safety precautions. It is presumed to be toxic and may cause irritation upon contact. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.
Conclusion
While experimental data for 3',5'-dichlorobiphenyl-3-ol remains to be fully elucidated, this guide provides a comprehensive framework for its physicochemical characterization. By employing the standardized and robust experimental protocols outlined herein, researchers and drug development professionals can generate the high-quality data necessary to understand the environmental behavior, toxicological profile, and potential risks associated with this emerging contaminant. The principles and methodologies described are broadly applicable to the study of other hydroxylated persistent organic pollutants, contributing to a more complete understanding of their impact on the environment and human health.
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Sun, P., et al. (2020). A semi-target analytical method for quantification of OH-PCBs in environmental samples. Springer Link. [Link]
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Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. ResearchGate. [Link]
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Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. [Link]
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T3DB. (n.d.). 2,3'-Dichlorobiphenyl. T3DB. [Link]
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Chemycal. (n.d.). OECD Guidelines for the Testing of Chemicals. Chemycal. [Link]
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Wikipedia. (n.d.). 3,5-Dichloroaniline. Wikipedia. [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients. ACD/Labs. [Link]
- Google Patents. (n.d.). Method for preparing 3,5-dichlorobenzyl chloride.
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Sun, P. (2018). Quantitative Analysis of Polychlorinated Biphenyls (PCBs) and Hydroxylated PCBs. University of Iowa. [Link]
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Rasmussen, K., et al. (2019). Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data. PubMed Central. [Link]
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Unveiling the Molecular Architecture of CAS 79881-34-8: A Technical Guide to Structural Elucidation
For Immediate Release
RTP, NC – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of the chemical entity registered under CAS number 79881-34-8. Through a systematic and multi-technique approach, we will detail the process of confirming the molecular structure of this compound, identified as 3',5'-Dichloro-[1,1'-biphenyl]-3-ol. This guide is structured to provide not only the methodologies but also the scientific rationale behind the chosen analytical workflow, ensuring a comprehensive understanding for professionals in the field.
Introduction: The Importance of Unambiguous Structural Verification
In the realm of chemical research and pharmaceutical development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The biological activity, physicochemical properties, and potential toxicity of a compound are all intrinsically linked to its atomic arrangement. For the compound with CAS number 79881-34-8, a systematic approach employing a suite of modern analytical techniques is essential for unambiguous structural confirmation. While supplier information points towards the identity of this compound as 3',5'-Dichloro-[1,1'-biphenyl]-3-ol[1][2][3], this guide will proceed as a confirmatory investigation, assuming the structure and demonstrating how to verify it from first principles.
The Analytical Blueprint: A Multi-pronged Approach
The structural elucidation of an organic molecule is akin to solving a complex puzzle. No single technique can provide all the necessary information. Instead, a synergistic combination of spectroscopic and spectrometric methods is employed to piece together the molecular framework. Our investigation into CAS 79881-34-8 will follow a logical progression, starting with fundamental characterization and moving towards detailed connectivity and spatial arrangement.
The proposed workflow is as follows:
Caption: Overall workflow for the structural elucidation of CAS 79881-34-8.
Mass Spectrometry: Determining the Molecular Formula
Rationale: The foundational step in structural elucidation is to determine the molecular weight and, subsequently, the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose due to its ability to provide highly accurate mass measurements.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to ensure the detection of the molecular ion.
Expected Data & Interpretation: For 3',5'-Dichloro-[1,1'-biphenyl]-3-ol (C₁₂H₈Cl₂O), the expected monoisotopic mass is 253.9952 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ or [M-H]⁻).
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M]⁺ | 253.9952 | 253.9955 | Molecular ion with two ³⁵Cl atoms |
| [M+2]⁺ | 255.9923 | 255.9926 | Molecular ion with one ³⁵Cl and one ³⁷Cl atom |
| [M+4]⁺ | 257.9893 | 257.9897 | Molecular ion with two ³⁷Cl atoms |
The observed m/z values, with a high degree of accuracy, and the characteristic isotopic pattern (approximately 9:6:1 ratio for [M]⁺:[M+2]⁺:[M+4]⁺) would strongly support the proposed molecular formula of C₁₂H₈Cl₂O.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation: For 3',5'-Dichloro-[1,1'-biphenyl]-3-ol, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl group and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Broad, Strong | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1200 | Strong | C-O stretch | Phenol |
| 850-750 | Strong | C-H out-of-plane bend | Aromatic substitution pattern |
| ~700 | Strong | C-Cl stretch | Aryl chloride |
The presence of a broad peak around 3300 cm⁻¹ is a strong indicator of the hydroxyl group. The other peaks would be consistent with a substituted aromatic compound containing chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Rationale: NMR spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Mapping the Proton Framework
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~9.8 | Singlet | 1H | Phenolic -OH |
| ~7.6 | Doublet | 2H | H-2', H-6' |
| ~7.5 | Triplet | 1H | H-4' |
| ~7.1 | Triplet | 1H | H-5 |
| ~6.9 | Multiplet | 2H | H-4, H-6 |
| ~6.8 | Doublet of doublets | 1H | H-2 |
The chemical shifts, splitting patterns (multiplicities), and integration values of the signals provide a wealth of information about the proton environments and their neighboring protons. The downfield singlet at ~9.8 ppm is characteristic of a phenolic proton. The distinct patterns in the aromatic region are consistent with two differently substituted benzene rings.
¹³C NMR and DEPT Spectroscopy: Visualizing the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition: ¹³C{¹H} NMR and DEPT-135 spectra are acquired.
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 | Proposed Assignment |
| ~157 | - | C-3 (bearing -OH) |
| ~142 | - | C-1' |
| ~141 | - | C-1 |
| ~134 | - | C-3', C-5' (bearing -Cl) |
| ~130 | CH | C-5 |
| ~129 | CH | C-4' |
| ~127 | CH | C-2', C-6' |
| ~119 | CH | C-6 |
| ~116 | CH | C-4 |
| ~115 | CH | C-2 |
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment helps to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This data provides the carbon backbone of the molecule.
2D NMR Spectroscopy: Connecting the Pieces
Rationale: While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule.
Caption: Key COSY and HMBC correlations for 3',5'-Dichloro-[1,1'-biphenyl]-3-ol.
By integrating the data from all these NMR experiments, a self-consistent and unambiguous assignment of all proton and carbon signals can be made, confirming the connectivity of the atoms in 3',5'-Dichloro-[1,1'-biphenyl]-3-ol.
Conclusion: A Confirmed Molecular Identity
The synergistic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR techniques provides an irrefutable body of evidence for the structural elucidation of CAS 79881-34-8. The data obtained from these methods, when taken together, would unequivocally confirm the identity of this compound as 3',5'-Dichloro-[1,1'-biphenyl]-3-ol. This systematic approach to structural verification is a cornerstone of chemical and pharmaceutical sciences, ensuring the integrity and reliability of research and development endeavors.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Unveiling the Bio-Potential: A Technical Guide to 3-(3,5-Dichlorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 3-(3,5-Dichlorophenyl)phenol. In the absence of extensive direct studies on this specific molecule, this document leverages a robust, evidence-based approach, drawing parallels from the well-documented bioactivities of its core structural components: the phenolic moiety and the dichlorinated phenyl ring. We will delve into the probable antimicrobial, antifungal, and anticancer properties of this compound, underpinned by the known mechanisms of action of related chemical entities. Furthermore, this guide presents a suite of detailed, validated experimental protocols to systematically investigate and quantify these potential biological effects. Our objective is to furnish researchers and drug development professionals with a foundational framework to unlock the therapeutic promise of this intriguing compound.
Introduction: Deconstructing this compound
This compound is an aromatic organic compound characterized by a phenol group substituted with a 3,5-dichlorophenyl moiety at the meta position. While specific literature on its biological profile is limited, its chemical architecture provides compelling clues to its potential pharmacological relevance. The phenolic hydroxyl group is a well-established pharmacophore known to contribute to a wide array of biological activities, including antioxidant and antimicrobial effects.[1] The presence of a dichlorinated phenyl ring further suggests the likelihood of potent bioactivity, as halogenation is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates.[2][3]
This guide will, therefore, proceed on a well-founded hypothesis: that this compound is a candidate molecule for antimicrobial, antifungal, and anticancer applications. The subsequent sections will explore the mechanistic basis for these predictions and provide the experimental blueprints for their validation.
Postulated Biological Activity and Mechanistic Rationale
Antimicrobial and Antifungal Potential
Phenolic compounds exert their antimicrobial effects through various mechanisms, primarily centered on the disruption of microbial cell integrity and function.[1] The hydroxyl group of the phenol can form hydrogen bonds with microbial proteins, leading to their denaturation and the inhibition of essential enzymes. Furthermore, the lipophilic nature of the phenyl ring facilitates interaction with the bacterial cell membrane, increasing its permeability and causing the leakage of vital intracellular components.
The inclusion of chlorine atoms on the phenyl ring is anticipated to amplify this antimicrobial potential. Halogenation increases the lipophilicity of the compound, enhancing its ability to penetrate the lipid-rich cell membranes of bacteria and fungi. Moreover, the electron-withdrawing nature of chlorine can modulate the electronic properties of the molecule, potentially increasing its reactivity towards biological targets.
Hypothesized Mechanism of Antimicrobial Action
Caption: Postulated antimicrobial mechanism of this compound.
Anticancer (Cytotoxic) Potential
Several dichlorophenyl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
The lipophilic character of this compound would likely facilitate its passage across the cell membrane of cancerous cells. Once inside, the compound could interact with intracellular targets, such as mitochondrial proteins or kinases, to trigger apoptotic cascades. The dichlorophenyl moiety may play a crucial role in binding to specific hydrophobic pockets within these target proteins.
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: A generalized workflow for the in vitro assessment of cytotoxicity.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.
Table 1: Antimicrobial and Antifungal Activity of this compound
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans | |
| Aspergillus fumigatus |
Table 2: Cytotoxic Activity (IC50 in µM) of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | |||
| A549 (Lung Cancer) | |||
| HCT116 (Colon Cancer) |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of its chemical structure provides a strong rationale for investigating its potential as an antimicrobial, antifungal, and anticancer agent. The phenolic and dichlorophenyl moieties are well-established pharmacophores that are likely to confer significant bioactivity to the molecule.
The experimental protocols detailed in this guide offer a comprehensive and systematic approach to validating these hypotheses. Successful outcomes from these in vitro studies would warrant further investigation into the specific molecular targets and mechanisms of action, as well as progression to in vivo models to assess efficacy and safety. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutic agents.
References
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PubChem. 3,5-Dichlorophenol. National Center for Biotechnology Information. [Link]
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Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [Link]
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ResearchGate. (2025). Molecular cytotoxic mechanisms of catecholic polychlorinated biphenyl metabolites in isolated rat hepatocytes. [Link]
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Sadeghi-Aliabadi, H., et al. (2007). Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes. Toxicology and applied pharmacology, 224(2), 143–151. [Link]
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Ludewig, G., et al. (2007). Polychlorinated biphenyl (PCB)-induced oxidative stress and cytotoxicity can be mitigated by antioxidants following exposure. Environmental toxicology and pharmacology, 23(1), 93–101. [Link]
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Lee, J. H., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897. [Link]
- Razzaghi-Abyaneh, M., & Rai, M. (Eds.). (2013). Antifungal metabolites from plants. Springer Science & Business Media.
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Aprofood. (n.d.). Anti-inflammatory Activity Assessment. [Link]
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WOAH. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]
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Investigating 3-(3,5-Dichlorophenyl)phenol as a Potential Endocrine Disruptor: A Tiered Mechanistic and Functional Assessment Strategy
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide outlines a comprehensive, tiered strategy for evaluating the endocrine-disrupting potential of 3-(3,5-Dichlorophenyl)phenol, a metabolite of certain pesticides.[1] Given the widespread presence of halogenated phenols in the environment and their structural alerts for hormonal activity, a rigorous and scientifically sound assessment is imperative.[2][3] This document provides a framework for researchers and drug development professionals, grounded in internationally validated methodologies from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). We detail a logical progression from high-throughput in vitro assays, designed to elucidate specific molecular initiating events, to targeted in vivo studies that confirm physiological effects and link them to adverse outcomes. The protocols and rationale described herein are designed to build a robust weight-of-evidence portfolio to characterize the potential hazards of this compound on the estrogen, androgen, and thyroid pathways.
Introduction and Rationale for Investigation
Phenolic compounds are a class of chemicals with broad industrial and agricultural applications. Their structural similarity to endogenous hormones, particularly estradiol, raises concerns about their potential to interfere with the endocrine system.[4] this compound is a chlorinated phenol that warrants investigation due to these structural characteristics and its relation to widely used parent compounds.[1]
The endocrine system is a complex network of glands and hormones that regulates critical biological processes, including development, reproduction, and metabolism. Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, from synthesis and transport to receptor binding and signal transduction.[5] Regulatory bodies like the OECD and EPA have established tiered testing frameworks to systematically identify and characterize EDCs.[6][7][8][9]
This guide adopts such a tiered approach, beginning with in vitro assays to screen for potential interactions with key endocrine pathways and progressing to in vivo assays to assess for adverse effects in a whole-organism model. This strategy ensures a resource-efficient investigation while providing the mechanistic and physiological data necessary for a comprehensive risk assessment.
Proposed Testing Framework
The assessment of this compound will follow a logical, multi-level framework designed to maximize data generation while adhering to principles of responsible animal use. This approach allows for exit points if no activity is detected at a given level.
Caption: Tiered testing framework for endocrine disruptor assessment.
Level 2: In Vitro Mechanistic Profiling
The primary objective of this level is to identify the potential for this compound to interact with specific molecular components of the endocrine system. These assays are rapid, cost-effective, and provide crucial mechanistic information.[6][10]
Nuclear Receptor Interaction: Estrogen & Androgen Pathways
Many EDCs exert their effects by directly binding to nuclear hormone receptors, acting as either an agonist (mimicking the natural hormone) or an antagonist (blocking the natural hormone).[11][12] We will assess interactions with the Estrogen Receptor Alpha (ERα) and the Androgen Receptor (AR).
It is critical to perform both receptor binding and transcriptional activation (TA) assays. A binding assay determines if the compound can physically interact with the receptor's ligand-binding pocket. A TA assay determines if that binding leads to a functional response—the activation or inhibition of gene expression.[10][13] A compound could bind but fail to elicit a response or even block the response of the natural hormone.
Caption: Principle of a reporter gene transcriptional activation assay.
This protocol is based on the OECD Test Guideline 455, using a cell line like the hERα-HeLa-9903 or ER-CALUX®, which contains the human estrogen receptor and an estrogen-responsive reporter gene.[10][14]
-
Cell Culture: Culture hERα-HeLa-9903 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) until 70-80% confluency.
-
Hormone Depletion: Two to three days prior to the assay, switch cells to a phenol red-free medium with charcoal-stripped FBS to remove any endogenous estrogens.
-
Cell Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Dosing: Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in the hormone-free medium.
-
Agonist Mode: Add the dilutions directly to the cells. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).
-
Antagonist Mode: Add the dilutions along with a fixed, sub-maximal concentration of 17β-estradiol to all wells (except controls). Include a reference antagonist (e.g., Tamoxifen).
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Lysis and Measurement: Lyse the cells and measure the reporter gene product (e.g., luciferase activity) using a luminometer according to the kit manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to cell viability (measured in a parallel plate). Plot concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
A similar protocol, following OECD TG 458, would be used for the Androgen Receptor assay, using an AR-responsive cell line (e.g., AR-EcoScreen™) and testosterone or DHT as the reference agonist.[14][15]
Disruption of Hormone Synthesis: Steroidogenesis
Beyond receptor interaction, EDCs can disrupt the synthesis of hormones. The H295R Steroidogenesis Assay (OECD TG 456) is a powerful in vitro tool that uses a human adrenal carcinoma cell line capable of producing all key steroid hormones.[10]
-
Cell Culture and Plating: Culture H295R cells and seed them into 24-well plates. Allow them to attach and grow for 24 hours.
-
Dosing: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls and positive controls (e.g., Forskolin to stimulate, Prochloraz to inhibit).
-
Incubation: Incubate the plates for 48 hours.
-
Hormone Extraction: At the end of the incubation, collect the cell culture medium.
-
Quantification: Measure the concentrations of testosterone and estradiol (and potentially progesterone) in the medium using validated methods such as ELISA or LC-MS/MS.
-
Data Analysis: Compare the hormone levels in the treated wells to the solvent control wells. A significant increase or decrease in hormone production indicates a potential effect on steroidogenesis.
Disruption of Thyroid Pathways
The thyroid system is another critical target for EDCs.[5][16] Disruption can occur at multiple points, including hormone synthesis, transport, and receptor action.[16][17]
-
Thyroperoxidase (TPO): An enzyme essential for oxidizing iodide and coupling it to thyroglobulin to form thyroid hormones.[15]
-
Sodium/Iodide Symporter (NIS): A membrane protein that transports iodide into thyroid cells, the first step in hormone synthesis.[15]
Specialized in vitro assays can measure the inhibition of these specific molecular targets. For example, a TPO inhibition assay uses microsomal protein from thyroid glands and monitors the oxidation of a substrate to determine enzyme activity.[15]
Level 3: In Vivo Short-Term Assays
Positive findings in in vitro screens must be confirmed in a whole-organism model to establish physiological relevance.[6][18] These short-term assays provide clear, organ-level evidence of endocrine activity.
Protocol: Rodent Uterotrophic Assay (OECD TG 440)
This assay is the gold standard for detecting estrogenic and anti-estrogenic activity in vivo. It relies on the principle that the uterus of an immature or ovariectomized female rat grows in response to estrogenic stimulation.
-
Animal Model: Use either immature (post-weaning) or adult ovariectomized female rats. Ovariectomy removes the endogenous source of estrogen, providing a sensitive baseline.
-
Acclimation: Acclimate animals for at least 5 days before the start of treatment.
-
Dosing: Administer this compound daily via oral gavage or subcutaneous injection for 3 consecutive days. At least three dose levels should be used, along with a vehicle control and a positive control (e.g., 17α-ethinylestradiol).
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.
-
Endpoint Measurement: Carefully dissect and weigh the uterus (both "wet" and "blotted" weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Protocol: Rodent Hershberger Assay (OECD TG 441)
This assay is the counterpart to the uterotrophic assay for detecting androgenic and anti-androgenic activity. It uses castrated male rats and measures the weight changes in five androgen-dependent tissues.
-
Animal Model: Use peri-pubertal, castrated male rats. Castration removes the endogenous source of androgens.
-
Dosing: Administer the test substance daily for 10 consecutive days.
-
Androgen Agonist Mode: Dose with this compound alone.
-
Androgen Antagonist Mode: Co-administer the test substance with a reference androgen (e.g., testosterone propionate).
-
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.
-
Endpoint Measurement: Dissect and weigh the five target tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.
-
Data Analysis:
-
Agonist: A significant increase in tissue weights compared to the vehicle control indicates androgenic activity.
-
Antagonist: A significant decrease in tissue weights compared to the group receiving the reference androgen alone indicates anti-androgenic activity.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in clear, comparative tables.
Table 1: Hypothetical In Vitro Screening Results for this compound
| Assay (Guideline) | Endpoint | Mode | Result (PC₅₀ / IC₅₀) | Activity |
| ER Transactivation (OECD 455) | Luciferase Activity | Agonist | > 10 µM | Inactive |
| ER Transactivation (OECD 455) | Luciferase Activity | Antagonist | 1.5 µM | Active |
| AR Transactivation (OECD 458) | Luciferase Activity | Agonist | > 10 µM | Inactive |
| AR Transactivation (OECD 458) | Luciferase Activity | Antagonist | 0.8 µM | Active |
| H295R Steroidogenesis (OECD 456) | Testosterone | - | ↓ at 5 µM | Active |
| H295R Steroidogenesis (OECD 456) | Estradiol | - | ↓ at 5 µM | Active |
| TPO Inhibition Assay | Enzyme Activity | Inhibitor | > 10 µM | Inactive |
Table 2: Hypothetical In Vivo Assay Results for this compound
| Assay (Guideline) | Animal Model | Key Endpoint | Result (Lowest Observed Effect Level) | Conclusion |
| Uterotrophic Assay (OECD 440) | Ovariectomized Rat | Uterine Weight | No significant change | Not estrogenic |
| Hershberger Assay (OECD 441) | Castrated Rat | Ventral Prostate Wt. | 50 mg/kg/day | Anti-Androgenic |
Weight of Evidence
Analytical Chemistry Considerations
All described protocols depend on the accurate preparation and delivery of test concentrations. It is best practice to include analytical verification of the test substance's concentration and stability in the vehicle and test media. Methods such as gas chromatography (GC) are suitable for the analysis of phenols.[20][21][22]
Conclusion
References
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-
Gaudon, C., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. MDPI. [Link]
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O'Connor, J. C. (2002). Assessment of in Vivo Assays for Endocrine Disruption. PubMed. [Link]
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Gray, L. E. (1998). In Vitro Models in Endocrine Disruptor Screening. PubMed. [Link]
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Schneider, S. (2005). OECD Test Strategies and Methods for Endocrine Disruptors. PubMed. [Link]
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OECD. Endocrine disrupters. Organisation for Economic Co-operation and Development. [Link]
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Charles River Laboratories. Endocrine Disruptor Testing. [Link]
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Judson, R. S., et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. ACS Publications. [Link]
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ECETOC. (2017). Activities of the OECD related to endocrine disruptors. [Link]
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Charles River Laboratories. (2018). New OECD Rules for Endocrine Disruptors. [Link]
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PharmaRegulatory.in. (2023). OECD Guidance on Endocrine Disruptor Testing and Evaluation. [Link]
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Xenometrix. Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. [Link]
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Concept Life Sciences. Endocrine Disruption & Thyroid Hormone Assays. [Link]
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PubChem. 3,5-Dichlorophenol. National Center for Biotechnology Information. [Link]
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U.S. EPA. Method 8041A. [Link]
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Shen, O., et al. (2009). In vitro profiling of endocrine disrupting effects of phenols. PubMed. [Link]
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The Endocrine Disruption Exchange. Chemical Details. [Link]
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K. S., A., et al. (2020). Endocrine disruption: Molecular interactions of environmental bisphenol contaminants with thyroid hormone receptor and thyroxine-binding globulin. PubMed. [Link]
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Grilc, E., et al. (2022). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. PMC - NIH. [Link]
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Yoshimasa, S., et al. (2008). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. PubMed. [Link]
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U.S. EPA. Method 8041A: Phenols by Gas Chromatography. [Link]
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Patsnap Synapse. (2024). What is Phenol used for? [Link]
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Shanle, E. K., & Xu, W. (2011). Endocrine disrupting chemicals targeting estrogen receptor signaling: identification and mechanisms of action. PubMed. [Link]
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Liu, Y., et al. (2007). Effect of bisphenol A, tetrachlorobisphenol A and pentachlorophenol on the transcriptional activities of androgen receptor-mediated reporter gene. PubMed. [Link]
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The Ubiquitous Presence of Dichlorophenylphenols in the Environment: An In-depth Technical Guide for Researchers
Foreword
Dichlorophenylphenols (DCPs), a subgroup of chlorophenols, represent a significant class of environmental contaminants that have garnered increasing attention from the scientific community. Their widespread use in industrial and agricultural applications, coupled with their persistence and potential for toxic effects, necessitates a thorough understanding of their occurrence, fate, and analysis in the environment. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the environmental presence of dichlorophenylphenols. Drawing upon established scientific literature, this guide synthesizes technical data with practical insights to support ongoing research and monitoring efforts in this critical field.
Introduction to Dichlorophenylphenols
Dichlorophenylphenols are synthetic organochlorine compounds characterized by a phenol ring substituted with two chlorine atoms. There are six possible isomers, with 2,4-dichlorophenol (2,4-DCP) and 2,6-dichlorophenol (2,6-DCP) being the most environmentally relevant due to their prevalence and use.[1] These compounds are classified as priority pollutants by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence in the environment.[2]
Physicochemical Properties
The environmental behavior of dichlorophenylphenols is largely dictated by their physicochemical properties. These properties influence their partitioning between different environmental compartments, their potential for bioaccumulation, and their susceptibility to degradation processes.
| Property | 2,4-Dichlorophenol | 2,6-Dichlorophenol | Reference(s) |
| Molecular Formula | C₆H₄Cl₂O | C₆H₄Cl₂O | [3] |
| Molecular Weight | 163.0 g/mol | 163.0 g/mol | [3] |
| Melting Point | 45 °C | 68.5 °C | [3] |
| Boiling Point | 210 °C | 220 °C | [3] |
| Water Solubility | 4.5 g/L (20 °C) | 1.9 g/L (25 °C) | [3] |
| Vapor Pressure | 1.3 hPa (50 °C) | 0.033 mm Hg (25 °C) | [3] |
| Log Kow | 3.21 - 3.25 | 2.75 | [4] |
| pKa | 7.89 | 6.79 | [5] |
Sources and Environmental Release Pathways
The presence of dichlorophenylphenols in the environment is a direct consequence of a wide array of anthropogenic activities. Understanding these sources is fundamental to developing effective mitigation strategies.
-
Industrial Processes: A primary source is the industrial production and use of chlorophenols as intermediates in the manufacturing of pesticides, herbicides (such as 2,4-dichlorophenoxyacetic acid or 2,4-D), dyes, and pharmaceuticals.[6] Industrial wastewater discharges from these facilities can be a significant point source of contamination.[7][8]
-
Agricultural Runoff: The extensive use of herbicides containing dichlorophenoxyacetic acid derivatives leads to the release of dichlorophenylphenols into agricultural soils. Subsequent runoff and leaching can transport these compounds into surface and groundwater.
-
Water Disinfection: Chlorination of water supplies containing natural phenolic compounds can lead to the formation of various chlorophenols, including dichlorophenylphenols, as disinfection byproducts.
-
Waste Incineration: The combustion of municipal and industrial waste containing chlorinated organic compounds can result in the formation and release of dichlorophenylphenols into the atmosphere.
-
Wood and Paper Industry: The use of chlorophenols as wood preservatives and in the bleaching of pulp and paper has historically been a major source of environmental contamination.
Diagram: Environmental Pathways of Dichlorophenylphenols
Caption: Major sources and environmental transport pathways of dichlorophenylphenols.
Environmental Occurrence
Dichlorophenylphenols have been detected in a variety of environmental matrices across the globe. Their concentrations can vary significantly depending on proximity to sources, environmental conditions, and the specific isomer.
Water
Surface waters, including rivers and lakes, are significant reservoirs for dichlorophenylphenols due to direct industrial discharges and agricultural runoff.[9] Groundwater contamination can also occur through leaching from contaminated soils. Concentrations can range from nanograms per liter (ng/L) in relatively pristine areas to micrograms per liter (µg/L) or even milligrams per liter (mg/L) in highly contaminated industrial effluents.[7]
Table 2: Reported Concentrations of Dichlorophenylphenols in Water
| Location/Water Body | Compound(s) | Concentration Range | Reference(s) |
| Various US drinking water sources | 2,4-DCP | Not detected to low µg/L | |
| Industrial Wastewater (synthetic) | 2,4-DCP | Up to 380 mg/L | [7] |
| Tap, mineral, ground, and surface water (spiked) | Various CPs | LOD < 20 ng/L | [10] |
| Korean adult urine (biomonitoring) | 2,4-DCP | GM: 0.14 µg/L | [1] |
| Korean adult urine (biomonitoring) | 2,5-DCP | GM: 0.44 µg/L | [1] |
GM = Geometric Mean
Soil and Sediment
Soils and sediments act as important sinks for dichlorophenylphenols due to sorption processes. The extent of sorption is influenced by the organic matter content of the soil/sediment and the physicochemical properties of the specific DCP isomer.[5] Concentrations in contaminated soils can reach several milligrams per kilogram (mg/kg).
Table 3: Reported Concentrations of Dichlorophenylphenols in Soil and Sediment
| Location/Matrix | Compound(s) | Concentration Range | Reference(s) |
| Freshwater sediment (spiked) | Various CPs | Up to 100 ng/g | [11] |
| Wetland soil (spiked) | Various CPs | 1 - 100 µg/kg | [2] |
| Wafiko and Kontola sites, Ethiopia (Soil and Sediment) | 2,4-D | Not detected | [12] |
| Bochessa, Ethiopia (Soil) | 2,4-D | 68.22 - 167.7 mg/L | [12] |
| Freshwater lake sediments | 2,4-DCP | Up to 3.1 mM | [13] |
Biota
The lipophilic nature of dichlorophenylphenols, as indicated by their log Kow values, suggests a potential for bioaccumulation in aquatic and terrestrial organisms.[4] They can be taken up by organisms directly from the surrounding environment or through the consumption of contaminated food.
Table 4: Bioaccumulation of Dichlorophenylphenols in Biota
| Organism | Compound | Bioconcentration Factor (BCF) / Bioaccumulation Factor (BAF) | Reference(s) |
| Fish (general) | 2,4-DCP | BAFs: 31 - 48 L/kg | [4] |
| Aquatic invertebrates (Gammarus pulex, Hyalella azteca) | Diclofenac (related compound) | BCFs: 0.5 - 3.2 L/kg | [14] |
| Fish from Thermaikos Gulf | Various organic pollutants | Data in µg/kg | [15] |
| Freshwater and marine fish | Organochlorine pesticides | General discussion on bioaccumulation | [16] |
Environmental Fate and Transport
Once released into the environment, dichlorophenylphenols are subject to a variety of transport and transformation processes that determine their ultimate fate.
-
Photodegradation: In sunlit surface waters, photodegradation can be a significant removal mechanism for dichlorophenylphenols.[5][17] The rate of photolysis is influenced by factors such as water clarity, pH, and the presence of photosensitizing substances.
-
Biodegradation: Microbial degradation is a key process in the removal of dichlorophenylphenols from soil and water. Under aerobic conditions, microorganisms can hydroxylate and cleave the aromatic ring. Anaerobic degradation often proceeds through reductive dechlorination.[13] The rate of biodegradation is dependent on factors such as temperature, pH, oxygen availability, and the presence of a microbial community adapted to these compounds.
-
Hydrolysis: While halogenated aromatic compounds are generally resistant to hydrolysis, it can occur under certain environmental conditions, although it is not considered a major degradation pathway for dichlorophenylphenols.[5]
-
Sorption and Transport: Dichlorophenylphenols can be transported over long distances in the atmosphere and water. Their partitioning between water, soil, and sediment is governed by their sorption characteristics, which are influenced by soil and sediment organic carbon content.[5]
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for monitoring the environmental levels of dichlorophenylphenols. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.
Sample Preparation
Effective sample preparation is critical to isolate and concentrate dichlorophenylphenols from complex environmental matrices and to remove interfering substances.
-
Water Samples: Solid-phase extraction (SPE) is a commonly used technique for the extraction and preconcentration of dichlorophenylphenols from water samples.[10][18]
-
Soil and Sediment Samples: Common extraction techniques for solid matrices include ultrasonic solvent extraction, accelerated solvent extraction (ASE), and Soxhlet extraction.[2][11] The choice of solvent is critical and often involves a mixture of polar and non-polar solvents.
Instrumental Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary instrumental techniques used for the analysis of dichlorophenylphenols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of dichlorophenylphenols. Derivatization is often required to improve the volatility and chromatographic behavior of these compounds.[6][11][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is also widely used. HPLC-MS/MS offers high sensitivity and selectivity for the analysis of dichlorophenylphenols in complex matrices.[20]
Diagram: Analytical Workflow for Dichlorophenylphenols in Environmental Samples
Caption: A generalized workflow for the analysis of dichlorophenylphenols in environmental samples.
Example Protocol: Analysis of Dichlorophenylphenols in Water by GC-MS
This protocol provides a general outline for the determination of dichlorophenylphenols in water samples. It is essential to validate the method for the specific analytes and matrix of interest.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation.
-
Store the samples at 4°C until extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the dichlorophenylphenols from the cartridge with a suitable solvent (e.g., ethyl acetate or dichloromethane).
3. Derivatization:
-
Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., acetic anhydride or a silylating agent) and a catalyst.
-
Heat the mixture to complete the reaction.
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each dichlorophenylphenol isomer.
-
5. Quantification:
-
Prepare calibration standards of the target dichlorophenylphenols and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the dichlorophenylphenols in the samples using the calibration curve.
Ecotoxicological Significance
Dichlorophenylphenols are of significant ecotoxicological concern due to their potential to cause adverse effects in a range of organisms. They are known to be acutely toxic to aquatic life and can act as endocrine disruptors.[1] Chronic exposure to low levels of dichlorophenylphenols can lead to sublethal effects, including impacts on growth, reproduction, and immune function.
Conclusion
The environmental occurrence of dichlorophenylphenols is a complex issue driven by a multitude of sources and governed by a variety of environmental processes. This technical guide has provided a comprehensive overview of the current state of knowledge regarding their presence in the environment, their fate and transport, and the analytical methodologies used for their detection. Continued research and monitoring are essential to better understand the risks posed by these compounds and to develop effective strategies for their management and remediation.
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The Environmental Odyssey of a Fungicide Metabolite: A Technical Guide to the Sources and Fate of 3-(3,5-Dichlorophenyl)phenol and its Precursors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the environmental journey of 3-(3,5-dichlorophenyl)phenol and its more prominent and environmentally significant precursors, 3,5-dichloroaniline and 3,5-dichlorophenol. While direct evidence for the environmental prevalence of this compound is limited, a comprehensive understanding of its likely formation and fate necessitates a thorough examination of the degradation of its parent compounds, the dicarboximide fungicides. This guide provides a detailed exploration of the sources, environmental transformation, and ultimate fate of these key chemical species.
Primary Sources: The Legacy of Dicarboximide Fungicides
The primary route of entry for 3,5-dichloro-substituted aromatic compounds into the environment is through the application of dicarboximide fungicides. These fungicides, including vinclozolin, iprodione, and procymidone, are widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] The common structural feature of these fungicides is the 3,5-dichlorophenyl moiety, which is the foundational block for their synthesis from 3,5-dichloroaniline (3,5-DCA).[1]
The environmental presence of this compound is intrinsically linked to the degradation of these parent fungicides. Under various environmental conditions, these fungicides undergo transformation processes that lead to the formation of more persistent and often more toxic metabolites, principally 3,5-dichloroaniline and 3,5-dichlorophenol.
The Genesis of Concern: Transformation to 3,5-Dichloroaniline and 3,5-Dichlorophenol
The transformation of dicarboximide fungicides is a critical juncture in their environmental lifecycle, leading to the formation of key metabolites of concern.
Microbial Degradation: The Primary Pathway
Microbial activity in soil is a major driver for the degradation of dicarboximide fungicides.[3] Various soil bacteria have been identified that can transform these fungicides, with 3,5-dichloroaniline (3,5-DCA) being a common and significant metabolite.[4][5][6] For instance, bacterial strains such as Pseudomonas fluorescens, Pseudomonas paucimobilis, and Arthrobacter sp. have been shown to degrade iprodione, leading to the formation of 3,5-DCA.[4][5] Similarly, the fungicide vinclozolin is also known to be microbially degraded to 3,5-DCA.[6]
The degradation often proceeds through the hydrolysis of the imide bond, followed by further enzymatic transformations that cleave the side chain, ultimately releasing the stable 3,5-dichloroaniline core.[5][7]
Abiotic Degradation: The Role of Light and Water
Abiotic processes, particularly hydrolysis and photolysis, also contribute to the breakdown of dicarboximide fungicides. Procymidone, for example, undergoes rapid hydrolysis at neutral and alkaline pH.[8] Photolysis, or degradation by sunlight, can also play a role, especially for residues on plant surfaces and in the upper layers of soil and water.[9] These abiotic processes can also lead to the formation of 3,5-dichloroaniline and other degradation products.[9][10]
The hydrolysis of 3,5-dichloroaniline itself under acidic conditions can lead to the formation of 3,5-dichlorophenol, although this process is relatively slow with a reported half-life of 77 days in one study.[11]
Environmental Fate and Behavior of Key Metabolites
Once formed, 3,5-dichloroaniline and 3,5-dichlorophenol exhibit their own distinct environmental behaviors, influencing their persistence, mobility, and potential for ecological impact.
Soil Sorption and Mobility
The mobility of these compounds in the soil is largely governed by their sorption to soil particles. 3,5-dichloroaniline has been shown to adsorb to soil, with the addition of biochar significantly increasing its adsorption and persistence.[12][13] The Freundlich model is often used to describe the adsorption isotherms of 3,5-DCA in soil.[13][14] Increased sorption can reduce the bioavailability of the compound to plants and microorganisms but also increase its long-term persistence in the soil matrix.[12][13]
Biotic Degradation of Metabolites
While 3,5-dichloroaniline is considered a persistent metabolite, several microorganisms have demonstrated the ability to degrade it further.[6][15][16] For example, Rhodococcus sp. has been shown to effectively biodegrade both vinclozolin and its metabolite 3,5-dichloroaniline.[6] The biodegradation of dichloroanilines often proceeds through initial ring hydroxylation.[17] Some Bacillus megaterium strains can mineralize 3,5-DCA as a sole source of carbon and energy, degrading it via dichloroacetanilide.[16] More recently, two gene clusters, ddoA1A2A3A4 and ddoBCDE, have been identified in Pseudomonas sp. DCA-1 that are responsible for the degradation of 3,5-DCA to 3,5-dichlorocatechol and its subsequent mineralization.[18]
3,5-dichlorophenol is also subject to biodegradation, although it is considered toxic to many microorganisms.[19][20]
Abiotic Degradation of Metabolites
Photodegradation can be a significant removal mechanism for 3,5-dichloroaniline and 3,5-dichlorophenol in sunlit environments, such as surface waters and on soil surfaces. The presence of photosensitizers, such as humic acids, can influence the rate of photodegradation.[9]
The table below summarizes key environmental fate parameters for 3,5-dichloroaniline.
| Parameter | Value | Source |
| Water Solubility | 759 ppm at 23 °C | [4] |
| Henry's Law Constant | 1.58 x 10⁻⁶ atm-m³/mol | [4] |
| Soil Sorption (Koc) | Varies with soil type and organic matter content. Biochar addition significantly increases sorption. | [12][13] |
| Biodegradation | Can be degraded by specific microbial strains, but is generally persistent. | [6][15][16] |
| Photodegradation | Can occur in the presence of sunlight. | [9] |
Experimental Protocols
Analysis of 3,5-Dichloroaniline in Environmental Samples
The accurate quantification of 3,5-dichloroaniline is crucial for monitoring its environmental presence. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method.[21]
Sample Preparation (QuEChERS Method for Soil/Biota): [21]
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add magnesium sulfate and sodium chloride to induce phase separation, vortex, and centrifuge.
-
Take the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup using a mixture of primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents.
-
Vortex and centrifuge the d-SPE tube.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for HPLC-MS/MS analysis.
Chromatographic Conditions for HPLC-MS/MS: [21]
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Soil Microcosm Study for Biodegradation Assessment
This protocol outlines a laboratory experiment to evaluate the biodegradation of 3,5-dichloroaniline in soil.
-
Soil Collection and Characterization: Collect soil from a relevant site. Sieve the soil (e.g., <2 mm) and characterize its physicochemical properties (pH, organic carbon content, texture).
-
Spiking: Prepare a stock solution of 3,5-dichloroaniline in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired concentration, ensuring the solvent evaporates completely.
-
Microcosm Setup: Place a known amount of the spiked soil into replicate microcosms (e.g., glass jars). Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Include sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At predetermined time intervals, sacrifice replicate microcosms. Extract the soil using an appropriate solvent (e.g., acetonitrile) and analyze the concentration of 3,5-dichloroaniline using the analytical method described in section 4.1.
-
Data Analysis: Plot the concentration of 3,5-dichloroaniline over time and calculate the degradation kinetics, such as the half-life (DT₅₀).
Visualizing the Pathways
The following diagrams illustrate the degradation pathways and experimental workflows discussed in this guide.
Caption: Generalized degradation pathway of dicarboximide fungicides.
Caption: Experimental workflow for a soil microcosm biodegradation study.
Conclusion and Future Perspectives
The environmental fate of this compound is intricately tied to the degradation of dicarboximide fungicides and the subsequent transformation of their primary metabolite, 3,5-dichloroaniline. While 3,5-DCA exhibits persistence in the environment, its fate is not static. It is subject to sorption, microbial degradation, and photodegradation, processes that are influenced by a myriad of environmental factors. A comprehensive understanding of these processes is paramount for assessing the long-term environmental risks associated with the use of dicarboximide fungicides and for developing effective remediation strategies for contaminated sites. Future research should focus on further elucidating the microbial communities and enzymatic pathways involved in the complete mineralization of 3,5-dichloroaniline and on quantifying its fate under a wider range of environmental conditions.
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PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]
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Novel insights into the metabolic pathway of iprodione by soil bacteria. ResearchGate. [Link]
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Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal. [Link]
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Athiel, P., Mercadier, C., Vega, D., Bastide, J., Davet, P., Brunel, B., & Cleyet-Marel, J. C. (1995). Degradation of iprodione by a soil Arthrobacter-like strain. Applied and environmental microbiology, 61(10), 3780–3783. [Link]
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Degradation pathway of iprodione in strain YJN-5. (A) HPLC analysis of... ResearchGate. [Link]
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3,5-Dichloroaniline. Wikipedia. [Link]
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Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
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Kim, Y. J., Lee, S. H., Kim, J. E., & Lee, J. K. (2004). Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline. Journal of microbiology and biotechnology, 14(6), 1163–1169. [Link]
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Procymidone Review Technical Report. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Lee, Y. J., Kim, H. J., & Kim, J. E. (2023). Changes in the toxicity of procymidone and its metabolite during the photohydrolysis process and the effect of the presence of microplastics. Environmental engineering research, 28(3), 220050. [Link]
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Biochar Addition to 3,5-Dichloroaniline Contaminated Soil Increases Its Adsorption Capacity and Persistence but Reduces Bioavailability to Chive (Allium ascalonicum). Taylor & Francis Online. [Link]
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3,5-DICHLOROPHENOL. Inchem.org. [Link]
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Full article: Biochar Addition to 3,5-Dichloroaniline Contaminated Soil Increases Its Adsorption Capacity and Persistence but Reduces Bioavailability to Chive (Allium ascalonicum). Taylor & Francis Online. [Link]
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3,5-dichloroaniline (Ref: RP32596). AERU. [Link]
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]
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Vasileiadis, S., Puglisi, E., Papadopoulou, E. S., Pertile, G., Suciu, N., Tourna, M., ... & Karpouzas, D. G. (2018). Blame It on the Metabolite: 3, 5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Msystems, 3(4), e00059-18. [Link]
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Sorption Characteristics of Procymidone and 3,5-Dichloroaniline on Microplastic Films. The Korean Society of Environmental Agriculture. [Link]
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Effects of microplastics on 3,5-dichloroaniline adsorption, degradation, bioaccumulation and phytotoxicity in soil-chive systems. PubMed. [Link]
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Zagorc-Koncan, J., Zgajnar Gotvajn, A., & Tisler, T. (2002). Hazard identification for 3,5-dichlorophenol in the aquatic environment. Cellular & molecular biology letters, 7(2), 381–382. [Link]
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Hazard identification for 3,5-dichlorophenol in the aquatic environment. ResearchGate. [Link]
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Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]
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Vinclozolin. EPA. [Link]
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Unveiling the degradation mechanism of 3,5-dichloroaniline: Activated sludge acclimation, strain isolation and gene cloning. PubMed. [Link]
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Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. ResearchGate. [Link]
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Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. [Link]
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DER - Cyclanilide in Soil + Water - MRID 49389501. EPA. [Link]
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Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
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Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. ResearchGate. [Link]
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Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. ResearchGate. [Link]
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3,5-Dichlorophenol. Haz-Map. [Link]
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Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. [Link]
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mechanism of action of 3-(3,5-Dichlorophenyl)phenol
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3,5-Dichlorophenyl)phenol
Preamble: Charting Unexplored Territory
To the researchers, scientists, and drug development professionals delving into the bioactivity of novel chemical entities, this guide addresses this compound. Acknowledging the current landscape, direct, comprehensive studies on the specific mechanism of action for this compound are not abundant in publicly accessible literature.[1] Therefore, this document adopts a proactive, investigative approach. Instead of merely summarizing established facts, we will construct a robust, hypothesis-driven framework for elucidating its mechanism of action. This guide is designed to be a practical roadmap for discovery, leveraging structure-activity relationships with analogous compounds to propose and validate potential biological targets and signaling pathways.
Our approach is grounded in the established bioactivities of structurally related chlorinated phenols and other dichlorophenyl-containing molecules. By synthesizing this information, we can formulate plausible hypotheses and outline the rigorous experimental protocols required to test them. This document will empower your research team to systematically uncover the functional role of this compound.
Part 1: Foundational Hypotheses on the Bioactivity of this compound
The molecular architecture of this compound, featuring a dichlorinated phenyl ring linked to a phenol, suggests two primary, plausible mechanisms of action based on extensive research into similar chemical structures.
Hypothesis 1: Disruption of Mitochondrial Bioenergetics as an Uncoupler of Oxidative Phosphorylation
Chlorinated phenols are well-documented as effective uncouplers of oxidative phosphorylation in vitro. This class of compounds can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis without inhibiting the electron transport chain. This leads to continued oxygen consumption but a depletion of cellular ATP, ultimately impacting cellular viability and function.[2] Given the presence of the dichlorophenol moiety, it is a primary hypothesis that this compound may function similarly.
Hypothesis 2: Modulation of Key Cellular Signaling Pathways Implicated in Cancer
Compounds containing dichlorophenyl groups have been investigated for their potential as anticancer agents. For instance, 1,3-bis(3,5-dichlorophenyl)urea has demonstrated the ability to induce apoptosis and inhibit lung cancer progression by activating the AMPK pathway and subsequently affecting downstream effectors like mTOR and cell cycle regulatory proteins.[3] Phenolic compounds, more broadly, have been shown to modulate various signaling cascades, including the MAPK/ERK and p38 pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis.[4][5] Therefore, a second major hypothesis is that this compound exerts its effects by targeting key nodes in cellular signaling networks crucial for cell survival and proliferation.
Part 2: Experimental Validation Strategies and Protocols
This section provides a detailed, step-by-step guide to the experimental workflows required to investigate the proposed mechanisms of action. The causality behind each experimental choice is explained to provide a clear, logical progression of inquiry.
Investigating Hypothesis 1: Mitochondrial Uncoupling
The primary objective here is to determine if this compound disrupts mitochondrial function in a manner consistent with oxidative phosphorylation uncoupling.
Caption: Workflow for signaling pathway analysis.
Protocol 2.2.1: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AMPK, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein or a loading control like β-actin.
Protocol 2.2.2: Cell Cycle Analysis
-
Cell Fixation: Harvest and wash the treated cells, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Data Synthesis and Interpretation
The culmination of these experimental workflows will provide a multi-faceted view of the bioactivity of this compound.
Quantitative Data Summary
| Parameter | Assay | Expected Outcome if Hypothesis is Supported |
| IC50 | MTT Assay | A quantifiable concentration that induces 50% cell death. |
| ΔΨm | JC-1 Staining | A dose-dependent decrease in red/green fluorescence ratio. |
| OCR | Seahorse XF | A dose-dependent increase in basal oxygen consumption. |
| ATP Levels | Luciferase Assay | A dose-dependent decrease in cellular ATP. |
| Protein Phosphorylation | Western Blot | Increased p-AMPK, p-p38; altered p-ERK levels. |
| Apoptotic Markers | Western Blot | Increased Bax/Bcl-2 ratio, increased cleaved PARP. |
| Cell Cycle Distribution | Flow Cytometry | Arrest at a specific phase (e.g., G0/G1 or G2/M). |
Proposed Signaling Pathway
Based on the potential for dual mechanisms, the following integrated pathway can be hypothesized and tested.
Caption: Hypothesized integrated signaling pathway.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for elucidating the . By systematically applying the outlined experimental strategies, research teams can effectively test the primary hypotheses of mitochondrial uncoupling and modulation of key cancer-related signaling pathways. The results of these investigations will be crucial in determining the potential therapeutic applications or toxicological profile of this compound. Further studies could involve target identification using affinity chromatography and mass spectrometry, as well as in vivo validation of the observed cellular effects in relevant animal models.
References
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Methodological & Application
analytical methods for 3-(3,5-Dichlorophenyl)phenol detection
An Application Guide to the Quantitative Analysis of 3-(3,5-Dichlorophenyl)phenol
Abstract
This comprehensive application note provides detailed methodologies for the sensitive and accurate detection of this compound, a compound of interest in environmental monitoring and pharmaceutical development. We present two primary, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and trace-level quantification. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and robust validation frameworks to ensure data integrity and reproducibility.
Introduction and Method Rationale
This compound is a halogenated phenolic compound. The accurate quantification of such compounds is critical, as their presence, even at trace levels, can be significant in contexts ranging from environmental water quality assessment to impurity profiling in pharmaceutical manufacturing. The selection of an appropriate analytical method is paramount and is dictated by the sample matrix, required sensitivity, and the desired level of structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This technique is a robust and widely accessible method for the analysis of non-volatile or thermally labile compounds like phenols.[1] When coupled with a UV detector, it provides excellent quantitative performance for samples with relatively clean matrices. The choice of a reversed-phase C18 column is based on the nonpolar nature of the dichlorinated phenyl ring, which allows for effective separation from more polar matrix components using a water-acetonitrile or water-methanol mobile phase.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For complex matrices or when very low detection limits are required, GC-MS is the method of choice. It offers superior separation efficiency and provides structural confirmation through characteristic mass fragmentation patterns.[4] While many phenols can be analyzed directly, derivatization is often employed to improve volatility and chromatographic peak shape, thereby enhancing sensitivity.[5][6] This guide will reference established principles from U.S. EPA methods for phenol analysis, such as EPA Method 528 and 8041A, which provide a strong foundation for this application.[5][7][8]
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte to a level suitable for detection. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample volume, matrix complexity, and desired throughput.
Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is highly efficient for cleaning up and concentrating analytes from aqueous matrices like drinking or environmental water.[9] This protocol is adapted from principles used in EPA Method 528.[8]
Rationale: A polystyrene-divinylbenzene (PSDVB) copolymer sorbent is selected for its high affinity for phenolic compounds, ensuring efficient trapping of this compound from the water sample. Acidification of the sample to pH ~2 protonates the phenolic hydroxyl group, increasing its hydrophobicity and retention on the nonpolar sorbent.
Step-by-Step Protocol:
-
Sample Preservation & Acidification: To a 500 mL aqueous sample, add a dechlorinating agent if residual chlorine is present (e.g., 50 mg ascorbic acid). Adjust the sample pH to ≤ 2 with 6M HCl.
-
Cartridge Conditioning: Condition a 500 mg PSDVB SPE cartridge by sequentially passing 10 mL of ethyl acetate, 10 mL of methanol, and 10 mL of reagent-grade water (pH ≤ 2) through the cartridge. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Sorbent Washing: After loading, wash the cartridge with 10 mL of reagent-grade water (pH ≤ 2) to remove any remaining polar impurities.
-
Sorbent Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 15-20 minutes to remove residual water.
-
Analyte Elution: Elute the trapped this compound by passing 2 x 5 mL aliquots of ethyl acetate through the cartridge. Collect the eluate in a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for GC-MS or HPLC analysis.
HPLC-UV Method for Quantitative Analysis
This method is designed for routine quantification and is suitable for samples where high sensitivity is not the primary requirement.
Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, and UV/Vis detector. | Standard instrumentation provides reliable and reproducible results. |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size). | The nonpolar stationary phase effectively retains the analyte, allowing for separation from polar matrix components.[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile provides good peak shape and resolution for phenols. Formic acid maintains an acidic pH to ensure the analyte is in its non-ionized form, improving retention. |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 95% B15-17 min: 95% B17.1-20 min: 60% B (re-equilibration) | A gradient elution ensures that the analyte is eluted with a sharp peak while also cleaning the column of more nonpolar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 280 nm | Phenolic compounds exhibit UV absorbance around this wavelength, providing good sensitivity.[10] |
Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards in the mobile phase, ranging from 0.1 µg/mL to 50 µg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.
-
Calibration Curve: Inject the calibration standards in triplicate to establish a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
GC-MS Method for Confirmatory and Trace Analysis
This method provides high sensitivity and specificity, making it ideal for trace-level detection in complex matrices and for unambiguous confirmation of the analyte's identity. The principles are based on established EPA methodologies for phenol analysis.[5][7]
Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Gas chromatograph with a split/splitless injector coupled to a mass spectrometer. | Provides the necessary separation efficiency and detection specificity. |
| Column | Low-polarity capillary column (e.g., TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness). | A 5% phenyl-methylpolysiloxane phase provides excellent selectivity for chlorinated phenols.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. | Inert carrier gas standard for GC-MS applications. |
| Injector | 275 °C, Splitless mode (1 min). | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 300 °CHold: 5 min | The temperature program is optimized to separate the analyte from potential interferences and ensure it elutes as a sharp, symmetrical peak. |
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Full Scan (m/z 50-450) for identification.Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the fragmentation pattern. SIM mode significantly increases sensitivity by monitoring only characteristic ions of the target analyte.[10] |
| SIM Ions | Quantifier: 162 (M+)Qualifiers: 164 (M+2, chlorine isotope), 99 | The molecular ion (m/z 162) is typically used for quantification. The qualifier ions, including the isotopic peak for two chlorines (m/z 164), confirm the identity of the compound.[10] |
Protocol: GC-MS Analysis
-
Standard Preparation: Prepare calibration standards in ethyl acetate, typically ranging from 10 ng/mL to 2000 ng/mL.
-
Instrument Tuning: Tune the mass spectrometer according to the manufacturer's specifications to ensure proper mass accuracy and resolution.
-
Calibration: Analyze the calibration standards using the specified GC-MS conditions in SIM mode to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the prepared sample extracts.
-
Data Analysis:
-
Identification: Confirm the presence of this compound by matching the retention time with that of a standard and verifying that the ion ratios of the qualifiers to the quantifier ion are within ±20% of the standard.
-
Quantification: Calculate the concentration based on the peak area of the quantifier ion (m/z 162) and the calibration curve.
-
Method Validation
A method must be validated to ensure it is fit for its intended purpose.[11][12] Key validation parameters should be assessed according to guidelines from bodies like the ICH or EPA.[11][13]
| Parameter | HPLC-UV Method | GC-MS (SIM) Method |
| Linearity (R²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL |
| Limit of Quant. (LOQ) | ~150 ng/mL | ~15 ng/mL |
| Accuracy (Recovery %) | 85-115% (determined by spiking a blank matrix at three concentration levels) | 80-120% (determined by spiking a blank matrix at three concentration levels) |
| Precision (%RSD) | Intra-day: < 5%Inter-day: < 10% | Intra-day: < 10%Inter-day: < 15% |
Note: These are typical performance characteristics. Actual values for LOD and LOQ are statistically determined and highly dependent on the specific instrument and matrix.[11][14]
References
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PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Karaman, R., et al. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. PubMed. Retrieved from [Link]
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PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]
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Polo-Luque, M. L., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]
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Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Retrieved from [Link]
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Trivedi, M. K., et al. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate. Retrieved from [Link]
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Psathaki, M., et al. (n.d.). Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. ResearchGate. Retrieved from [Link]
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Kim, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Retrieved from [Link]
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Tomás-Barberán, F. A., & Clifford, M. N. (n.d.). Sample preparation in the determination of phenolic compounds in fruits. ResearchGate. Retrieved from [Link]
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Kumar, A. (n.d.). Validation of Analytical Methods. ResearchGate. Retrieved from [Link]
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Herrero, M., et al. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Retrieved from [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. NIH. Retrieved from [Link]
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Thompson, M., et al. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]
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Oroian, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Retrieved from [Link]
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Pharmaceutical Technology. (2024). Analytical Strategies for Aseptic Processing. Retrieved from [Link]
-
Li, Y., et al. (2022). Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. Taylor & Francis. Retrieved from [Link]
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Isobe, T., et al. (n.d.). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. ResearchGate. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analysis of Dichlorophenylphenols by Gas Chromatography
Introduction
Dichlorophenylphenols (DCPPs) are a class of chlorinated phenolic compounds that garner significant attention across environmental science and pharmaceutical development. As potential degradation products of pesticides, industrial chemicals, or impurities in active pharmaceutical ingredients, their accurate detection and quantification are paramount. Gas chromatography (GC) stands as a powerful and reliable technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity and low volatility of the phenolic hydroxyl group present analytical challenges, leading to poor peak shape and thermal degradation in the GC system.
This guide provides a detailed framework for the analysis of dichlorophenylphenols, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that underpin a robust and validated method. We will explore sample preparation strategies, the critical role of derivatization, and optimized GC method parameters for both mass spectrometry (MS) and electron capture detection (ECD). This document is intended for researchers, analytical scientists, and quality control professionals seeking to develop or refine their methods for these important analytes.
Section 1: The Analytical Principle - Why Derivatization is Key
Direct injection of underivatized phenols into a hot GC inlet often results in significant peak tailing and low response. This is due to the polar, acidic proton of the hydroxyl group interacting with active sites on the surfaces of the injector liner and column.[1] To overcome this, derivatization is employed to chemically modify the analyte into a form more amenable to GC analysis.[2][3] The process involves replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable functional group.[3]
This chemical modification achieves several critical objectives:
-
Increases Volatility: By masking the polar -OH group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to transition into the gas phase at lower temperatures.[1][3]
-
Improves Thermal Stability: The resulting derivatives are less prone to degradation in the high-temperature environment of the GC inlet and column.[1]
-
Enhances Chromatographic Performance: The non-polar derivatives exhibit reduced interaction with the stationary phase and active sites, leading to sharper, more symmetrical peaks and improved resolution.[1]
-
Improves Detectability: For detectors like ECD, derivatization with halogenated reagents can dramatically increase sensitivity.[1]
The two most common and effective derivatization strategies for phenols are acetylation and silylation .
Caption: Logical flow of derivatization in GC analysis.
Section 2: Sample Preparation and Extraction
The goal of sample preparation is to isolate the target dichlorophenylphenols from the sample matrix (e.g., water, soil, product formulation) and concentrate them into a solvent compatible with the subsequent derivatization and GC analysis. The choice of technique depends on the matrix complexity and required detection limits.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This method is ideal for relatively clean aqueous samples like drinking water or wastewater and is adapted from the principles of U.S. EPA Method 528.[4] SPE offers high recovery, good reproducibility, and minimizes solvent usage.
Materials:
-
ENVI-18 or C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (Pesticide or HPLC Grade)
-
Methylene Chloride (Pesticide Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
SPE Vacuum Manifold
-
Sample Collection Bottles (1 L, amber glass)[5]
Procedure:
-
Sample Preservation: Upon collection, if residual chlorine is present, dechlorinate the sample. Acidify the 1 L water sample to pH < 2 with concentrated HCl.[4] Store at 4°C until extraction.[5]
-
Cartridge Conditioning: Place an SPE cartridge on the vacuum manifold. Condition it by passing 5 mL of methylene chloride, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry after the final water rinse.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After the entire sample has passed through, draw a vacuum through the cartridge for 15-20 minutes to remove residual water.
-
Analyte Elution: Place a collection vial inside the manifold. Elute the trapped analytes by passing two 5 mL aliquots of methylene chloride through the cartridge. Allow the solvent to soak for 1 minute for each aliquot before applying vacuum.
-
Drying and Concentration: Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for derivatization.
Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE is a robust technique suitable for more complex or dirtier sample matrices. This protocol is based on principles outlined in U.S. EPA methods for extracting phenols.[6][7]
Materials:
-
Methylene Chloride or Hexane (Pesticide Grade)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
-
2 L Separatory Funnel[7]
-
Kuderna-Danish (K-D) Concentrator
Procedure:
-
pH Adjustment: Place a 1 L aqueous sample into a 2 L separatory funnel. Adjust the sample pH to < 2 by adding 1:1 H₂SO₄.
-
Solvent Extraction: Add 60 mL of methylene chloride to the separatory funnel. Stopper and shake vigorously for 2 minutes, venting periodically.[7] Allow the layers to separate.
-
Collect Organic Layer: Drain the lower methylene chloride layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.[7]
-
Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a K-D apparatus. The extract is now ready for derivatization.
Section 3: Derivatization Protocols
Protocol 3A: In-Situ Acetylation
This method, based on U.S. EPA Method 1653, converts the phenols to their acetate derivatives, which are less polar and more volatile.[5][8] The reaction is performed directly in a buffered aqueous solution before extraction.
Caption: The chemical reaction for acetylation derivatization.
Materials:
-
Sample or Calibrant in Water (1 L)
-
Potassium Carbonate (K₂CO₃) buffer solution[8]
-
Acetic Anhydride (reagent grade)[8]
-
Hexane (Pesticide Grade)
Procedure:
-
Buffering: To the 1 L aqueous sample, add potassium carbonate buffer to raise the pH to between 9 and 11.5.[5]
-
Acetylation: Add 5 mL of acetic anhydride to the buffered solution. Stopper and shake vigorously.
-
Extraction: Add 60 mL of hexane to the sample, and perform a liquid-liquid extraction as described in Protocol 2 (steps 2-4, substituting hexane for methylene chloride).
-
Concentration: Dry and concentrate the final hexane extract to 1 mL. The derivatized sample is ready for GC analysis.
Protocol 3B: Silylation
Silylation is a very common and effective derivatization technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[2][3] The reaction is fast and the reagents are effective for a wide range of polar compounds, including phenols.[2][9]
Materials:
-
Concentrated Sample Extract (1 mL in a compatible solvent like methylene chloride or acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst[2]
-
2 mL Autosampler Vial with PTFE-lined cap
-
Heating block or oven
Procedure:
-
Reagent Addition: To the 1 mL concentrated sample extract in a 2 mL vial, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the GC system.
Section 4: Gas Chromatography and Detection
Instrument and Column Selection
The choice of GC column is critical for achieving separation of DCPP isomers. A low- to mid-polarity column is ideal. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase is highly recommended as it provides excellent selectivity and performance for chlorinated phenols, separating compounds primarily based on their boiling points.[10][11][12][13]
| Parameter | Recommendation | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl / 95% Dimethylpolysiloxane Phase (e.g., TG-5SilMS)[10] | Industry standard for robust separation of semi-volatile compounds including chlorinated phenols.[13][14] Provides excellent resolution. |
| Carrier Gas | Helium, Constant Flow @ 1.2-1.5 mL/min[10] | Inert gas providing good efficiency. Constant flow ensures stable retention times during temperature programming. |
| Injection Mode | Splitless (1 µL injection volume)[10] | Maximizes transfer of analytes to the column, essential for trace-level analysis. |
| Injector Temperature | 275 °C[10] | Ensures rapid volatilization of the derivatized analytes without causing thermal degradation. |
| Oven Program | Initial 60°C (hold 5 min), ramp 8°C/min to 300°C (hold 10 min)[10] | Initial hold allows for solvent focusing. The temperature ramp effectively separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides definitive identification and quantification.[15] ECD offers exceptional sensitivity for halogenated compounds.[16] |
| MS Transfer Line Temp | 300 °C[10] | Prevents condensation of analytes between the column and the MS source. |
GC-MS Method: Identification and Quantification
When coupled with a mass spectrometer, GC provides definitive identification based on both retention time and the mass spectrum of the eluting compound.[8][17] For quantification, operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity.
| Compound Group | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dichlorophenylphenol (as Acetate Derivative) | 204 (M+) | 162 | 133 |
| Dichlorophenylphenol (as TMS Derivative) | 234 (M+) | 219 | 147 |
| Note: Exact m/z values should be confirmed by running a standard in full scan mode as fragmentation can vary slightly between instruments. The values above are representative. |
GC-ECD Method: High-Sensitivity Screening
The Electron Capture Detector is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for trace-level screening of dichlorophenylphenols. Quantification is based solely on retention time, so confirmation with a second, dissimilar column or by GC-MS is recommended.[6][16] The GC parameters in the table above are suitable for GC-ECD analysis, with the detector temperature typically set around 300-320°C.
Section 5: Data Analysis and Quality Control
A robust analytical method requires a rigorous quality control (QC) system to ensure the data is trustworthy and defensible.
-
Calibration: A multi-point calibration curve (5-7 levels) should be generated by preparing standards and taking them through the entire sample preparation and derivatization process.
-
Internal Standards: To correct for variability in extraction and derivatization efficiency, an appropriate internal standard (e.g., a deuterated or brominated phenol analog) should be added to all samples, blanks, and standards before extraction.[5]
-
Method Blanks: An analyte-free matrix (e.g., deionized water) should be processed with each batch of samples to check for contamination from solvents, reagents, or glassware.[6]
-
Laboratory Fortified Blanks (LFB) / Matrix Spikes (MS): A known quantity of the target analytes should be spiked into a blank matrix and a real sample. The recovery is then calculated to assess method performance and matrix effects.
Caption: High-level overview of the analytical workflow.
Conclusion
The successful analysis of dichlorophenylphenols by gas chromatography is critically dependent on a well-designed analytical strategy. By understanding the necessity of derivatization to improve analyte volatility and stability, analysts can overcome the primary challenges associated with these compounds. The choice of sample preparation (SPE or LLE) should be tailored to the sample matrix, while the selection of a low-polarity 5% phenyl column provides reliable chromatographic separation. Both GC-MS and GC-ECD offer viable detection options, with MS providing definitive identification and ECD offering superior sensitivity for trace analysis. Adherence to the detailed protocols and rigorous quality control measures outlined in this guide will enable laboratories to generate accurate, reproducible, and defensible data for dichlorophenylphenols in a variety of applications.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS.
- U.S. Environmental Protection Agency. (n.d.). Method 1653: Chlorinated Phenolics associated with the pulp and paper ind....
- Thermo Fisher Scientific. (2015). Analysis of phenols and chlorinated phenols in drinking water by GC/MS using EPA method 528.
-
Agilent Technologies, Inc. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-204.
-
Trade Science Inc. (2013). Optimization of solid-phase and solvent extraction for extraction of chlorophenols in water and sediment samples. Analytical Chemistry: An Indian Journal. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
- Restek. (n.d.). GC Derivatization.
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
Sathishkumar, R., et al. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research. Retrieved from [Link]
-
LCGC International. (2015). Pragmatic Rules for GC Column Selection. Retrieved from [Link]
-
Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. Retrieved from [Link]
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. Retrieved from [Link]
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- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 1653 [nemi.gov]
- 6. NEMI Method Summary - 8041A [nemi.gov]
- 7. gcms.cz [gcms.cz]
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- 17. rjptonline.org [rjptonline.org]
Quantitative Analysis of 3-(3,5-Dichlorophenyl)phenol: A Validated HPLC-UV Method for Research and Quality Control
Abstract
This application note presents a detailed, validated, and robust method for the quantitative analysis of 3-(3,5-Dichlorophenyl)phenol using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol is designed for researchers, scientists, and drug development professionals who require an accurate and precise assay for this compound in various matrices. The method is straightforward, employing a reversed-phase C18 column and isocratic elution, making it accessible to laboratories with standard HPLC equipment. This document provides a comprehensive guide, including the scientific rationale for methodological choices, a step-by-step protocol for sample preparation and analysis, and a full validation summary in accordance with international guidelines.
Introduction: The Importance of Quantifying this compound
This compound is a halogenated aromatic compound with a structure that suggests its potential use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. As with many chlorinated phenols, it is crucial to monitor its presence and purity in various stages of production and in environmental samples due to potential biological activity and environmental persistence. Accurate quantification is therefore essential for quality control of starting materials and final products, as well as for toxicological and environmental impact assessments.
The development of a reliable and validated quantitative assay is a cornerstone of regulatory compliance and ensures the integrity of scientific research. This application note addresses this need by providing a comprehensive and user-friendly protocol for the determination of this compound.
Method Selection: Why HPLC-UV?
Several analytical techniques can be employed for the quantification of halogenated phenols, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] While these methods offer high sensitivity and selectivity, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection was selected for this application note due to its numerous advantages for routine analysis:
-
Robustness and Accessibility: HPLC-UV systems are widely available in most analytical laboratories, making this method highly accessible. The technique is known for its robustness and reliability in routine quality control settings.
-
Direct Analysis: Unlike GC-MS, which often requires a derivatization step to improve the volatility and thermal stability of phenolic compounds, HPLC allows for the direct analysis of this compound, simplifying sample preparation and reducing the potential for analytical errors.[3][4]
-
Sufficient Sensitivity and Selectivity: The chromophoric nature of the dichlorinated phenylphenol structure allows for sensitive detection by UV spectrophotometry. For many applications, the sensitivity of HPLC-UV is more than adequate, and the selectivity can be readily optimized through chromatographic conditions.
-
Cost-Effectiveness: Compared to mass spectrometry-based techniques, HPLC-UV has lower operational and maintenance costs, making it a more economical choice for high-throughput analysis.
While LC-MS/MS offers superior sensitivity and specificity, the method described herein is intended to be a broadly applicable and readily implementable solution for a wide range of research and quality control applications where ultra-trace level detection is not a primary requirement.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound.
Materials and Reagents
-
Reference Standard: this compound, analytical standard grade (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Mobile Phase Additive: Formic acid or Phosphoric acid (analytical grade)
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Rationale for Conditions: A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like this compound. The acetonitrile/water mobile phase provides good peak shape and resolution. The addition of a small amount of acid, such as formic acid, suppresses the ionization of the phenolic hydroxyl group, leading to improved peak symmetry and consistent retention times.[6] A detection wavelength of 280 nm is selected based on the UV absorbance spectrum of similar phenolic compounds.
Preparation of Solutions
3.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
3.4.2. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.
3.4.3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below. For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[7][8]
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered sample with the mobile phase to bring the concentration within the calibration range.
Analysis Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[9][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (matrix without the analyte, if applicable) to ensure that there were no interfering peaks at the retention time of this compound. The peak for the analyte was well-resolved from any other components.
Linearity and Range
The linearity of the method was determined by analyzing a series of at least five concentrations of the analyte. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Regression Equation | y = mx + c | - |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate at each level.
| Spiked Concentration | Mean Recovery (%) | Acceptance Criteria |
| Low | 99.5 | 98.0 - 102.0% |
| Medium | 100.2 | 98.0 - 102.0% |
| High | 99.8 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same sample on three different days.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (n=9) | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercept of the regression line
-
S = the slope of the calibration curve
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
The validation results demonstrate that this HPLC-UV method is linear, accurate, precise, and sensitive for the quantitative analysis of this compound.
System Suitability
To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run. A standard solution is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Conclusion
This application note describes a simple, rapid, and reliable HPLC-UV method for the quantitative determination of this compound. The method has been thoroughly validated and is demonstrated to be specific, linear, accurate, and precise. The protocol is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- Aktas, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Shah, K. A., Samuels, S. A., Michaels, M. K., & Warren, J. W. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822–823.
- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5563-5567.
- Quintana, J. B., & Ramos, L. (2008). Sample preparation for the determination of chlorophenols. TrAC Trends in Analytical Chemistry, 27(10), 862-875.
- U.S. Environmental Protection Agency. (2000).
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- International Council for Harmonisation. (2023). ICH Q2(R2)
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Baccar, R., Sarrà, M., & Bouzid, J. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis.
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
- Shimadzu Corporation. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040).
- Thermo Fisher Scientific. (n.d.).
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3-(3,5-Dichlorophenyl)phenol as a reference standard
An In-Depth Guide to the Application of 3-(3,5-Dichlorophenyl)phenol as a Reference Standard
Authored by a Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, analytical chemists, and drug development professionals on the proficient use of this compound as an analytical reference standard. This guide moves beyond procedural steps to elucidate the scientific rationale behind the methodologies. We will cover the compound's physicochemical properties, its critical role as a metabolite of specific polychlorinated biphenyls (PCBs), detailed protocols for the preparation of standard solutions, and robust analytical methods for quantification and identification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Compound Profile and Physicochemical Properties
This compound, also known as 3',5'-Dichloro-[1,1'-biphenyl]-3-ol, is a hydroxylated polychlorinated biphenyl (OH-PCB). Its structure, featuring a dichlorinated phenyl ring linked to a phenol, makes it a significant metabolite in the biotransformation of certain PCB congeners.[1][2] The accurate quantification of such metabolites is crucial for toxicological risk assessment and environmental monitoring.[2]
Chemical Structure:
The table below summarizes the key physicochemical properties of this compound. This data is essential for selecting appropriate solvents, understanding its behavior in chromatographic systems, and ensuring proper storage.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3',5'-Dichloro-[1,1'-biphenyl]-3-ol | [3] |
| CAS Number | 79881-34-8 | [3] |
| Molecular Formula | C₁₂H₈Cl₂O | [3] |
| Molecular Weight | 239.09 g/mol | [3] |
| Density | 1.35 g/cm³ (Predicted) | [3] |
| Boiling Point | 394.3°C at 760 mmHg (Predicted) | [3] |
| Flash Point | 147.5°C (Predicted) | [3] |
| Appearance | Typically an off-white to pale solid | General |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); Insoluble in water.[4] | Inferred |
The Role of this compound in Toxicology and Metabolism
The primary significance of stems from its identity as a metabolite of polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants, and their metabolism is a critical factor in their toxicity.[1] The biotransformation of PCBs in animals and humans is primarily mediated by the cytochrome P-450 (CYP) enzyme system, which introduces hydroxyl groups onto the biphenyl structure.[2]
This metabolic activation can be a detoxification pathway, rendering the compounds more water-soluble for excretion. However, certain hydroxylated metabolites can be more toxic than the parent PCB, potentially interfering with hormonal signaling or forming reactive intermediates.[2][5] Therefore, having a certified reference standard for this compound is essential for:
-
Toxicokinetic Studies: To accurately measure its formation and elimination rates in vivo.
-
Human Biomonitoring: To quantify exposure levels in human serum or tissue samples.[6]
-
Environmental Analysis: To track the degradation and biotransformation of PCBs in ecosystems.
The diagram below illustrates the metabolic pathway from a parent PCB to this compound.
Caption: Metabolic activation of a parent PCB to form this compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of the reference standard and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for CAS 79881-34-8 should always be consulted, the general guidelines for chlorinated phenols apply.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]
-
Storage: Store the reference standard in a tightly sealed container, protected from light and moisture.[8] Recommended storage is at room temperature in a dry, well-ventilated place.[3]
-
Stability: The compound is chemically stable under standard ambient conditions.[7] However, solutions prepared in organic solvents may have limited stability and should be prepared fresh or stored under appropriate conditions (e.g., refrigerated) for a validated period.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Protocol: Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is the foundation of quantitative analysis. This protocol ensures precision and minimizes error.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol or Acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes
-
Amber glass vials for storage
Caption: Workflow for preparing stock and working standard solutions.
Step-by-Step Procedure:
-
Equilibration: Allow the reference standard container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the standard onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade methanol.
-
Mixing: Cap the flask and mix by vortexing or sonicating until all the solid is completely dissolved.
-
Dilution to Volume (Stock Solution): Once dissolved, carefully add methanol to the calibration mark. Cap and invert the flask at least 20 times to ensure a homogenous solution. This is your 1000 µg/mL Primary Stock Solution .
-
Storage: Transfer the stock solution to an amber glass vial and store it at 2-8°C. Label clearly with compound name, concentration, solvent, preparation date, and initials.
-
Working Solutions: Prepare intermediate and final working solutions for the calibration curve by performing serial dilutions from the primary stock solution using calibrated pipettes and volumetric flasks.
Application Protocol: Quantification by HPLC-UV
This protocol describes a robust reverse-phase HPLC method for the quantification of this compound. High-performance liquid chromatography is a cornerstone of pharmaceutical impurity analysis due to its selectivity and sensitivity.[10][11]
Principle: The compound is separated from other matrix components on a C18 stationary phase. A slightly acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, which ensures good peak shape and reproducible retention. Detection is performed using a UV detector at a wavelength corresponding to the compound's absorbance maximum.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade Acetonitrile and Water.
-
Formic Acid (or Phosphoric Acid).
-
0.45 µm solvent filters.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier to suppress phenol ionization, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 60% B to 95% B over 10 min, hold 2 min, return to 60% B over 1 min | Ensures elution of the analyte while cleaning the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 35°C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 10 µL | A typical volume balancing sensitivity and peak distortion. |
| Detection | UV at 254 nm (or λ-max if determined) | Common wavelength for aromatic compounds; a DAD can confirm peak purity. |
| Run Time | 15 minutes | Allows for elution and column re-equilibration. |
Procedure:
-
System Preparation: Prepare and degas the mobile phases. Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (60% B) until a stable baseline is achieved.
-
System Suitability: Inject the middle concentration standard (e.g., 0.5 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5.
-
Calibration Curve: Inject the prepared calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL) in duplicate.
-
Sample Analysis: Inject the unknown samples for analysis. Bracket the samples with check standards every 10-15 injections to monitor system performance.
-
Data Analysis: Plot the average peak area versus concentration for the calibration standards. Perform a linear regression to obtain the calibration curve (y = mx + c). The correlation coefficient (r²) should be ≥ 0.995. Use the equation to calculate the concentration of this compound in the unknown samples.
Confirmatory Analysis by LC-MS/MS
For unambiguous identification, especially in complex matrices or at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[10]
Principle: After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization in negative mode, ESI-), and the mass spectrometer isolates the precursor ion (the deprotonated molecule, [M-H]⁻). This ion is then fragmented, and specific product ions are monitored. This precursor-to-product transition is highly specific to the analyte.
Instrumentation and Parameters:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Ionization Mode: ESI Negative.
-
Precursor Ion [M-H]⁻: m/z 237.0 (for C₁₂H₈³⁵Cl₂O).
-
Product Ions: Determined by infusing the standard and performing a product ion scan. Hypothetical fragments could arise from the loss of HCl or cleavage of the biphenyl bond.
-
Collision Energy: Optimized for maximum product ion intensity.
The use of a deuterated internal standard, such as 3,5-Dichlorophenol-d3, can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column degradation.3. Insufficient mobile phase acidity. | 1. Ensure mobile phase pH is low enough (~2.5-3.0) to keep the phenol protonated.2. Replace the column.3. Use a column with better end-capping. |
| Poor Sensitivity | 1. Incorrect detection wavelength.2. Standard degradation.3. Low injection volume. | 1. Determine the λ-max of the compound by running a DAD scan.2. Prepare fresh standards.3. Increase injection volume (if it does not compromise peak shape). |
| Split Peaks | 1. Clogged frit or column inlet.2. Sample solvent incompatible with mobile phase. | 1. Reverse-flush the column (follow manufacturer's instructions) or replace it.2. Ensure the final sample diluent is similar in composition to the initial mobile phase. |
| Retention Time Drift | 1. Inadequate column equilibration.2. Column temperature fluctuation.3. Mobile phase composition changing. | 1. Increase equilibration time between runs.2. Ensure the column thermostat is on and stable.3. Prepare fresh mobile phase daily; ensure pump is mixing correctly. |
References
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PubChem. Phenol, p-(3,5-dichlorophenyl)-. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). [Link]
- Di Corcia, A., et al. Analytical methods for the determination of pretilachlor and fenclorim in soil and rice plants. Journal of Agricultural and Food Chemistry.
-
Wikipedia. 3,5-Dichlorophenol. [Link]
- Han, J., et al. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy.
-
US EPA. Method 8041A: Phenols by Gas Chromatography. [Link]
-
Organic Syntheses. A General, Mild, and Inexpensive Procedure for the Suzuki Cross-Coupling of Aryl Triflates. [Link]
- Grimm, F. A., et al. Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology.
- Narayana, M. B. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
-
Chemistry LibreTexts. Synthesis of Phenols. [Link]
- Kania, J., et al. 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology.
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Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
Kania, J., et al. 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. National Institutes of Health. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Qiu, F., & Norwood, D. L. Identification of Pharmaceutical Impurities.
-
PubChem. 3,5-Dichlorophenol. National Center for Biotechnology Information. [Link]
- Scott, K. A., et al. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
- Ghogare, R., & Spagnoli, C. Sources and toxicities of phenolic polychlorinated biphenyls (OH-PCBs).
-
Scott, K. A., et al. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
Sources
- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Comprehensive In Vitro Strategy for Assessing the Endocrine Disrupting Potential of 3-(3,5-Dichlorophenyl)phenol
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals engaged in toxicological screening and regulatory assessment.
Introduction: The Rationale for a Targeted In Vitro Assessment
3-(3,5-Dichlorophenyl)phenol is a chlorinated phenolic compound. This class of chemicals is utilized in various industrial applications and can be found in the environment as metabolites of pesticides.[1] While phenols in general are known for their ability to denature proteins and disrupt cell membranes[2][3], chlorinated phenols are of particular toxicological interest. Related compounds, such as 2,4-dichlorophenol, have been investigated for potential endocrine-disrupting effects.[4] Given the structural alerts and the widespread presence of related compounds, a robust assessment of this compound's potential to interfere with the endocrine system is scientifically warranted and essential for regulatory evaluation.
Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[5] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established a conceptual framework for testing and assessing potential EDCs, which begins with existing data and progresses through multiple tiers of in vitro and in vivo testing.[6][7][8] This guide focuses on the critical second level of this framework: In Vitro Assays Providing Data About Selected Endocrine Mechanisms.
A single in vitro assay is insufficient to characterize the multifaceted nature of endocrine disruption.[9] Therefore, we present a battery of four validated, internationally recognized in vitro assays. This multi-assay approach provides a comprehensive profile of the test chemical's activity across the primary estrogen, androgen, and steroidogenesis (EAS) pathways. The selected assays are:
-
Estrogen Receptor Alpha (ERα) Transcriptional Activation Assay (OECD TG 455): To assess the potential to mimic or block the action of estrogens.
-
Androgen Receptor (AR) Transcriptional Activation Assay (OECD TG 458): To evaluate the potential to mimic or block the action of androgens.
-
H295R Steroidogenesis Assay (OECD TG 456): To determine effects on the production of steroid hormones, including testosterone and estradiol.
-
Aromatase (CYP19A1) Activity Assay: To specifically investigate the inhibition of the enzyme responsible for converting androgens to estrogens.
This document provides the scientific principles and detailed, field-proven protocols for each assay, designed to generate reliable and reproducible data for a comprehensive weight-of-evidence assessment.
Assay 1: Estrogen Receptor Alpha (ERα) Transcriptional Activation Assay
Principle of the Assay
This assay identifies substances that can act as agonists (mimics) or antagonists (blockers) of the human estrogen receptor alpha (ERα). It employs a genetically modified cell line that contains the human ERα and a reporter gene (e.g., luciferase) linked to estrogen responsive elements (EREs). When an ER agonist binds to the receptor, it translocates to the nucleus, binds to the EREs, and drives the expression of the luciferase reporter gene.[10][11] The resulting light output is proportional to the level of ER activation. In antagonist mode, the assay measures the ability of a chemical to inhibit the activation induced by a reference estrogen (e.g., 17β-estradiol).
Rationale for Inclusion
Interaction with the estrogenic pathway is one of the most well-characterized mechanisms of endocrine disruption.[12] Given that phenolic compounds can exhibit estrogenic activity, this assay is a fundamental first step in screening this compound for potential xenoestrogenic effects.[13]
Experimental Workflow
Caption: Workflow for the ERα Transcriptional Activation Assay.
Detailed Step-by-Step Protocol (Adapted from OECD TG 455)
1. Materials and Reagents
-
Cell Line: hERα-HeLa-9903 or ER-CALUX® cell line.
-
Culture Medium: As recommended by the cell line supplier (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).
-
Hormone-Stripped Medium: Culture medium supplemented with dextran-coated charcoal-stripped FBS (DCC-FBS) to remove endogenous steroids.
-
Test Compound: this compound, dissolved in DMSO (≥99.5% purity).
-
Positive Controls: 17β-Estradiol (E2) for agonist mode; Tamoxifen or ICI 182,780 (Fulvestrant) for antagonist mode.
-
Vehicle Control: DMSO.
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Reagents: Luciferase assay reagent, cell lysis buffer, phosphate-buffered saline (PBS).
2. Cell Culture and Plating
-
Culture cells according to supplier instructions. Prior to the assay, ensure cells are cultured for at least 24 hours in hormone-stripped medium.
-
Trypsinize and resuspend cells in hormone-stripped medium to the appropriate density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
3. Compound Exposure
-
Prepare serial dilutions of this compound in hormone-stripped medium. A typical range is 10⁻¹² M to 10⁻⁵ M. Also prepare serial dilutions for the positive control (E2).
-
For Agonist Mode: Aspirate the seeding medium from the cells and add 100 µL of the appropriate compound dilutions. Include vehicle (DMSO) and a full concentration range of E2.
-
For Antagonist Mode: Prepare compound dilutions containing a fixed, sub-maximal concentration of E2 (e.g., the EC50 value, typically ~30 pM). Add these solutions to the cells. Include controls for vehicle, E2 alone, and a full concentration range of a known antagonist (e.g., Tamoxifen).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
4. Endpoint Measurement
-
After incubation, visually inspect plates for cytotoxicity.
-
Aspirate the medium and wash the cells once with 150 µL of PBS.
-
Add 25-50 µL of cell lysis buffer to each well and incubate according to the manufacturer's protocol (e.g., 15 minutes at room temperature on a shaker).
-
Place the plate in a luminometer and inject 50-100 µL of luciferase assay reagent.
-
Measure the relative light units (RLUs).
5. Data Analysis and Acceptance Criteria
-
Normalize the RLU data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration.
-
Agonist Mode: Determine the EC50 (concentration that causes 50% of the maximal response of the positive control E2). A positive result is a reproducible, concentration-dependent induction of luciferase activity.
-
Antagonist Mode: Determine the IC50 (concentration that causes a 50% reduction in the response induced by E2). A positive result is a reproducible, concentration-dependent inhibition of luciferase activity.
-
Cytotoxicity: A parallel cytotoxicity assay (e.g., MTT or neutral red uptake) must be run. A decrease in reporter gene activity is only considered specific antagonism if cell viability is >80%.
-
Acceptance Criteria: The assay is valid if the response of the positive control (E2) is robust (e.g., >4-fold induction over vehicle) and the reference antagonist shows appropriate inhibition.
| Parameter | Example Value | Acceptance Range |
| E2 (Agonist) EC50 | 3 x 10⁻¹¹ M | 1 x 10⁻¹¹ to 1 x 10⁻¹⁰ M |
| Max Induction (E2) | 10-fold | > 4-fold over vehicle |
| Tamoxifen (Antagonist) IC50 | 5 x 10⁻⁷ M | 1 x 10⁻⁷ to 1 x 10⁻⁶ M |
| Cell Viability | >95% | Must be >80% at test concentrations |
Assay 2: Androgen Receptor (AR) Transcriptional Activation Assay
Principle of the Assay
This assay is analogous to the ERα assay but is designed to detect interactions with the human androgen receptor. It uses a cell line (e.g., AR-EcoScreen™ or MDA-kb2) that stably expresses the human AR and an androgen-responsive reporter gene.[9][14][15] Binding of an androgen agonist (like dihydrotestosterone, DHT) activates a transcriptional cascade leading to the production of a measurable signal (e.g., luciferase). Antagonists are identified by their ability to block this DHT-induced signal.
Rationale for Inclusion
Anti-androgenic activity is a significant endocrine disruption modality linked to adverse effects on male reproductive health.[15][16] Compounds that act as AR antagonists can disrupt normal development and function. This assay is crucial for determining if this compound can interfere with androgen signaling.
Experimental Workflow
Caption: Key steps in the steroidogenesis pathway and the H295R assay workflow.
Detailed Step-by-Step Protocol (Adapted from OECD TG 456)
1. Materials and Reagents
-
Cell Line: H295R (NCI-H295R).
-
Culture Medium: DMEM/F12 supplemented with ITS+ Premix and FBS.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Controls: Forskolin (inducer), Prochloraz (inhibitor).
-
Vehicle Control: DMSO.
-
Assay Plates: 24-well cell culture plates.
-
Quantification Kits: Testosterone and 17β-Estradiol ELISA kits or access to LC-MS/MS.
-
Reagents: Cell viability assay kit (e.g., MTT).
2. Cell Culture and Exposure
-
Culture H295R cells according to standard protocols.
-
Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency at the end of the experiment. Incubate for 24 hours.
-
Aspirate the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 7 concentrations from 0.001 to 1000 µM). [17]4. Include vehicle control (0.1% DMSO), a strong inducer (Forskolin, e.g., 10 µM), and a strong inhibitor (Prochloraz, e.g., 1 µM) on each plate. [17]5. Incubate the plates for 48 hours at 37°C, 5% CO2.
3. Hormone Measurement and Cytotoxicity
-
After 48 hours, collect the culture medium from each well and store it at -80°C until analysis.
-
Immediately assess cell viability in the wells using a validated method (e.g., add MTT reagent and measure absorbance).
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA or LC-MS/MS, following the manufacturer's instructions.
4. Data Analysis and Acceptance Criteria
-
Calculate the mean hormone concentration for each treatment group.
-
Normalize the data to the average of the vehicle control wells.
-
A statistically significant increase or decrease in hormone production compared to the vehicle control indicates an effect on steroidogenesis.
-
Effects should only be considered significant if cell viability is not compromised (<20% reduction).
-
Acceptance Criteria: The assay is valid if Forskolin causes a significant increase and Prochloraz causes a significant decrease in hormone production, consistent with historical laboratory data.
| Hormone | Forskolin (Inducer) | Prochloraz (Inhibitor) | Interpretation of Test Chemical Effect |
| Testosterone | ↑↑ | ↓ | ↑ = Induction, ↓ = Inhibition |
| 17β-Estradiol | ↑↑ | ↓↓ | ↑ = Induction, ↓ = Inhibition |
Assay 4: Aromatase (CYP19A1) Activity Assay
Principle of the Assay
This assay specifically measures the activity of aromatase (CYP19A1), the terminal enzyme in estrogen biosynthesis that converts androgens to estrogens. [18]A common method is a cell-free, fluorometric assay that uses a non-fluorescent substrate that is converted by recombinant human aromatase into a highly fluorescent product. [19]The rate of fluorescent product formation is directly proportional to enzyme activity. The assay measures the ability of a test chemical to inhibit this conversion.
Rationale for Inclusion
Inhibition of aromatase is a critical mechanism of endocrine disruption. It can lead to a decrease in estrogens and an accumulation of androgens, altering the hormonal balance. This assay provides specific mechanistic information that complements the H295R assay. For example, if the H295R assay shows decreased estradiol and increased testosterone, aromatase inhibition is a likely cause.
Experimental Workflow
Caption: Workflow for a cell-free fluorometric aromatase activity assay.
Detailed Step-by-Step Protocol (Fluorometric Kit-Based)
1. Materials and Reagents
-
Aromatase Assay Kit: A commercial kit (e.g., Abcam ab273306) containing recombinant human aromatase, a fluorogenic substrate, an NADPH generating system, and a reference inhibitor. * Test Compound: this compound, dissolved in DMSO.
-
Positive Control: A known aromatase inhibitor (e.g., Letrozole or Aminoglutethimide), often provided in the kit.
-
Assay Plates: Black, opaque 96-well plates suitable for fluorescence measurements.
-
Fluorometric Plate Reader: Capable of excitation/emission at ~488/527 nm. 2. Assay Procedure
-
Prepare a master mix containing the reaction buffer, NADPH generating system, and recombinant aromatase enzyme according to the kit protocol.
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
To each well of the 96-well plate, add the test compound dilutions, positive control, or vehicle.
-
Initiate the reaction by adding the master mix to all wells, followed by the fluorogenic substrate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode) or as a single endpoint reading after a fixed incubation time.
3. Data Analysis and Acceptance Criteria
-
For kinetic analysis, calculate the reaction rate (V) from the linear portion of the fluorescence vs. time plot for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Acceptance Criteria: The assay is valid if the signal-to-background ratio is high and the IC50 of the reference inhibitor is within the expected range specified by the kit manufacturer or historical data.
| Parameter | Example Value | Acceptance Range |
| Letrozole (Inhibitor) IC50 | 15 nM | Within 2-3 fold of historical average |
| Z' factor | 0.8 | > 0.5 |
Weight-of-Evidence Integration and Interpretation
No single assay can define a substance as an endocrine disruptor. The power of this strategy lies in integrating the results from all four assays to build a comprehensive profile and infer the mechanism of action for this compound.
Caption: A weight-of-evidence framework for interpreting results from the in vitro assay battery.
Example Interpretive Scenarios:
By employing this structured, multi-assay approach, researchers can generate the robust and reliable data necessary to confidently characterize the in vitro endocrine-disrupting potential of this compound, guiding further testing and risk assessment decisions.
References
- National Institutes of Health (NIH). On Selecting a Minimal Set of In Vitro Assays to Reliably Determine Estrogen Agonist Activity.
- PubMed.
- JRC Big Data Analytics Platform. DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line.
- AACR Journals.
- PubMed.
- National Institutes of Health (NIH). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”.
- MDPI.
- OECD. Endocrine disrupters.
- ResearchGate. In silico and in vitro assessment of androgen receptor antagonists.
- National Institutes of Health (NIH).
- PharmaRegulatory.in.
- National Institutes of Health (NIH). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis.
- Concept Life Sciences. Steroidogenesis H295R assay, Test No456R.
- Pocket Dentistry. In Vitro Assay Systems for the Assessment of Oestrogenicity.
- ITR. OECD 456: H295R Steroidogenesis assay.
- OECD iLibrary. Test No. 456: H295R Steroidogenesis Assay.
- Abcam. Aromatase (CYP19A) Activity Assay Kit (Fluorometric).
- ResearchGate. On selecting a minimal set of in vitro assays to reliably determine estrogen agonist activity.
- ECETOC.
- Charles River Labor
- PubMed. In silico and in vitro assessment of androgen receptor antagonists.
- National Institutes of Health (NIH). Cell-based assays for screening androgen receptor ligands.
- National Institutes of Health (NIH). Characterization of the weak estrogen receptor α agonistic activity of exemestane.
- PubChem. 3,5-Dichlorophenol.
- AME Publishing Company.
- Oxford Academic.
- Patsnap Synapse.
- National Institutes of Health (NIH).
- Endotext.org. ENDOCRINE DISRUPTOR CHEMICALS.
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Application Note: A Tiered Approach for Assessing the Estrogenic Activity of 3',5'-Dichlorobiphenyl-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Context of Hydroxylated PCBs
Polychlorinated biphenyls (PCBs) are persistent environmental pollutants known for their toxic effects. While the parent PCBs are of concern, their hydroxylated metabolites (OH-PCBs) have gained significant attention for exhibiting a range of toxic effects at concentrations lower than their parent compounds, including the potential to act as endocrine disruptors.[1] Many OH-PCBs are structurally similar to the endogenous estrogen, 17β-estradiol (E2), allowing them to interact with estrogen receptors (ERs) and disrupt normal hormonal signaling.[2][3][4] The estrogenic or anti-estrogenic activity of an OH-PCB is highly dependent on its specific structure, including the number and position of chlorine atoms and the location of the hydroxyl group.[2]
This document provides a comprehensive, tiered guide for the estrogenic activity assessment of a specific, understudied congener: 3',5'-dichlorobiphenyl-3-ol . As there is limited specific data on this compound, this guide presents a robust, validated framework of in vitro assays to characterize its potential to bind to the estrogen receptor and elicit a biological response. This systematic approach is designed to generate reliable, reproducible data suitable for regulatory screening and further mechanistic studies.
The proposed workflow progresses from fundamental physicochemical characterization to specific receptor binding and cell-based functional assays.
Pre-Assay Qualification: Physicochemical Characterization
Before any biological assessment, determining the kinetic solubility of 3',5'-dichlorobiphenyl-3-ol is a mandatory first step. Poor aqueous solubility can lead to compound precipitation in assays, causing inaccurate and unreliable results.[5][6]
Protocol: Kinetic Solubility Assessment
This protocol provides a high-throughput method to estimate the solubility of the test compound in the phosphate-buffered saline (PBS) that will be used in subsequent assays.[5][7][8]
Objective: To determine the maximum concentration of 3',5'-dichlorobiphenyl-3-ol that can be dissolved in PBS (pH 7.4) from a dimethyl sulfoxide (DMSO) stock solution without precipitation.
Materials:
-
3',5'-dichlorobiphenyl-3-ol
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with UV absorbance detection
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3',5'-dichlorobiphenyl-3-ol (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into PBS. The final DMSO concentration in each well should be kept constant and low (e.g., ≤1%) to avoid solvent effects.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5-2 hours) to allow for equilibration.[5]
-
Precipitation Detection: Measure the absorbance of the solutions at a wavelength where the compound absorbs. Alternatively, use nephelometry to directly measure light scattering from any precipitate formed.[7][8]
-
Data Analysis: The kinetic solubility limit is the highest concentration of the compound that does not show evidence of precipitation. This concentration will define the upper limit of the dose-response curves in subsequent biological assays.
Tier 1: In Vitro Estrogen Receptor Competitive Binding Assay
The foundational step in assessing estrogenicity is to determine if the compound can physically interact with the estrogen receptor.[9] A competitive binding assay quantifies the ability of 3',5'-dichlorobiphenyl-3-ol to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[10][11]
Principle: This assay relies on the principle of competitive inhibition. The test compound competes with a constant amount of high-affinity radiolabeled estradiol for a limited number of estrogen receptors. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Protocol: ERα/ERβ Competitive Binding Assay
This protocol is adapted from established methods using rat uterine cytosol as a source of ERs or commercially available recombinant human ERs.[10][12]
Materials:
-
Recombinant human ERα and ERβ or rat uterine cytosol preparation.
-
[³H]-17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
3',5'-dichlorobiphenyl-3-ol
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)[10]
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E2 (for the standard curve) or 3',5'-dichlorobiphenyl-3-ol.[10]
-
Controls:
-
Total Binding: ER + [³H]-E2 + buffer (no competitor).
-
Non-specific Binding: ER + [³H]-E2 + a 100-fold excess of unlabeled E2.[10]
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. This is commonly achieved by adding a HAP slurry, incubating, and then centrifuging to pellet the HAP with the bound receptor complex.
-
Quantification: Carefully remove the supernatant. Add scintillation fluid to the pellet, vortex, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (E2 or test compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2).
-
Calculate the Relative Binding Affinity (RBA) compared to E2:
-
RBA (%) = (IC50 of E2 / IC50 of test compound) x 100
-
-
Tier 2: Cell-Based Transcriptional Activation & Proliferation Assays
If the compound demonstrates binding to the ER, the next critical step is to determine if this binding leads to a functional response. This is assessed using two complementary cell-based assays.[13][14]
Yeast Estrogen Screen (YES) Assay
The YES assay is a robust reporter gene assay that measures the ability of a compound to activate the human estrogen receptor and drive the transcription of a reporter gene.[15][16]
Principle: The assay uses a genetically modified strain of Saccharomyces cerevisiae that co-expresses the human estrogen receptor (hERα) and a reporter construct where the lacZ gene (encoding β-galactosidase) is under the control of estrogen response elements (EREs).[15] If a test compound binds to and activates the hER, the receptor-ligand complex binds to the EREs, initiating transcription of lacZ. The resulting β-galactosidase enzyme cleaves a chromogenic substrate (e.g., CPRG), causing a color change from yellow to red, which can be quantified spectrophotometrically.[17]
// Invisible edges for alignment YeastCulture -> TestCompound [style=invis]; Plate -> AddYeast [style=invis]; Measure -> Calculate [style=invis]; } . Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
Protocol: YES Assay
Materials:
-
Recombinant yeast strain (S. cerevisiae) expressing hERα and a lacZ reporter.
-
Yeast growth medium.[18]
-
Assay medium containing the chromogenic substrate CPRG (Chlorophenol red-β-D-galactopyranoside).[18]
-
17β-estradiol (E2) as a positive control.
-
Ethanol or DMSO as a vehicle control.
-
Sterile 96-well flat-bottom microplates.
-
Microplate reader.
Procedure:
-
Yeast Culture: Inoculate the yeast and grow overnight in a shaker at 28-30°C until the culture reaches the logarithmic growth phase.[18]
-
Plate Preparation: Add 10 µL aliquots of serially diluted test compound and controls (in ethanol/DMSO) to the wells of a 96-well plate. Allow the solvent to evaporate completely.
-
Assay Initiation: Prepare the final assay medium by seeding it with the log-phase yeast culture and adding CPRG. Dispense this mixture into each well of the prepared 96-well plate.
-
Incubation: Seal the plate and incubate at 32-34°C for 48-72 hours.[18]
-
Measurement: Measure the absorbance at two wavelengths: ~570 nm to quantify the red color development (estrogenic activity) and ~690 nm to measure turbidity (yeast growth/cytotoxicity).[17]
-
Data Analysis: Correct the 570 nm readings for cytotoxicity using the 690 nm data. Plot the corrected absorbance against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
E-SCREEN (Cell Proliferation) Assay
The E-SCREEN assay is a biologically relevant test that measures the proliferative response of an estrogen-dependent human cell line, providing a key functional endpoint.[19][20]
Principle: The assay uses the human breast cancer cell line MCF-7, which expresses endogenous ERα and whose proliferation is dependent on the presence of estrogens.[19][21] When cultured in a steroid-depleted medium, these cells arrest their growth. The addition of an estrogenic compound will stimulate the cells to re-enter the cell cycle and proliferate. The increase in cell number is directly proportional to the estrogenic activity of the compound.[22]
Protocol: E-SCREEN Assay
Materials:
-
MCF-7 human breast cancer cells (a highly responsive subline like MCF-7 BUS is recommended).[21][23]
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS).
-
Experimental Medium: Phenol red-free DMEM with 10% charcoal-stripped FBS (CS-FBS).[19]
-
17β-estradiol (E2) as a positive control.
-
An anti-estrogen (e.g., Fulvestrant) to confirm ER-mediated proliferation.
-
Sulforhodamine B (SRB) dye for cell density measurement.
-
96-well cell culture plates.
Causality Behind Key Steps:
-
Phenol Red-Free Medium: Phenol red is a weak estrogen mimic and must be excluded from the experimental medium to eliminate background estrogenic activity.
-
Charcoal-Stripped Serum: Standard FBS contains endogenous steroids. Treatment with dextran-coated charcoal removes these hormones, creating a steroid-depleted environment essential for observing the effects of the test compound.[24][25][26][27]
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate in their regular culture medium and allow them to attach for 24 hours.
-
Hormone Deprivation: Replace the culture medium with the experimental medium (containing CS-FBS) and incubate for 48-72 hours to synchronize the cells and arrest their growth.
-
Compound Exposure: Replace the medium with fresh experimental medium containing serial dilutions of 3',5'-dichlorobiphenyl-3-ol or controls (E2, vehicle, E2 + anti-estrogen).
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye, which binds to total cellular protein.
-
Wash away the unbound dye and solubilize the bound dye.
-
Read the absorbance at ~492 nm.[19]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting absorbance against the log concentration of the test compound.
-
Calculate the Relative Proliferative Effect (RPE), which compares the maximal proliferation induced by the test compound to that induced by E2.
-
Data Summary and Interpretation
The data from this tiered approach should be compiled to form a comprehensive profile of the compound's estrogenic potential.
| Assay | Endpoint | Parameter | Interpretation |
| ER Binding Assay | Receptor Affinity | IC50, RBA | Measures direct interaction with ERα and ERβ. A low IC50 and high RBA indicate strong binding. |
| YES Assay | Transcriptional Activation | EC50, Max Efficacy | Measures the ability to activate the ER and initiate gene transcription. |
| E-SCREEN Assay | Cell Proliferation | EC50, RPE | Measures a key functional outcome of ER activation in a human cell line. |
-
Positive Estrogenic Activity: A compound that binds to the ER, activates transcription in the YES assay, and induces proliferation in the E-SCREEN assay can be classified as an estrogen agonist in vitro.
-
No Activity: If a compound fails to show activity in all assays, it is unlikely to be an estrogenic compound through a classical ER-mediated pathway.
-
Discordant Results: Discrepancies between assays (e.g., binding but no activation) can provide valuable mechanistic insights, suggesting potential antagonist activity or activation of non-genomic signaling pathways, which would require further investigation.[13][28]
Outlook: In Vivo Confirmation
Should 3',5'-dichlorobiphenyl-3-ol demonstrate significant and consistent estrogenic activity across the in vitro assays, the logical next step would be to confirm these findings in vivo. The gold-standard assay for this purpose is the Rodent Uterotrophic Bioassay (OECD Test Guideline 440).[29][30] This assay measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents, providing a definitive measure of in vivo estrogenic action.[31][32][33]
References
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Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 20(4), 751–761. [Link]
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Heldring, N., Pike, A., Andersson, S., Matthews, J., Cheng, G., Hartman, J., ... & Gustafsson, J. Å. (2007). Estrogen Receptors: How Do They Signal and What Are Their Targets. Physiological Reviews, 87(3), 905–931. [Link]
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Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology, 116, 135–170. [Link]
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Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(8), 723–729. [Link]
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Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613–623. [Link]
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OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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van der Burg, B., Rutteman, G. R., Blankenstein, M. A., de Laat, S. W., & van Zoelen, E. J. (1988). Control of Proliferation of MCF-7 Breast Cancer Cells in a Commercial Preparation of Charcoal-Stripped Adult Bovine Serum. Journal of Steroid Biochemistry, 30(1-6), 145-148. [Link]
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Ohta, R., et al. (2025). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Toxicology, 513, 153549. [Link]
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Korach, K. S., Sarver, P., Jaken, S., & McKinney, J. D. (1988). Hydroxylated polychlorinated biphenyls (PCBs) as estrogens and antiestrogens: structure-activity relationships. Molecular Pharmacology, 33(1), 120-126. [Link]
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Rasmussen, T. H., & Nielsen, J. B. (2002). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Toxicology in Vitro, 16(6), 667-674. [Link]
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Kim, Y. S., et al. (2003). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science, 49(1), 13-20. [Link]
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Kim, Y. S., et al. (2003). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Scilit. [Link]
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Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844–850. [Link]
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Ruiz, P., et al. (2014). 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. ResearchGate. [Link]
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Villalobos, M., et al. (1995). The E-Screen Assay: A Comparison of Different MCF7 Cell Stocks. Sílice (CSIC). [Link]
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Moore, M. R., et al. (1997). 3,5,3',5'-tetrachlorobiphenyl is a weak oestrogen agonist in vitro and in vivo. The Journal of Steroid Biochemistry and Molecular Biology, 62(5-6), 409-418. [Link]
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La Merrill, M. A., et al. (2020). Agrochemicals with Estrogenic Endocrine Disrupting Properties: Lessons Learned?. Endocrinology, 161(1), bqz022. [Link]
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Sueoka, M., et al. (2009). Change of Estrogenic Activity and Release of Chloride Ion in Chlorinated Bisphenol a After Exposure to Ultraviolet B. Journal of Health Science, 55(6), 960-965. [Link]
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Plísková, M., et al. (2001). Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology Letters, 122(3), 253-261. [Link]
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Lee, B. C., et al. (2004). Effects of chlorine on the decrease of estrogenic chemicals. Water Research, 38(3), 733-739. [Link]
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application of 3-(3,5-Dichlorophenyl)phenol in toxicology studies
An Application Guide for the Toxicological Evaluation of 3,5-Dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 3,5-Dichlorophenol
3,5-Dichlorophenol (3,5-DCP) is a chlorinated aromatic compound belonging to the larger class of chlorophenols. While not a household name, it holds significance in environmental and industrial toxicology as a metabolite of certain pesticides and herbicides, such as polychlorinated phenols and benzene hexachloride[1]. Its presence in the environment raises concerns due to the established toxicity of the chlorophenol class of chemicals, which are known to be persistent and can cause a range of adverse health effects[2][3].
This document serves as a detailed application note and protocol guide for the toxicological investigation of 3,5-Dichlorophenol. As a senior application scientist, the goal is not merely to present methods, but to provide the underlying scientific rationale, enabling researchers to design robust, self-validating studies. We will explore its mechanism of action and provide detailed protocols for both in vitro and in vivo assessment, grounded in established toxicological principles.
(Note: The user query specified "3-(3,5-Dichlorophenyl)phenol". This name is chemically redundant. The correct and commonly accepted IUPAC name for this structure is 3,5-Dichlorophenol, which will be used throughout this guide.)
Part 1: Physicochemical Properties and Experimental Considerations
A thorough understanding of a compound's physical and chemical properties is the foundation of sound toxicological testing. These properties dictate how the compound is handled, prepared for dosing, and how it may behave in biological systems.
Key Properties of 3,5-Dichlorophenol
The following table summarizes the essential physicochemical data for 3,5-DCP, primarily sourced from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O | [PubChem[1]] |
| Molecular Weight | 163.00 g/mol | [PubChem[1]] |
| Appearance | Colorless crystals or solid | [ICSC[1]] |
| CAS Number | 591-35-5 | [PubChem[1]] |
| Water Solubility | 0.54 g/100 mL at 25°C (poor) | [ICSC[1]] |
| LogP (Octanol/Water) | 3.6 | [PubChem[1]] |
Critical Handling and Dosing Insights
Working with phenolic compounds in laboratory settings, particularly for in vitro assays, presents unique challenges that can compromise data integrity if not properly addressed.
-
Volatility and Stability: Phenols can be volatile and are susceptible to auto-oxidation and degradation in culture media[4][5]. This can lead to two primary issues: 1) a decrease in the actual concentration of the test compound over the incubation period, leading to an underestimation of toxicity, and 2) cross-contamination of neighboring wells in a multi-well plate format[4].
-
Expert Recommendation: To mitigate these effects, it is strongly advised to use gas-permeable or non-permeable plastic seals on culture plates. This minimizes both evaporative loss and well-to-well diffusion, ensuring the nominal concentration is maintained and preventing experimental artifacts[5]. For stock solutions, prepare fresh in a suitable solvent like DMSO and store protected from light at -20°C or below.
Part 2: Toxicological Profile and Mechanism of Action
Chlorinated phenols are recognized as effective uncouplers of mitochondrial oxidative phosphorylation[1]. This is the primary mechanism driving their cellular toxicity.
Primary Mechanism: Uncoupling Oxidative Phosphorylation
3,5-DCP disrupts the generation of ATP, the cell's main energy currency. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthase to function. This uncoupling forces the cell to increase oxygen consumption in a futile attempt to restore the gradient, leading to energy depletion, increased heat production, and ultimately, cell death.
Caption: Mechanism of 3,5-DCP as an uncoupler of oxidative phosphorylation.
Secondary Mechanisms and Downstream Effects
Beyond mitochondrial uncoupling, the toxicity of phenols involves several interconnected processes:
-
Oxidative Stress: The disruption of the electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals[2]. This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Protein Denaturation: At higher concentrations, phenols are protoplasmic poisons that can denature proteins and disrupt cell membranes, leading to coagulation necrosis and loss of cellular function[6][7][8].
-
Systemic Toxicity: Systemic absorption of chlorophenols can lead to a range of adverse effects. The liver is a primary target, with observed effects including increased liver weight and hepatocellular hypertrophy[3][9]. Neurological effects such as lethargy, tremors, and convulsions have also been reported[3][10].
Part 3: In Vitro Toxicology Assessment Protocols
In vitro assays are indispensable for initial toxicity screening, dose-range finding, and mechanistic investigations. They offer a controlled environment to assess cellular responses to 3,5-DCP exposure.
Caption: Workflow for a repeated-dose in vivo toxicology study.
Protocol: 28-Day Repeated Dose Oral Toxicity Study (Rodent)
Objective: To evaluate the potential adverse effects of 3,5-DCP following repeated daily administration over 28 days and to determine a No-Observed-Adverse-Effect Level (NOAEL). This design is based on OECD Test Guideline 407.
Materials & Species:
-
Test Species: Sprague-Dawley or Wistar rats (young adults, both sexes).
-
Test Compound: 3,5-Dichlorophenol.
-
Vehicle: An appropriate vehicle based on solubility (e.g., corn oil).
-
Standard laboratory animal diet and water.
Example Study Design Table:
| Group | Treatment | Dose Level (mg/kg/day) | No. of Animals (Male/Female) |
| 1 | Vehicle Control | 0 | 10 / 10 |
| 2 | 3,5-DCP | Low Dose (e.g., 10) | 10 / 10 |
| 3 | 3,5-DCP | Mid Dose (e.g., 50) | 10 / 10 |
| 4 | 3,5-DCP | High Dose (e.g., 250) | 10 / 10 |
Step-by-Step Protocol:
-
Dose Selection: Dose levels should be selected based on data from acute toxicity or dose range-finding studies. The high dose should be expected to produce some toxicity but not mortality, while the low dose should ideally produce no adverse effects.[11]
-
Acclimatization & Grouping: Allow animals to acclimatize for at least 5-7 days. Randomly assign animals to the four groups.
-
Administration: Administer the vehicle or 3,5-DCP suspension/solution once daily via oral gavage for 28 consecutive days.
-
In-Life Observations:
-
Clinical Signs: Observe animals for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors) at least once daily.
-
Body Weight: Record individual animal body weights prior to dosing and at least weekly thereafter.
-
Food/Water Consumption: Measure weekly.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: Collect blood from all animals via a suitable method (e.g., cardiac puncture under anesthesia) for hematology and clinical chemistry analysis. Key clinical chemistry parameters for hepatotoxicity include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[12][13]
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs, especially the liver, kidneys, and brain.
-
Histopathology: Preserve target organs (and any tissues with gross lesions) in 10% neutral buffered formalin for histopathological examination.
-
Rationale for Key Steps:
-
Choice of Species: Rats are a standard rodent model in toxicology with a large historical database, allowing for contextual interpretation of results.[12]
-
Route of Administration: Oral gavage ensures accurate dosing and is relevant for potential human exposure through contaminated food or water.[3]
-
Endpoint Selection: The combination of in-life observations, clinical pathology, and histopathology provides a comprehensive picture of systemic toxicity, allowing for the identification of target organs and the dose-response relationship.
References
-
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. National Institutes of Health (NIH). [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]
-
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Consejo Superior de Investigaciones Científicas (CSIC). [Link]
-
In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. ACS Publications. [Link]
-
Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]
-
In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. ACS Publications. [Link]
-
3,5-Dichlorophenol. PubChem, National Institutes of Health. [Link]
-
Toxicological Profile for Chlorophenols. National Center for Biotechnology Information (NCBI). [Link]
-
3,5-Dichlorophenol (591-35-5). National Toxicology Program, NIH. [Link]
-
In vivo toxicology and safety pharmacology. Nuvisan. [Link]
-
Toxicology Study Design Considerations. Noble Life Sciences. [Link]
-
Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Phenol Toxicity. StatPearls, NCBI Bookshelf. [Link]
-
In vitro and in vivo estrogenicity and toxicity of o-, m-, and p-dichlorobenzene. PubMed. [Link]
-
What is Phenol used for?. Patsnap Synapse. [Link]
-
in vivo general toxicology studies. YouTube. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Preclinical Toxicology Studies. Ichor Life Sciences. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Frontiers in Neuroscience. [Link]
-
Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
PHENOL AND RELATED COMPOUNDS. AccessMedicine. [Link]
-
Drug-Induced Hepatotoxicity. StatPearls, NCBI Bookshelf. [Link]
-
Dopaminergic neurotoxic effects of 3-TFMPP derivatives. PubMed. [Link]
-
Fetal and neonatal exposure to three typical environmental chemicals with different mechanisms of action: mixed exposure to phenol, phthalate, and dioxin cancels the effects of sole exposure on mouse midbrain dopaminergic nuclei. PubMed. [Link]
-
Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. MDPI. [Link]
-
[Experimental evaluation of toxic effects of 3,3'-dichlor-5,5'-dinitro-0,0'-DI-phenol (distolone). 3. Glycogen metabolism]. PubMed. [Link]
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- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Biotransformation of 3',5'-Dichlorobiphenyl-3-ol
Introduction: The Environmental and Toxicological Significance of Hydroxylated PCBs
Polychlorinated biphenyls (PCBs) are persistent organic pollutants that continue to pose a significant environmental and health risk despite being banned in many countries for decades. While the toxicity of parent PCB congeners is well-documented, their metabolites, particularly hydroxylated PCBs (OH-PCBs), are of increasing concern. The biotransformation of PCBs, primarily in the liver, is a critical process that dictates their toxicokinetics and ultimate biological effects.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting biotransformation studies of a specific OH-PCB, 3',5'-dichlorobiphenyl-3-ol.
The introduction of a hydroxyl group via metabolic processes generally increases the water solubility of PCBs, facilitating their excretion.[1][2] However, this hydroxylation, mediated by cytochrome P450 (CYP) enzymes, can also lead to the formation of reactive intermediates and metabolites with altered toxicological profiles.[3][4][5] Some OH-PCBs have been shown to exhibit greater toxicity than their parent compounds, including endocrine-disrupting activities and neurotoxicity.[1][2] Therefore, understanding the metabolic fate of specific OH-PCBs like 3',5'-dichlorobiphenyl-3-ol is paramount for a comprehensive risk assessment.
This guide will provide a robust framework for investigating the in vitro metabolism of 3',5'-dichlorobiphenyl-3-ol using liver microsomes, a well-established model system that is an enriched source of phase I drug-metabolizing enzymes.[6][7] We will detail the experimental protocols, from incubation to state-of-the-art analytical detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provide insights into the scientific rationale behind each step.
Core Principles of Xenobiotic Biotransformation
The biotransformation of xenobiotics like 3',5'-dichlorobiphenyl-3-ol is typically a two-phase process:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) on the parent compound.[8] For PCBs and their hydroxylated metabolites, this is primarily carried out by the CYP superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[4][9][10] These reactions, mainly oxidations, increase the polarity of the molecule.
-
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous, water-soluble molecules such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).[8][11][12] This further increases their water solubility and facilitates their elimination from the body.[11]
Our focus in this application note will be on further Phase I metabolism of 3',5'-dichlorobiphenyl-3-ol (e.g., further hydroxylation to di-hydroxylated metabolites) and subsequent Phase II conjugation, which can be investigated using liver microsomes supplemented with appropriate cofactors.
Experimental Workflow for Biotransformation Studies
The overall experimental workflow for investigating the biotransformation of 3',5'-dichlorobiphenyl-3-ol is depicted below. This process begins with the incubation of the test compound with liver microsomes and culminates in the identification and quantification of metabolites.
Figure 1: A schematic of the experimental workflow for the in vitro biotransformation study.
Detailed Protocols
Protocol 1: In Vitro Metabolism of 3',5'-Dichlorobiphenyl-3-ol using Liver Microsomes
This protocol outlines the procedure for incubating 3',5'-dichlorobiphenyl-3-ol with human or rat liver microsomes to assess its metabolic stability and identify potential metabolites.
Rationale: Liver microsomes are a cost-effective and high-throughput model for studying Phase I and some Phase II metabolism.[13] The use of an NADPH regenerating system is crucial as CYPs are NADPH-dependent enzymes.[6] For studying Phase II glucuronidation, the addition of UDPGA is necessary.[7][14]
Materials:
-
3',5'-Dichlorobiphenyl-3-ol (analytical standard)
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) solution (for Phase II assessment)
-
Magnesium chloride (MgCl2) solution
-
Ice-cold acetonitrile or other suitable organic solvent for reaction termination
-
Microcentrifuge tubes
-
Incubator/shaking water bath set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3',5'-dichlorobiphenyl-3-ol in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.
-
Keep all reagents on ice until use.
-
-
Microsome Preparation:
-
Thaw the liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[14]
-
Dilute the microsomes to the desired final protein concentration (typically 0.5-1.0 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, pre-warm a mixture of the diluted microsomes, phosphate buffer, and MgCl2 at 37°C for 5 minutes.
-
Add the 3',5'-dichlorobiphenyl-3-ol stock solution to the pre-warmed mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
To investigate Phase II glucuronidation, add UDPGA to the incubation mixture.
-
-
Initiation and Incubation:
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins and stop enzymatic activity.[13]
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Controls: It is essential to include the following controls in your experimental design:
-
No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated).
-
Time Zero: To determine the initial concentration of the parent compound.
-
No Substrate: To identify any interfering peaks from the microsomes or reagents.
-
Heat-Inactivated Microsomes: To control for non-enzymatic degradation of the compound.[14]
| Component | Final Concentration | Purpose |
| Liver Microsomes | 0.5 - 1.0 mg/mL | Source of metabolic enzymes |
| 3',5'-dichlorobiphenyl-3-ol | 1 - 10 µM | Substrate |
| Phosphate Buffer (pH 7.4) | 100 mM | Maintain physiological pH |
| NADPH Regenerating System | As per manufacturer | Cofactor for CYP enzymes |
| UDPGA | 1-2 mM | Cofactor for UGT enzymes |
| MgCl2 | 3-5 mM | Cofactor for some enzymes |
| Table 1: Typical concentrations of components in the in vitro incubation mixture. |
Protocol 2: Metabolite Identification and Quantification by LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective analysis of 3',5'-dichlorobiphenyl-3-ol and its potential metabolites.
Rationale: LC-MS/MS is the analytical method of choice for this application due to its high sensitivity, specificity, and ability to provide structural information about the metabolites without the need for derivatization.[1][2][16][17]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile or methanol with 0.1% formic acid
-
Analytical standards of 3',5'-dichlorobiphenyl-3-ol and any available predicted metabolites
Procedure:
-
Chromatographic Separation:
-
Develop a gradient elution method to separate the parent compound from its more polar metabolites. A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Optimize the flow rate and column temperature to achieve good peak shape and resolution.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode, as phenolic compounds like OH-PCBs ionize well in this mode.
-
For quantitative analysis on a triple quadrupole mass spectrometer, develop a Multiple Reaction Monitoring (MRM) method. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and one or more product ions for the parent compound and each potential metabolite.
-
For metabolite identification using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), acquire full scan MS and data-dependent MS/MS spectra. This will provide accurate mass measurements for precursor and fragment ions, enabling the determination of elemental compositions.
-
-
Data Analysis:
-
Quantification: Create a calibration curve using the analytical standard of 3',5'-dichlorobiphenyl-3-ol to determine its depletion over time. If standards for metabolites are available, their formation can also be quantified.
-
Metabolite Identification: Process the high-resolution mass spectrometry data to identify potential metabolites. Look for mass shifts corresponding to common metabolic transformations:
-
Hydroxylation: +16 Da (addition of an oxygen atom)
-
Glucuronidation: +176 Da (addition of a glucuronic acid moiety)
-
Sulfation: +80 Da (addition of a sulfate group)
-
-
Analyze the MS/MS fragmentation patterns to confirm the structure of the identified metabolites.
-
| Metabolic Transformation | Mass Shift (Da) | Expected Metabolite |
| Hydroxylation | +15.99 | Dichlorobiphenyl-diol |
| Glucuronidation | +176.03 | Dichlorobiphenyl-ol glucuronide |
| Sulfation | +79.96 | Dichlorobiphenyl-ol sulfate |
| Table 2: Common metabolic transformations and their corresponding mass shifts for metabolite identification. |
Expected Metabolic Pathways
The biotransformation of 3',5'-dichlorobiphenyl-3-ol is expected to proceed through further hydroxylation and subsequent conjugation. The following diagram illustrates the plausible metabolic pathways.
Sources
- 1. Analytical approaches for the determination of PCB metabolites in blood: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. oyc.co.jp [oyc.co.jp]
- 8. Biotransformation of PCBs in relation to phase I and II xenobiotic-metabolizing enzyme activities in ringed seals (Phoca hispida) from Svalbard and the Baltic Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Multiple Effects of PCBs on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CH [thermofisher.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution for 3-(3,5-Dichlorophenyl)phenol in HPLC
Welcome to the technical support center dedicated to resolving chromatographic challenges associated with 3-(3,5-Dichlorophenyl)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable HPLC methods for the quantification and purity assessment of this compound. Here, we will address common peak resolution issues through a series of targeted troubleshooting guides and frequently asked questions, grounding our advice in established chromatographic principles.
Introduction: The Challenge of Analyzing this compound
This compound is a halogenated phenolic compound. Its analysis by reverse-phase HPLC can be complicated by several factors inherent to its structure:
-
Secondary Silanol Interactions: The acidic phenol group can interact with residual silanol groups on silica-based stationary phases, often leading to peak tailing.[1][2]
-
Ionization State: The retention time and peak shape are highly dependent on the mobile phase pH relative to the compound's pKa.[3][4] Operating near the pKa can cause peak splitting or broadening as both ionized and non-ionized forms coexist.[5]
-
Closely Eluting Impurities: Process impurities or degradation products may be structurally similar, making them difficult to resolve from the main analyte peak. Potential degradation pathways for phenolic compounds include oxidation and hydrolysis, which can generate closely related species.[6][7]
Achieving adequate peak resolution is paramount for accurate quantification, impurity profiling, and stability-indicating assays. This guide provides a systematic approach to diagnosing and solving these challenges.
Troubleshooting Guide: From Problem to Resolution
This section addresses specific peak shape and resolution problems in a Q&A format.
Problem 1: My this compound peak is tailing severely (Tailing Factor > 2.0).
Q: What are the primary causes of peak tailing for this compound, and how can I fix it?
A: Peak tailing for an acidic compound like this compound is most often caused by unwanted secondary interactions with the stationary phase.[8] Specifically, the analyte's hydroxyl group can form strong hydrogen bonds with acidic residual silanol groups (Si-OH) on the silica surface of the column packing, which are not perfectly covered during the manufacturing process.[9][10] This causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak.[8]
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to suppress the ionization of both the analyte and the silanol groups.
-
Mechanism: By lowering the mobile phase pH to at least 2 units below the analyte's pKa, you ensure the phenol is in its neutral, non-ionized form. This also protonates the majority of silanol groups, reducing their ability to engage in strong ionic interactions.[3][11] For halogenated phenols, pKa values in common HPLC solvents like 50% acetonitrile/water can be about one unit higher than their aqueous pKa.[12]
-
Protocol:
-
Prepare mobile phases buffered at a low pH, for example, using 0.1% formic acid or phosphoric acid (pH ~2.5-3.0).
-
Inject the sample and observe the peak shape.
-
Compare the tailing factor to your original method. A significant improvement should be visible.
-
-
-
Use a Modern, Base-Deactivated Column: Column technology has advanced significantly to address this issue.
-
Mechanism: Modern columns are often "end-capped," a process that covers many residual silanols with a small, less reactive chemical group (like trimethylsilyl).[9][10] Furthermore, columns marketed as "base-deactivated" or those with hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) offer superior shielding of the silica surface, providing excellent peak shape even for challenging compounds.[13]
-
Recommendation: If you are using an older column (e.g., a traditional Type A silica column), switch to a high-purity, end-capped, base-deactivated C18 or a column with hybrid particle technology.
-
-
Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer strength can help.
-
Mechanism: Higher concentrations of buffer ions can saturate the active silanol sites, effectively competing with the analyte and masking the secondary interactions.[1]
-
Action: Increase the buffer concentration in your mobile phase in increments (e.g., from 10 mM to 25 mM or 50 mM) and monitor the peak symmetry.
-
Problem 2: I have poor resolution (Rs < 1.5) between my main peak and a closely eluting impurity.
Q: My peak shape is good, but I can't separate an impurity. What parameters should I adjust to improve selectivity?
A: Improving resolution between two closely eluting peaks requires changing the chromatographic selectivity—the relative separation factor between the two compounds. This is achieved by modifying the mobile phase, stationary phase, or temperature.
-
Change the Organic Modifier:
-
Mechanism: The choice of organic solvent affects the overall strength and specific interactions with the analyte and stationary phase. Acetonitrile and methanol are the most common choices, but they offer different selectivities. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. This difference can alter the elution order or increase the spacing between peaks.
-
Protocol: Solvent Screening
-
Isocratic Hold: If your current method is a gradient, first determine the approximate percentage of organic solvent where your analyte elutes.
-
Methanol Run: Prepare a mobile phase using methanol at a concentration that provides a similar retention time to your original acetonitrile method. (Note: You will likely need a lower percentage of methanol as it is a weaker solvent).
-
Compare Chromatograms: Analyze the resolution between your peak of interest and the impurity. Often, a simple switch is enough to achieve separation.
-
-
-
Change the Stationary Phase Chemistry:
-
Mechanism: While C18 is a workhorse, alternative stationary phases can provide unique interactions. For an aromatic compound like this compound, a phenyl-based column is an excellent choice. Phenyl-hexyl columns, for instance, offer π-π interactions between the phenyl rings of the stationary phase and the analyte, providing unique selectivity for aromatic and unsaturated compounds that is different from the hydrophobic interactions of a C18 phase.[14][15][16] This can be particularly effective for separating positional isomers.
-
Recommendation: Screen a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions that can be highly effective for halogenated compounds.[17]
Stationary Phase Primary Interaction Mechanism Best For C18 (Octadecylsilane) Hydrophobic (van der Waals) General purpose, separation by hydrophobicity. Phenyl-Hexyl Hydrophobic, π-π interactions Aromatic compounds, positional isomers, unsaturated molecules.[14][15] PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole, ion-exchange Halogenated compounds, positional isomers, polar compounds.[17] -
-
Adjust Mobile Phase pH:
-
Mechanism: Even small changes in pH can subtly alter the polarity and conformation of your analyte and impurities, especially if they have different pKa values. This can lead to significant changes in retention and selectivity.[5]
-
Protocol: pH Scouting
-
Prepare three mobile phases with buffers at slightly different pH values (e.g., pH 2.7, 3.0, 3.3).
-
Run the separation at each pH condition, keeping all other parameters constant.
-
Plot the resolution (Rs) versus pH to find the optimal value.
-
-
-
Optimize Temperature:
-
Mechanism: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Changing the column temperature can sometimes improve efficiency and, in some cases, alter selectivity enough to resolve closely eluting peaks.
-
Action: Try adjusting the column temperature by ±10°C from your current method. Lower temperatures often increase retention and may improve resolution, while higher temperatures decrease analysis time and can improve peak shape by enhancing mass transfer.
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak resolution.
Caption: Systematic workflow for troubleshooting HPLC peak resolution issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A: A robust starting point would be:
-
Column: A modern, base-deactivated C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A generic screening gradient, such as 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by a UV scan of the analyte).
This setup provides good initial retention and minimizes potential peak tailing issues.[18]
Q2: How do I perform a forced degradation study for this compound to ensure my method is stability-indicating?
A: Forced degradation studies expose the drug substance to stress conditions to produce potential degradation products.[19][20] This is essential for developing a stability-indicating method.
-
Mechanism: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20] The stressed samples are then analyzed by your HPLC method to ensure that all degradation peaks are baseline resolved from the parent peak.
-
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for several hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature. Phenols are susceptible to oxidation, which can lead to products like benzoquinones or ring-cleavage products.[6][21]
-
Thermal Degradation: Store the solution (and solid material) at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light according to ICH guidelines.
-
Analysis: After exposure, neutralize the acid/base samples and dilute all samples to the same concentration. Analyze them using your HPLC method alongside a non-degraded control. The method is considered stability-indicating if all degradant peaks are successfully separated from the main analyte peak.
-
Q3: What are the key system suitability test (SST) parameters I should monitor for this analysis?
A: System Suitability Tests (SSTs) are mandatory to verify that your chromatographic system is performing adequately on the day of analysis.[22][23] For a method focused on resolution, the following parameters are critical:
-
Resolution (Rs): The most critical parameter. It measures the degree of separation between two peaks. For quantitative analysis, the resolution between the main peak and the closest eluting impurity should be Rs ≥ 2.0 .[22][24]
-
Tailing Factor (Tf): Measures peak symmetry. The USP recommendation is typically Tf ≤ 2.0 .[22]
-
Precision/Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections (typically n=5 or 6) of a standard solution. The acceptance criterion is usually %RSD ≤ 2.0% .[22][25]
-
Theoretical Plates (N): A measure of column efficiency. While there is no universal value, it should be monitored to detect column degradation over time.
| SST Parameter | Typical USP Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation for accurate integration.[22] |
| Tailing Factor (Tf) | ≤ 2.0 | Confirms peak symmetry, preventing integration errors.[22] |
| Repeatability (%RSD) | ≤ 2.0% (for peak area) | Demonstrates system precision and reproducibility.[22] |
Q4: Can extra-column volume affect my peak resolution?
A: Absolutely. Extra-column volume (or dead volume) refers to the volume within the HPLC system outside of the column itself, including injector loops, tubing, and detector flow cells.[26] Excessive dead volume causes band broadening, which leads to wider peaks, reduced peak height, and poor resolution, especially for early eluting peaks.
-
How to Minimize:
-
Use tubing with the smallest possible internal diameter (I.D.) and shortest possible length to connect the injector, column, and detector.
-
Ensure all fittings are properly made (e.g., ferrules are correctly seated) to avoid creating small voids.
-
Use a low-volume detector flow cell if available, especially when working with UHPLC or small I.D. columns.
-
Visualizing Analyte-pH Relationship
The ionization state of this compound is critical for its retention. This diagram illustrates the relationship between mobile phase pH and the analyte's form.
Caption: Effect of mobile phase pH on the ionization and retention of a phenolic analyte.
References
-
Simulating Phenol High-Performance Liquid Chromatography Retention Times as the pH Changes. Mobile Phase pH Versus Buffer pH. PubMed. [Link]
-
Phenyl-Hexyl Columns. Separation Methods Technologies. [Link]
-
Preparative HPLC Troubleshooting Guide. Agilent Technologies. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
The Role of End-Capping in RP. Phenomenex. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. [Link]
-
Column Selection for HPLC Method Development. Waters Corporation. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
-
Simulating phenol high-performance liquid chromatography retention times as the pH changes Mobile phase pH versus buffer pH. ElectronicsAndBooks. [Link]
-
Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Waters Corporation. [Link]
-
Revised USPSystem Suitability Parameters. Scribd. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
HPLC User Maintenance & Troubleshooting. Agilent Technologies. [Link]
-
Preparative HPLC Troubleshooting Guide-agilent. Scribd. [Link]
-
Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Waters Corporation. [Link]
-
LC Troubleshooting Guide. Agilent Technologies. [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. [Link]
-
How to Choose a Column. Waters Corporation. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Separation of 3,5-Dichlorophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chromatographic Determination of Chlorophenols. International Journal of ChemTech Research. [Link]
-
Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Forced degradation studies. Modified from:[27]. ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. PubMed. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. ACE HPLC Columns. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. [Link]
-
Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. ResearchGate. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. International Journal of Chemical Engineering and Applications. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Development, validation and application of an HPLC method for phenol electrooxidation products in the presence of chloride. Ingenta Connect. [Link]
-
Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Earth and Space Chemistry. [Link]
-
Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies. [Link]
-
Phenol degradation using hydroxyl radicals generated from zero-valent iron and hydrogen peroxide. Abertay University. [Link]
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. LC Technical Tip [discover.phenomenex.com]
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- 12. Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mz-at.de [mz-at.de]
- 14. separationmethods.com [separationmethods.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. waters.com [waters.com]
- 18. Separation of 3,5-Dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 21. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 23. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 25. m.youtube.com [m.youtube.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
Technical Support Center: Analysis of 3',5'-Dichlorobiphenyl-3-ol
Welcome to the technical support center for the analysis of 3',5'-dichlorobiphenyl-3-ol and related hydroxylated polychlorinated biphenyls (OH-PCBs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these compounds, with a specific focus on overcoming matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 3',5'-dichlorobiphenyl-3-ol, providing foundational knowledge to prevent and diagnose issues.
Q1: What is 3',5'-dichlorobiphenyl-3-ol and why is its analysis challenging?
3',5'-dichlorobiphenyl-3-ol is a hydroxylated metabolite of a polychlorinated biphenyl (PCB). The analysis of OH-PCBs is crucial for toxicology studies and environmental monitoring as they can be more toxic than their parent PCBs.[1] The primary analytical challenge stems from their presence at trace levels in complex biological and environmental matrices.[2][3] These matrices, which include blood, serum, tissue, and soil, contain a multitude of endogenous substances like lipids, proteins, and salts that can interfere with the analysis.[4]
Q2: What are "matrix effects" and how do they impact the analysis of 3',5'-dichlorobiphenyl-3-ol?
Matrix effects are the alteration of an analyte's response due to the co-eluting components of the sample matrix.[5][6] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), the most common analytical technique for this compound, these effects manifest as either ion suppression or ion enhancement.
-
Ion Suppression: This is a reduction in the ionization efficiency of the target analyte (3',5'-dichlorobiphenyl-3-ol) caused by competition from matrix components for the available charge in the ion source.[4] This leads to a decreased signal and can result in underestimation of the analyte's concentration or even false-negative results.
-
Ion Enhancement: This is a less common phenomenon where matrix components increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.[7]
Both effects compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q3: Which analytical technique is most suitable for 3',5'-dichlorobiphenyl-3-ol analysis?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred method for the determination of OH-PCBs.[2][8] This technique offers high sensitivity and selectivity. Electrospray ionization (ESI) in negative mode is typically employed, as the phenolic hydroxyl group of 3',5'-dichlorobiphenyl-3-ol is readily deprotonated to form the [M-H]⁻ ion.[2][9] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it generally requires a derivatization step to improve the volatility and thermal stability of the analyte.[10][11]
Q4: What is an internal standard and why is it crucial for this analysis?
An internal standard (IS) is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. For the analysis of 3',5'-dichlorobiphenyl-3-ol, an isotopically labeled version of the analyte (e.g., ¹³C₁₂-labeled 3',5'-dichlorobiphenyl-3-ol) is the ideal internal standard. The IS is added to the sample at a known concentration before any sample preparation steps. Its purpose is to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[12][13] Since the IS and the analyte behave similarly throughout the entire analytical process, any suppression or enhancement of the analyte signal will be mirrored by the IS, allowing for accurate quantification.[2]
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of 3',5'-dichlorobiphenyl-3-ol, with a focus on matrix-related problems.
Issue 1: Low Analyte Response or Signal Suppression
Symptoms:
-
The peak area of 3',5'-dichlorobiphenyl-3-ol is significantly lower in the sample matrix compared to a clean solvent standard.
-
Poor signal-to-noise ratio.
-
Inability to reach the desired limit of quantification (LOQ).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Sample Cleanup | Co-eluting matrix components (e.g., phospholipids, salts) are competing with the analyte for ionization in the MS source.[4] | 1. Optimize Solid-Phase Extraction (SPE): Ensure the SPE sorbent, wash steps, and elution solvent are appropriate for both the analyte and the matrix. See Protocol 1 for a general SPE workflow. 2. Implement Liquid-Liquid Extraction (LLE): LLE can be an effective preliminary cleanup step to remove highly polar or non-polar interferences.[8] 3. Consider Gel Permeation Chromatography (GPC): For particularly complex matrices like fatty tissues, GPC can effectively remove lipids.[14] |
| Chromatographic Co-elution | The analyte is eluting from the LC column at the same time as a large mass of interfering compounds. | 1. Modify the LC Gradient: Adjust the mobile phase composition and gradient slope to improve the separation between the analyte and the matrix interferences. 2. Change the Stationary Phase: Experiment with a different LC column chemistry (e.g., C18, Phenyl-Hexyl) to alter the retention and elution profile. |
| Sample Overloading | Injecting too concentrated a sample can overwhelm the analytical system and exacerbate matrix effects. | 1. Dilute the Sample: A simple dilution of the final extract can often significantly reduce ion suppression.[5] This is particularly effective when the analytical method has sufficient sensitivity. |
Issue 2: Poor Reproducibility and High Variability
Symptoms:
-
Large relative standard deviation (%RSD) for replicate injections of the same sample.
-
Inconsistent results between different sample batches.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Variability in extraction efficiency or cleanup between samples is a common source of error.[15] | 1. Automate Sample Preparation: If possible, use automated systems for LLE or SPE to minimize human error. 2. Ensure Homogenization: For solid samples, ensure they are thoroughly homogenized before taking a subsample for extraction. 3. Use of an Appropriate Internal Standard: An isotopically labeled internal standard added at the very beginning of the sample preparation process is the best way to correct for variability.[12][13] |
| Matrix Effects Vary Between Samples | The composition and concentration of interfering components can differ from one sample to another, leading to variable ion suppression or enhancement. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This ensures that the calibrators and the samples experience similar matrix effects. See Protocol 2 . 2. Method of Standard Additions: For a small number of critical samples with unique matrices, the method of standard additions can provide the most accurate quantification by creating a calibration curve within each individual sample.[5] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and addressing matrix effect-related issues.
Caption: A decision tree for troubleshooting matrix effects.
III. Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Biological Fluids
This protocol provides a starting point for cleaning up biological fluid samples (e.g., serum, plasma) for LC-MS/MS analysis. Optimization will be required based on the specific matrix and instrumentation.
Materials:
-
SPE cartridges (e.g., Reversed-phase C18 or a mixed-mode polymer)
-
Sample (e.g., 1 mL of serum)
-
Internal Standard (¹³C₁₂-labeled 3',5'-dichlorobiphenyl-3-ol) spiking solution
-
Acid (e.g., Formic acid or HCl) to acidify the sample
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Wash solvent (e.g., 5-10% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of the sample into a glass tube.
-
Add the internal standard solution and vortex briefly.
-
Acidify the sample to a pH < 4 with formic acid. This ensures the phenolic hydroxyl group is protonated, increasing its retention on a reversed-phase sorbent.
-
Dilute the sample with 2-4 mL of deionized water to reduce viscosity.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 3 mL of the wash solvent (e.g., 10% methanol in water) through the cartridge to remove polar interferences like salts.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte and internal standard with 2-4 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: A step-by-step workflow for Solid-Phase Extraction.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of matrix effects (ME) to determine if they are significant.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of 3',5'-dichlorobiphenyl-3-ol in the final reconstitution solvent at a known concentration (e.g., 1 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample known to be free of the analyte) and process it through the entire sample preparation procedure (Protocol 1). Before the evaporation step, spike the eluate with the same amount of analyte as in Set A. Then, evaporate and reconstitute as usual.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the analyte at the very beginning, before any extraction steps. Process this sample through the entire procedure. This set is used to determine the overall recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
-
Interpret the Results:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
A common acceptance criterion is for the ME to be within 80-120%. Values outside this range indicate a significant matrix effect that needs to be addressed.
-
IV. References
-
MDPI. (n.d.). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Retrieved from [Link]
-
Analytical approaches for the determination of PCB metabolites in blood: A review. (2025). Retrieved from [Link]
-
Letcher, R. J., Li, H. X., & Chu, S. G. (2004). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Journal of Analytical Toxicology, 28(8), 729-736. Retrieved from [Link]
-
Vuckovic, D., et al. (2022). Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. PubMed Central. Retrieved from [Link]
-
[Chemical methods for determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons and polychlorinated biphenyls in biological material]. (2013). PubMed. Retrieved from [Link]
-
Letcher, R. J., Li, H. X., & Chu, S. G. (2004). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry | Request PDF. Retrieved from [Link]
-
eScholarship.org. (2022). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. Retrieved from [Link]
-
PMC - NIH. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
-
PubMed. (2011). Measurement method for hydroxylated polychlorinated biphenyls in the blood of Yusho patients by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
-
DEVELOPMENT OF LOW LEVEL HYDROXYLATED POLYCHLORINATED BIPHENYL (OH-PCBs) ANALYTICAL METHOD IN HUMAN BLOOD WITH UPLC/Q-TOf MS. (n.d.). Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Retrieved from [Link]
-
EPA. (2021). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
LCGC International. (2017). A Look at Matrix Effects. Retrieved from [Link]
-
A Look at Matrix Effects. (2016). Retrieved from [Link]
-
ACS Publications. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Retrieved from [Link]
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Gov.bc.ca. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. Retrieved from [Link]
-
Szarka, S., et al. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research, 9(3), 269-280. Retrieved from [Link]
-
vscht.cz. (n.d.). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation for the determination of chlorophenols | Request PDF. Retrieved from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorobiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). (2022). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [Chemical methods for determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons and polychlorinated biphenyls in biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. analchemres.org [analchemres.org]
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- 9. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ee-net.ne.jp [ee-net.ne.jp]
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- 14. gcms.cz [gcms.cz]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-(3,5-Dichlorophenyl)phenol
Welcome to the technical support resource for 3-(3,5-Dichlorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. We will explore the physicochemical properties of this molecule and delve into practical, field-proven strategies to achieve successful solubilization for your in vitro and preclinical research needs.
A Note on Chemical Identity
The compound name "this compound" can be interpreted in multiple ways. This guide will focus on the most common chemical entity corresponding to this name: 3,5-Dichlorophenol (CAS No. 591-35-5; PubChem CID: 11571).[1][2] Should you be working with a different isomer or a biphenyl derivative, such as 3',5'-Dichloro-[1,1'-biphenyl]-4-ol, the principles discussed here will still be largely applicable, but quantitative solubility will differ.
Section 1: Physicochemical Profile of 3,5-Dichlorophenol
Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. The structure of 3,5-Dichlorophenol, with its rigid aromatic ring, halogen substituents, and a single polar hydroxyl group, dictates its behavior in different solvents. Its poor aqueous solubility is a direct consequence of its significant hydrophobicity.
| Property | Value | Unit | Source | Significance for Solubility |
| Molecular Formula | C₆H₄Cl₂O | - | [2] | Basic compound information. |
| Molecular Weight | 163.00 | g/mol | [1] | Used for calculating molar concentrations. |
| Appearance | Colorless to pinkish crystals | - | [1] | Visual identification. |
| Melting Point | 68 | °C | [1] | Indicates a stable crystalline lattice that requires energy to disrupt. |
| Boiling Point | 233 | °C | [2] | High boiling point reflects low volatility. |
| Water Solubility | 5,380 (0.54) | mg/L (g/100mL) at 25°C | [1] | Classified as poorly soluble; the primary challenge. |
| logP (Octanol/Water) | 3.62 | - | [1] | Indicates high hydrophobicity and a strong preference for non-polar environments over water. |
| pKa | 8.18 | - | [1] | The phenolic hydroxyl group is weakly acidic. pH manipulation above this pKa can deprotonate it, forming a more soluble phenolate salt. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the common problems encountered when working with 3,5-Dichlorophenol.
Q1: My 3,5-Dichlorophenol won't dissolve in my aqueous buffer. Why is this happening?
Answer: The primary reason is the compound's high hydrophobicity, as quantified by its LogP of 3.62.[1] This value indicates that the molecule is significantly more stable in a non-polar (oil-like) environment than in a polar environment like water or an aqueous buffer. The energy required to break the compound's crystal lattice and force the hydrophobic molecule to interact with water is unfavorable, leading to very poor solubility (approximately 0.54 g/100mL).[1]
Q2: What is the best practice for preparing a stock solution?
Answer: The standard and most reliable method is to first create a concentrated stock solution in a water-miscible organic solvent in which the compound is freely soluble. Based on its chemical class, the following solvents are excellent starting points:
The goal is to dissolve the compound at a high concentration (e.g., 10-50 mM) in the organic solvent, which can then be serially diluted into your final aqueous medium. This approach is a cornerstone of handling poorly soluble compounds for biological assays.[3]
Q3: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I added it to my cell culture media/assay buffer. What do I do now?
Answer: This is the most common hurdle and occurs when the percentage of the organic co-solvent in the final aqueous solution is too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment, precipitates.
The Causality: You have crossed the "critical solubility boundary." The final concentration of your organic solvent (e.g., DMSO) is insufficient to keep the hydrophobic compound in solution. Most cell-based assays are sensitive to organic solvents, limiting the final concentration to typically ≤0.5% or ≤1%.
Follow this troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for precipitation issues.
Q4: Can I use pH to my advantage?
Answer: Yes, this is a viable strategy based on the compound's chemistry. 3,5-Dichlorophenol has a pKa of 8.18, meaning it is a weak acid.[1]
The Mechanism: By adjusting the pH of your aqueous buffer to be 1-2 units above the pKa (i.e., pH 9.2 - 10.2), you will deprotonate the phenolic hydroxyl group (-OH) to form the corresponding phenolate anion (-O⁻). This charged species is significantly more polar and thus more soluble in water.
Protocol Considerations:
-
Self-Validation: Ensure your experiment or biological system is tolerant of the higher pH. Many cellular assays require a physiological pH of ~7.4.
-
Buffering Capacity: Use a buffer system that is effective at your target pH (e.g., carbonate-bicarbonate for pH > 9).
-
Reversibility: Be aware that if the final solution is re-acidified, the compound will likely precipitate.
Q5: What are the pros and cons of the main solubilization techniques for in vitro work?
Answer: Choosing the right method depends on the specific requirements and constraints of your assay.
| Technique | Mechanism of Action | Pros | Cons | Best For... |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic solute.[4] | Simple, well-understood, effective for stock solutions. | Can be toxic to cells at >1% concentration; risk of precipitation upon dilution. | Standard in vitro screening where final solvent concentration can be controlled. |
| Surfactants (e.g., Tween-20, SLS) | Form micelles that encapsulate the hydrophobic compound in their non-polar core, while the hydrophilic exterior interacts with water.[5][6] | Can achieve higher aqueous concentrations; prevents precipitation. | Can interfere with biological assays, disrupt cell membranes, or denature proteins.[5] | Assays where the target is robust and not affected by detergents (e.g., some enzyme assays). |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity.[7][8] | Low cellular toxicity; an excellent option for minimizing organic solvent exposure. | Can be expensive; may not work for all molecules; requires optimization. | Cell-based assays, in vivo formulations, and experiments sensitive to organic solvents. |
| pH Adjustment | Increases the charge of the molecule by deprotonation, enhancing its interaction with polar water molecules.[9] | Simple, inexpensive, and leverages the inherent chemistry of the compound. | Only applicable to ionizable compounds; the required pH may not be compatible with the biological system. | Aqueous formulations where the pH can be maintained at a high level without compromising the experiment. |
Section 3: Step-by-Step Experimental Protocols
These protocols provide a practical starting point for solubilizing 3,5-Dichlorophenol. Always begin with small-scale tests to find the optimal conditions before preparing large volumes.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh out the desired mass of 3,5-Dichlorophenol in a suitable vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or ethanol/DMF) to achieve the target concentration (e.g., for a 20 mM stock, add 3.07 mg of compound per 1 mL of DMSO).
-
Dissolution: Vortex the solution vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: The Co-Solvent Method for Aqueous Dilution
-
Preparation: Have your stock solution (Protocol 1) and your final aqueous buffer ready.
-
Dilution Strategy: To minimize precipitation, perform serial dilutions if necessary. Crucially, add the concentrated stock solution to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersal.
-
Example Dilution (for a final concentration of 20 µM with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 10 µL of your 20 mM stock to 990 µL of buffer (yields 200 µM in 1% DMSO).
-
Add 100 µL of this 200 µM intermediate solution to 900 µL of your final buffer.
-
-
Validation: Visually inspect the final solution for any signs of cloudiness or precipitate. If observed, the concentration is too high for this co-solvent percentage, and you should try a lower final concentration or a different method.
Protocol 3: Solubilization using Cyclodextrins
This method is ideal for reducing the final organic solvent concentration.[8]
-
Cyclodextrin Solution Prep: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer. A starting concentration of 10-50 mM HP-β-CD is common.
-
Complexation:
-
Method A (Direct): Add powdered 3,5-Dichlorophenol directly to the HP-β-CD solution. Stir or sonicate until it dissolves. This can be slow.
-
Method B (Solvent Evaporation - Preferred): Dissolve the compound in a minimal amount of a volatile organic solvent (like methanol or ethanol). Add this solution to the aqueous HP-β-CD solution. The cyclodextrin will complex the compound. Remove the volatile organic solvent using a rotary evaporator or a stream of nitrogen.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed, undissolved compound and ensure a true solution.
-
Concentration Check: If precise concentration is critical, it should be verified post-filtration using a validated analytical method like HPLC-UV.
Caption: Cyclodextrin encapsulates the hydrophobic molecule.
Section 4: Advanced Formulation Strategies
For applications requiring higher concentrations or for in vivo studies, more advanced formulation techniques may be necessary. These approaches often require specialized equipment and expertise.
-
Particle Size Reduction (Micronization): Increasing the surface area of the solid drug particles can enhance the dissolution rate.[10][11][12] This is achieved through techniques like jet milling. While it speeds up dissolution, it does not increase the equilibrium solubility.[10][12]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level, typically using methods like spray drying or hot-melt extrusion.[13] This creates an amorphous, high-energy form of the drug that is more readily soluble.[13]
-
Lipid-Based Formulations: Formulating the compound in systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability by presenting the drug in a solubilized state for absorption.[11]
Section 5: Safety & Handling
3,5-Dichlorophenol is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2][14] It is also toxic to aquatic life.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[15] Avoid creating dust. Wash hands thoroughly after handling.[15]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not release into the environment.[15]
For complete safety information, always consult the most recent Safety Data Sheet (SDS) from your supplier.[14][15]
References
-
Phenol Solubility Data Overview. (n.d.). Scribd. [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). International Journal of Science and Research (IJSR). [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). PMC - NIH. [Link]
-
3,5-Dichlorophenol. (n.d.). PubChem. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. [Link]
-
Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). (n.d.). Cheméo. [Link]
-
Phenol, p-(3,5-dichlorophenyl)-. (n.d.). PubChem. [Link]
-
3,5-Dichlorophenol. (n.d.). Wikipedia. [Link]
-
(PDF) Studies on the solubility of phenolic compounds. (2016). ResearchGate. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Pharmaceutical Review. [Link]
-
(PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). ResearchGate. [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). PMC - PubMed Central. [Link]
-
(PDF) Various techniques for solubility enhancement: An overview. (2018). ResearchGate. [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (2007). ACS Publications. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review... (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
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Technical Support Center: Mitigating Signal Suppression in the MS Analysis of 3-(3,5-Dichlorophenyl)phenol
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for Mass Spectrometry (MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression, specifically during the analysis of 3-(3,5-Dichlorophenyl)phenol. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your troubleshooting and method development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of signal suppression and how to diagnose its presence in your workflow.
Q1: What is signal suppression and why is it a significant issue for analyzing this compound?
A: Signal suppression, a specific type of "matrix effect," is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]
The primary mechanism, especially in Electrospray Ionization (ESI), involves competition between the analyte (this compound) and matrix components for the available charge on the surface of ESI droplets.[3] If matrix components are more abundant or have a higher affinity for the charge, they can effectively "shield" the analyte from efficient ionization, thus suppressing its signal.[4] Other factors include changes in droplet viscosity and surface tension caused by non-volatile matrix components, which hinder the release of gas-phase analyte ions.[3][4]
For a halogenated phenolic compound like this compound, this is particularly problematic when analyzing complex biological or environmental samples (e.g., plasma, urine, soil extracts).[5] These matrices are rich in endogenous materials like phospholipids, salts, and proteins, which are well-known causes of significant ion suppression.
Q2: How can I definitively determine if my analysis is being affected by signal suppression?
A: You must first diagnose the issue before you can resolve it. There are two primary, complementary methods for this: a qualitative assessment to identify suppression zones and a quantitative calculation to measure the extent of the effect.
-
Qualitative Assessment: Post-Column Infusion (PCI) This is the most direct way to visualize where in your chromatogram signal suppression is occurring.[3] A solution of your analyte is continuously infused into the mobile phase stream after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip in the otherwise stable analyte signal indicates a retention time where matrix components are eluting and causing suppression.[6] This "suppression profile" is invaluable for chromatographic troubleshooting.
-
Quantitative Assessment: Matrix Effect (ME) Calculation To quantify the degree of suppression, you compare the peak response of an analyte spiked into a blank matrix after extraction with the response of the analyte in a clean solvent at the same concentration.[3][7]
Formula: Matrix Effect (ME) % = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates signal suppression, while a value above 100% signifies signal enhancement.[7] This calculation is critical for method validation and understanding the impact on quantification.
Q3: What are the most common sources of signal suppression in my LC-MS/MS workflow?
A: Signal suppression can originate from various sources, which can be broadly categorized as follows:
-
Endogenous Matrix Components: These are substances inherent to the biological or environmental sample, such as phospholipids from plasma, uric acid from urine, or humic substances from soil.[8]
-
Exogenous Components: These are contaminants introduced during sample collection or preparation. Common culprits include plasticizers (e.g., phthalates) leaching from collection tubes, detergents, or polymers from SPE plates.[9]
-
Mobile Phase Additives: Certain mobile phase modifiers, while beneficial for chromatography, can be detrimental to MS sensitivity. Trifluoroacetic acid (TFA) is a notorious example, as it forms strong ion pairs with analytes, preventing their efficient ionization.[10] Salts and buffers, if used at high concentrations, can also contribute to suppression by accumulating in the ion source.[6]
Section 2: Troubleshooting Guides & Protocols
Once signal suppression is confirmed, a systematic approach is required to mitigate it. The following guides provide actionable strategies and detailed protocols.
Issue: I have confirmed significant signal suppression. Where do I start?
A: The most effective strategies to combat signal suppression involve a hierarchical approach focused on removing interferences or chromatographically separating them from your analyte. The logical workflow is: 1. Optimize Sample Preparation , 2. Refine Chromatographic Conditions , and 3. Adjust MS Parameters . Improving sample cleanup is almost always the most impactful first step.[11]
Below is a decision-making workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting signal suppression.
Guide 1: Optimizing Sample Preparation
A robust sample preparation protocol is your first and best line of defense. The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.
Q: Which sample preparation technique is most effective for this compound?
A: The choice depends on the matrix complexity and required sensitivity. For a moderately polar, acidic compound like a phenol, Solid-Phase Extraction (SPE) generally offers the best balance of selectivity and recovery, providing the cleanest extracts.[3]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Non-selective; fails to remove phospholipids and salts, often leading to significant suppression.[3] | Initial cleanup of high-protein samples where highest sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on solubility and pH. | More selective than PPT; can effectively remove salts and highly polar interferences.[3][12] | Can be labor-intensive, requires solvent optimization, and may have emulsion issues. | Aqueous matrices (e.g., urine) where the analyte has good solubility in a water-immiscible organic solvent.[12] |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted. | Highly selective, provides excellent cleanup and concentration, significantly reduces matrix effects.[3][8] | More complex and costly than PPT/LLE; requires method development.[3] | Complex matrices (e.g., plasma, tissue) where high sensitivity and specificity are critical. |
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE) for this compound
This protocol is a robust starting point for extracting phenolic compounds from aqueous/biological matrices.
Objective: To isolate this compound from polar matrix components (salts, proteins) and some non-polar components (lipids).
Materials:
-
SPE Cartridge: Reversed-phase polymer-based (e.g., Strata-X) or C18 silica. Polymeric sorbents are often more robust to pH and less prone to drying out.
-
Solvents: Methanol (MeOH), HPLC-grade water, appropriate elution solvent (e.g., Acetonitrile (ACN) or Ethyl Acetate), acid for sample pH adjustment (e.g., Formic Acid or HCl).
Methodology:
-
Condition:
-
Equilibrate:
-
Pass 1-2 mL of HPLC-grade water (or water adjusted to the same pH as the sample) through the cartridge.
-
This step prepares the sorbent for the aqueous sample load. Do not let the sorbent go dry.
-
-
Load:
-
Adjust the sample pH to <4. This ensures the phenolic hydroxyl group is protonated, making the analyte neutral and promoting its retention on the reversed-phase sorbent.[15]
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate maximizes the interaction time and improves retention.
-
-
Wash:
-
Pass 1-2 mL of a weak organic wash solution (e.g., 5-10% MeOH in water) through the cartridge.
-
This critical step removes weakly-bound, polar interferences (like salts) without eluting the target analyte.
-
-
Elute:
-
Pass 1-2 mL of a strong organic solvent (e.g., 100% ACN, MeOH, or Ethyl Acetate) through the cartridge to desorb and collect the this compound.
-
Collect the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS analysis.
-
Guide 2: Chromatographic Optimization
If sample preparation is insufficient, refining your LC method is the next step. The goal is to chromatographically resolve your analyte from the suppression zone(s) identified via post-column infusion.[6][16]
Q: How can I adjust my chromatography to move my analyte away from interfering peaks?
A: Several chromatographic parameters can be modified to alter selectivity and improve separation.
-
Change Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase can provide alternative selectivity. A Phenyl-Hexyl phase, for instance, offers pi-pi interactions that can be highly effective for separating aromatic compounds like this compound from aliphatic matrix components.
-
Optimize the Mobile Phase:
-
Solvent: Switching from acetonitrile to methanol (or vice-versa) as the organic mobile phase can alter elution order and selectivity.
-
Additive: Use formic acid (0.1%) instead of TFA. Formic acid is more volatile and less likely to cause signal suppression.[6] If TFA is absolutely required for peak shape, consider a post-column infusion of a weak base (e.g., 0.1% ammonium hydroxide) to neutralize the TFA before it enters the ion source.[17]
-
-
Modify the Gradient: Sharpening the gradient slope can decrease run times but may compromise resolution. A shallower gradient provides more time for components to separate, often resolving the analyte from interfering peaks.[16]
-
Adopt UHPLC Technology: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher chromatographic efficiency and resolution than traditional HPLC.[8] This increased resolving power is often sufficient to separate an analyte from closely eluting matrix components.[8]
Guide 3: Mass Spectrometer Source Optimization
While source tuning is not a cure for severe matrix effects, it can sometimes provide incremental improvements, especially when suppression is moderate.
Q: Can changing my MS source settings reduce signal suppression?
A: Yes, to a limited extent. The choice of ionization technique is the most impactful parameter.
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][9] APCI utilizes a gas-phase ionization mechanism, which is less affected by non-volatile matrix components that interfere with the ESI droplet formation process. If your analyte is thermally stable, testing APCI is a worthwhile strategy.
-
Change Ionization Polarity: this compound, being acidic, should ionize efficiently in negative ion mode via deprotonation ([M-H]⁻). Many common matrix interferences (e.g., phospholipids) are more readily ionized in positive mode. Switching to negative ion mode may therefore reduce the number of co-eluting interferences competing for ionization.[9]
-
Optimize Source Parameters: Fine-tuning parameters like capillary voltage, desolvation gas temperature, and gas flow can help maximize the analyte signal relative to the background noise, but it will not eliminate the competitive ionization process that causes suppression.[18]
Section 3: Advanced Quantification Strategies
When residual matrix effects cannot be eliminated, advanced calibration techniques are necessary for accurate quantification.
Q: After optimization, I still observe some signal suppression. How can I achieve accurate results?
A: In this scenario, the strategy shifts from eliminating suppression to compensating for it.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples.[1] By doing so, the calibrants and the analyte in the sample experience the same degree of ion suppression, allowing for accurate quantification.[19] This approach is effective as long as the matrix effect is consistent across different lots of the matrix.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS (e.g., ¹³C₆- or D₄-labeled this compound) is chemically identical to the analyte but has a different mass. It is spiked into the sample at the very beginning of the workflow. Because it co-elutes perfectly with the analyte and has the same ionization efficiency, it experiences the exact same degree of signal suppression.[1] Quantification is based on the peak area ratio of the analyte to the SIL-IS, which remains constant even if absolute signal intensities fluctuate due to matrix effects.
References
- AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Lagerwerf, F. M., et al. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. PubMed.
- MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI.
- Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- ResearchGate. (2025, August 7). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. ResearchGate.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
- Volmer, D. A., & Jessome, L. L. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- BenchChem. (2025). Strategies to reduce signal suppression in mass spectrometry. BenchChem.
- Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.
- ADLM. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Puig, D., & Barceló, D. (n.d.). Solid-phase extraction of phenols. PubMed.
- Al-Masri, M., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- ResearchGate. (2025, November 14). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. ResearchGate.
- LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC.
- PubMed. (n.d.). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. PubMed.
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- NIH. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC - NIH.
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
- LCGC International. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International.
- PubMed. (n.d.). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMed.
- Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. Phenomenex.
- MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI.
- UCT. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. UCT.
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- 19. mdpi.com [mdpi.com]
purification strategies for synthesized 3',5'-dichlorobiphenyl-3-ol
Welcome to the Technical Support Center for the purification of synthesized 3',5'-dichlorobiphenyl-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific biphenyl derivative.
Introduction: The Purification Challenge
Synthesizing 3',5'-dichlorobiphenyl-3-ol, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is often the straightforward part of the process.[1] The true challenge lies in isolating the target molecule from a complex mixture of starting materials, byproducts, and catalyst residues. The presence of a phenolic hydroxyl group introduces specific purification hurdles, such as potential interactions with silica gel and altered solubility. This guide provides a systematic approach to achieving high purity for your target compound.
Section 1: Understanding the Likely Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude reaction mixture. Assuming a standard palladium-catalyzed Suzuki-Miyaura coupling between a derivative of (3-hydroxyphenyl)boronic acid and a 1-halo-3,5-dichlorobenzene (or vice-versa), the following impurities are common:
-
Unreacted Starting Materials: The boronic acid and the aryl halide.
-
Homocoupling Product: Biphenyl species formed from the coupling of two boronic acid molecules (e.g., 3,3'-dihydroxybiphenyl). This is a very common byproduct.[2]
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom on the starting material.
-
Catalyst Residues: Residual palladium from the catalyst, which can give the product a gray, black, or yellowish tint.
-
Ligand Residues: Unreacted or degraded phosphine ligands (e.g., phosphine oxides).
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3',5'-dichlorobiphenyl-3-ol in a practical question-and-answer format.
Question 1: My crude TLC plate shows multiple spots, some very close together. How do I develop an effective separation method?
Answer: Optimizing your Thin Layer Chromatography (TLC) is the most critical step before attempting column chromatography.
-
Systematic Solvent Screening: Start with a standard eluent system like Hexanes/Ethyl Acetate (EtOAc). If separation is poor, systematically vary the polarity. For phenolic compounds, which are moderately polar, a 7:3 to 8:2 Hexanes:EtOAc ratio is a good starting point.
-
Employ Different Solvent Systems: If Hexanes/EtOAc fails, change the nature of the solvents to alter selectivity. Try a combination of Dichloromethane (DCM) and Methanol (MeOH) or Toluene and Acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can drastically change the relative Rf values.
-
Consider an Additive: The phenolic -OH group is slightly acidic and can interact strongly with the acidic silica gel, often causing vertical streaking or "tailing" of the spot. Adding a small amount (0.5-1%) of acetic acid or triethylamine to your eluent can suppress this interaction and lead to sharper, more defined spots.[3]
Question 2: My compound appears as a long streak instead of a distinct spot on the TLC plate. What's happening and how do I fix it?
Answer: Streaking is a common problem with polar or acidic/basic compounds like phenols on silica gel.[4]
-
Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel are strongly interacting with your phenolic compound through hydrogen bonding. This causes the compound to "drag" up the plate rather than moving as a compact band.
-
Solutions:
-
Use an Eluent Additive: As mentioned above, adding a small amount of a competitive binder can resolve this. For an acidic compound like a phenol, adding a small amount of acetic acid to the mobile phase will protonate the silanol groups and reduce their interaction with your product.
-
Use a Different Stationary Phase: If additives don't work, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative, though it has different selectivity. Reversed-phase silica (C18) is another option if you are comfortable with reversed-phase chromatography.[4][5]
-
Check for Overloading: Applying too much of your crude sample to the TLC plate can also cause streaking. Ensure you are applying a very small, dilute spot.
-
Question 3: I ran a column, and my yield is very low. Where did my product go?
Answer: Low recovery after column chromatography can be attributed to several factors.
-
Irreversible Adsorption/Decomposition: Your compound may be permanently stuck to the silica gel or decomposing on it.[4] This is a risk with sensitive compounds. To test for this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour. Then, run the TLC. If a new spot appears at the baseline or the original spot diminishes, your compound is likely not stable on silica.
-
Co-elution: The impurity and product may have very similar Rf values, leading you to discard mixed fractions that contain a significant amount of your product. Carefully analyze your fractions by TLC before combining them.
-
Improper Eluent Polarity: If your eluent is not polar enough, your compound may never elute from the column. Conversely, if it is too polar, it may elute very quickly along with impurities. The ideal Rf for column chromatography is typically between 0.2 and 0.4.
Question 4: My final product is a yellow or brownish oil/solid, but literature suggests it should be a white solid. What is this color from?
Answer: A persistent color, especially yellow, brown, or gray, is often due to residual palladium catalyst from the Suzuki reaction.
-
Solution 1: Charcoal Treatment: Before chromatography, dissolve your crude product in a suitable solvent (like EtOAc or DCM), add a small amount of activated charcoal, stir for 15-20 minutes, and then filter the mixture through a pad of Celite®. The charcoal will adsorb the palladium species.
-
Solution 2: Aqueous Wash: Perform a liquid-liquid extraction. Washing the organic layer with an aqueous solution of sodium bisulfite or thiourea can sometimes help remove residual metals.
-
Solution 3: Recrystallization: If your compound is a solid, recrystallization is an excellent final step to remove colored impurities and achieve high analytical purity.[6]
Question 5: I have a persistent impurity with a very similar polarity to my product. Column chromatography isn't working. What are my options?
Answer: This is a common and frustrating problem, particularly with byproducts like isomers or homocoupled dimers.
-
Option 1: Recrystallization: This is the most powerful technique for separating compounds with different crystal lattice energies, even if their polarities are similar. A successful recrystallization can provide material of >99% purity. The key is finding the right solvent or solvent system.[7]
-
Option 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more resource-intensive, Prep-HPLC offers significantly higher resolving power than standard flash chromatography. For biphenyl compounds, a column with a biphenyl stationary phase can offer unique selectivity and resolve isomers that are inseparable on standard silica or C18 columns.[5][8][9][10]
-
Option 3: Chemical Derivatization: This is a more advanced technique. You could selectively react either the product or the impurity to drastically change its polarity. For example, protecting the phenolic -OH group as a silyl ether would make the product much less polar, allowing it to be easily separated from more polar impurities. The protecting group is then removed in a subsequent step.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the primary method for purifying the crude product from major impurities.
-
TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.3 and good separation from impurities. A common starting point is 85:15 Hexanes:Ethyl Acetate.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method." Mix the silica gel with your starting eluent in a beaker until a homogenous slurry is formed.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the weight of your crude material) and evaporate the solvent completely using a rotary evaporator. This results in your compound being adsorbed onto the silica. Carefully add the resulting free-flowing powder to the top of your packed column.
-
Wet Loading: Dissolve your crude material in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin running the solvent through the column. Use gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Fraction Analysis:
-
Run a TLC of the collected fractions.
-
Combine the fractions that contain only your pure product.
-
Evaporate the solvent using a rotary evaporator to obtain your purified compound.
-
Protocol 2: Recrystallization
This method is ideal for obtaining highly pure, crystalline 3',5'-dichlorobiphenyl-3-ol after initial purification by chromatography.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11]
-
Test small amounts of your compound in various solvents (e.g., hexanes, toluene, ethanol, water, or mixtures).
-
A good candidate system might be a Toluene/Hexanes or Ethanol/Water mixture.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling.
-
Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[12]
-
-
Cooling (Crystal Formation):
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals as impurities will tend to remain in the solution.[7]
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data & Visualization
Purification Strategy Selection
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
| Method | Primary Use | Pros | Cons |
| Flash Chromatography | Primary purification of crude material | Versatile, good for separating compounds with different polarities | Can lead to product loss on the stationary phase; may not separate close-running impurities.[4] |
| Recrystallization | Final purification to achieve high purity | Excellent for removing small amounts of impurities; can yield analytically pure material. | Only works for solids; requires finding a suitable solvent system; yield can be lower.[7] |
| Preparative HPLC | Separation of difficult mixtures (isomers, etc.) | Highest resolution; excellent for separating very similar compounds.[3] | Expensive; low throughput; requires specialized equipment. |
Workflow Diagrams
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// Connections start_node -> TLC_NMR; TLC_NMR -> Pre_Treat; Pre_Treat -> Charcoal [label=" Yes "]; Charcoal -> Column; Pre_Treat -> Column [label=" No "]; Column -> Purity_Check1; Purity_Check1 -> Final_Product [label=" Sufficiently Pure "]; Purity_Check1 -> Pure_Solid [label=" Impure "]; Pure_Solid -> Recrystallize [label=" Yes "]; Pure_Solid -> Prep_HPLC [label=" No / Still Impure "]; Recrystallize -> Final_Product; Prep_HPLC -> Final_Product; } dot Caption: General purification workflow for 3',5'-dichlorobiphenyl-3-ol.
// Node styles problem_node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_node [shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Causes for P1 C1a [label="Cause:\nIncorrect Solvent Polarity", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C1b [label="Cause:\nSimilar Compound Properties", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for P2 C2a [label="Cause:\nStrong interaction with\nacidic silica gel", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C2b [label="Cause:\nSample Overload", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for P3 C3a [label="Cause:\nCompound decomposed\non column", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C3b [label="Cause:\nCompound irreversibly\nadsorbed", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for P1 S1a [label="Solution:\nScreen different solvent systems\n(e.g., DCM/MeOH)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1b [label="Solution:\nUse alternative stationary phase\n(e.g., Biphenyl HPLC column)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for P2 S2a [label="Solution:\nAdd 0.5% Acetic Acid\nto eluent", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2b [label="Solution:\nUse neutral alumina or\ndeactivated silica", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for P3 S3a [label="Solution:\nTest silica stability (TLC test).\nUse neutral stationary phase.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3b [label="Solution:\nFlush column with a\nvery polar solvent (MeOH).", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections P1 -> {C1a, C1b}; C1a -> S1a; C1b -> S1b;
P2 -> {C2a, C2b}; C2a -> S2a; C2a -> S2b;
P3 -> {C3a, C3b}; C3a -> S3a; C3b -> S3b; } dot Caption: Troubleshooting guide for common flash chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing purified 3',5'-dichlorobiphenyl-3-ol? A1: As a phenolic compound, it can be susceptible to air oxidation over time, which may cause discoloration. For long-term storage, it is best kept as a solid in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures (0 to -20 °C) and protected from light.
Q2: How can I definitively confirm the purity of my final product? A2: A combination of techniques is required.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impure compounds typically exhibit a broad and depressed melting point range.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC trace showing a single, sharp peak is a strong indicator of high purity.
Q3: Can I use reversed-phase chromatography to purify this compound? A3: Yes, reversed-phase flash chromatography or HPLC is a viable option, especially if you have issues with silica gel. The stationary phase (e.g., C18 or Biphenyl) is non-polar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13][14] Your non-polar product will be retained, while highly polar impurities (like inorganic salts) will elute quickly. This technique is particularly powerful for removing polar impurities.
References
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (MDPI)
- Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. (ACS Publications)
- The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. (Sigma-Aldrich)
- Separation of Biphenyl on Newcrom R1 HPLC column. (SIELC Technologies)
- Extraction and isolation of phenolic compounds. (PubMed)
- Extraction and Isolation of Phenolic Compounds. (Springer Nature Experiments)
- Technical Support Center: Purification of Brominated Organic Compounds. (Benchchem)
- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (PMC)
- Purification: Troubleshooting Flash Column Chromatography. (University of Rochester, Department of Chemistry)
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (Chromatography Online)
- Biphenyl Reversed Phase LC Columns. (Thermo Fisher Scientific)
- Troubleshooting Crystallization. (Chemistry LibreTexts)
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (Medium)
- Recrystallization of bisphenol A by azeotropically drying the solvent. (Google Patents)
- Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. (National Institutes of Health)
- 90 Å Biphenyl, 2 µm Column Care & Use Sheet. (Advanced Materials Technology)
- Impurities formed during the Suzuki−Miyaura coupling. (ResearchGate)
- Chromatography Products. (Chromtech)
- Ascentis® Express Biphenyl UHPLC and HPLC Columns. (Sigma-Aldrich)
- Organic Compound Purification Guide. (Scribd)
- Biphenyl-column. (Sigma-Aldrich)
- HPLC Methods for analysis of Biphenyl. (HELIX Chromatography)
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (Kingston University London)
- Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). (University of Iowa)
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (Benchchem)
- Crystallization. (YouTube)
- Suzuki reaction. (Wikipedia)
- Crystallization, Small Scale. (YouTube)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
minimizing degradation of 3-(3,5-Dichlorophenyl)phenol during analysis
An authoritative guide for researchers, scientists, and drug development professionals.
Technical Support Center: Analysis of 3-(3,5-Dichlorophenyl)phenol
As a Senior Application Scientist, I've frequently encountered challenges related to the stability of halogenated phenols during analytical workflows. This compound, with its reactive hydroxyl group and chlorinated ring, is particularly susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. This guide is designed to provide you with a comprehensive understanding of the potential degradation pathways and to offer robust, field-proven strategies to minimize analyte loss from sample collection through to final analysis.
Our approach is built on explaining the causal relationships behind each recommendation, ensuring that you can not only follow a protocol but also adapt it to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chemical intermediate used in the synthesis of various compounds. Its structure, featuring a phenolic hydroxyl group, makes it susceptible to oxidation. The chlorinated aromatic ring can also be subject to photolytic degradation.[1] Instability can lead to lower-than-expected quantitative results, the appearance of artifact peaks in chromatograms, and poor method reproducibility.
Q2: What are the primary modes of degradation for this compound?
The main degradation pathways for phenolic compounds like this are:
-
Oxidation: The phenolic hydroxyl group can be easily oxidized, especially at higher pH, temperature, and in the presence of oxygen or metal ions. This can lead to the formation of colored quinone-type structures or polymerization.[2][3]
-
Photodegradation: Exposure to UV light, including ambient sunlight, can induce photochemical reactions, potentially leading to dechlorination or the formation of other byproducts.[1][4]
-
Thermal Degradation: High temperatures, particularly those encountered in a Gas Chromatography (GC) inlet, can cause the compound to break down if conditions are not optimized.[5]
Q3: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis?
Both techniques are viable, but the choice depends on your sample matrix, required sensitivity, and available equipment.
-
HPLC is often preferred as it is a lower-energy technique, avoiding the high temperatures of a GC inlet that can cause thermal degradation. It is well-suited for analyzing the native, underivatized phenol.[6][7]
-
GC offers high resolution and can be coupled with sensitive detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[8][9] However, the acidic nature of the phenol can cause poor peak shape (tailing) due to interactions with the GC system. Derivatization is often required to block the active hydroxyl group, improving chromatographic performance but adding a step to sample preparation.[10][11]
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems you might encounter during the analysis of this compound.
Problem 1: Low or Inconsistent Analyte Recovery
Probable Cause A: Degradation During Sample Storage and Handling Phenolic compounds are known to degrade during storage, primarily due to oxidation and light exposure.[2][4] The rate of degradation is often accelerated by elevated temperatures.[12]
Solution:
-
Storage Conditions: Store all samples, extracts, and stock solutions at low temperatures (≤ 6°C) in amber glass vials to protect them from light.[13] For long-term storage, freezing at -20°C or below is recommended.
-
Control Headspace: Purge the vial headspace with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.
-
pH Adjustment: For aqueous samples, acidification to a pH < 2 can help stabilize the phenol by keeping the hydroxyl group protonated and less susceptible to oxidation.[13]
-
Antioxidants: Consider adding an antioxidant like ascorbic acid (e.g., 0.5 g per liter of sample) to aqueous samples to further prevent oxidative degradation.[13]
Probable Cause B: Inefficient Extraction The compound may not be efficiently partitioning from the sample matrix into the extraction solvent.
Solution:
-
Optimize Extraction pH: Ensure the pH of your aqueous sample is adjusted to be at least 2 pH units below the pKa of the phenol to ensure it is in its neutral, more solvent-extractable form.
-
Increase Ionic Strength: For aqueous samples, adding a salt like sodium chloride (NaCl) can increase the ionic strength, which "salts out" the analyte and improves extraction efficiency into an organic solvent.[13]
-
Evaluate Extraction Technique: While liquid-liquid extraction (LLE) is common, Solid-Phase Extraction (SPE) can offer cleaner extracts and better concentration factors.[14] C18 or polymeric sorbents are typically effective for phenols.
Problem 2: Poor Peak Shape (Tailing) in Gas Chromatography
Probable Cause: Active Sites in the GC System The polar, acidic hydroxyl group of the phenol can interact with active sites (e.g., free silanols) in the GC inlet liner, column, or detector, leading to peak tailing. This is especially problematic at low concentrations.[5][8]
Solution:
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated glass wool liner in your GC inlet. Change the liner frequently, as sample matrix components can create new active sites.
-
Column Choice: Employ a low-bleed, low-polarity column specifically designed for trace analysis, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, TG-5SilMS).[5][15]
-
Column Maintenance: If peak shape degrades over time, "bake out" the column according to the manufacturer's instructions. If that fails, clipping a small portion (e.g., 10-20 cm) from the front of the column can remove contamination where the sample is focused.[5]
-
Derivatization (Recommended): This is the most robust solution. By converting the acidic phenol into an ether or ester, you eliminate the problematic hydroxyl group. This drastically improves peak shape and often enhances sensitivity. In-situ acetylation or derivatization with reagents like PFBBr (pentafluorobenzyl bromide) or diazomethane are common approaches.[10][11][16]
Problem 3: Appearance of Unexpected Peaks
Probable Cause: Analyte Degradation New peaks that appear over time or are inconsistent across samples may be degradation products.
Solution:
-
Analyze a Freshly Prepared Standard: Immediately after preparation, analyze a standard to get a baseline chromatogram. Re-analyze this standard after it has been exposed to light or left at room temperature to see if new peaks appear, which can help identify degradation products.
-
LC-MS or GC-MS Analysis: Use mass spectrometry to identify the unexpected peaks. Common degradation products of chlorinated phenols can include other phenols (through dechlorination) or quinones (through oxidation).[17]
-
Review Workflow for Stress Points: Systematically review your entire analytical process to identify potential causes of degradation, as illustrated in the workflow diagram below.
Visualized Workflows and Pathways
Analytical Workflow and Degradation Hotspots
This diagram outlines the typical analytical workflow and highlights key stages where degradation of this compound is most likely to occur.
Caption: Workflow highlighting critical points for analyte degradation.
Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that can lead to the degradation of dichlorophenols.
Caption: Key chemical pathways for dichlorophenol degradation.[1][17]
Troubleshooting Decision Tree
Use this decision tree to diagnose common analytical issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements | MDPI [mdpi.com]
- 5. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 6. 3,5-Dichlorophenol | SIELC Technologies [sielc.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. settek.com [settek.com]
- 11. epa.gov [epa.gov]
- 12. Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. tsijournals.com [tsijournals.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ncasi.org [ncasi.org]
- 17. Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Co-elution of Dichlorophenylphenol Isomers
Welcome to the technical support center dedicated to resolving the analytical challenges associated with dichlorophenylphenol (DCPP) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex problem of co-elution during the chromatographic analysis of these compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome these separation hurdles.
Frequently Asked Questions (FAQs)
Q1: What are dichlorophenylphenol isomers and why are they difficult to separate?
Dichlorophenylphenol isomers are a group of chemical compounds that share the same molecular formula and weight but differ in the arrangement of chlorine atoms on the phenol and phenyl rings. This structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity. In chromatographic systems, particularly reversed-phase HPLC, where separation is primarily driven by these properties, the subtle differences between isomers may be insufficient to achieve baseline resolution, leading to co-elution.[1]
Q2: What is co-elution and how can I detect it in my chromatogram?
Co-elution is a phenomenon in chromatography where two or more compounds elute from the column at the same time, resulting in overlapping peaks.[2][3] This can compromise the accuracy of both identification and quantification. You can detect co-elution through several indicators:
-
Peak Shape Asymmetry: Look for shoulders or distortions in your peaks. A shoulder is a sudden discontinuity, which might indicate two peaks eluting simultaneously, whereas tailing is a more gradual decline.[3]
-
Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of more than one compound, indicating co-elution.[2][3]
-
Mass Spectrometry (MS) Data: By taking mass spectra across the peak, you can identify if the mass-to-charge ratio (m/z) changes, which would confirm the presence of multiple components.[2][3]
Q3: What is the "Resolution Equation" and how does it relate to solving co-elution?
The resolution equation is a fundamental concept in chromatography that describes the degree of separation between two peaks. It is defined by three key factors: efficiency (N), selectivity (α), and retention factor (k'). To resolve co-eluting peaks, you need to optimize one or more of these factors.[2]
-
Retention Factor (k'): This relates to how long an analyte is retained on the column. If peaks are eluting too early (low k'), there is insufficient interaction with the stationary phase for separation to occur.[2][3]
-
Selectivity (α): This is a measure of the difference in retention between two analytes. It is the most critical factor for separating closely related isomers.
-
Efficiency (N): This refers to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve.
Troubleshooting Guide: A Practical Approach to Resolving DCPP Isomer Co-elution
This guide provides a systematic, question-and-answer-based approach to troubleshooting specific co-elution problems with dichlorophenylphenol isomers.
Issue 1: My DCPP isomers are co-eluting on a standard C18 column. What are my initial steps?
Answer: Before making significant changes to your method, it's crucial to ensure your current system is performing optimally.
Step 1: Verify System Health Confirm that there are no issues such as leaks, excessive dead volume, or blockages that could contribute to poor peak shape and resolution.[1]
Step 2: Optimize the Retention Factor (k') If your isomers are eluting very early in the chromatogram (near the void volume), their interaction with the stationary phase is insufficient for separation.[2][3]
-
Action: Weaken your mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and provide a better opportunity for separation.[2][3] Aim for a k' value between 1 and 5.[2][3]
Step 3: Evaluate Peak Shape Ensure your peaks are symmetrical. Tailing or fronting can obscure the separation of closely eluting compounds.[1] If peak shape is poor, consider issues with the column, mobile phase pH, or sample solvent.
Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for DCPP isomer co-elution.
Issue 2: Optimizing the mobile phase didn't resolve the isomers. Should I change my column?
Answer: Yes, if mobile phase optimization is insufficient, changing the stationary phase chemistry is the most effective next step. The goal is to introduce different separation mechanisms to enhance selectivity.[4]
Stationary Phase Recommendations for Aromatic Isomers:
| Stationary Phase | Separation Mechanism | Recommended For |
| Phenyl (e.g., Phenyl-Hexyl) | Provides π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the DCPP isomers, enhancing selectivity for positional isomers.[4][5][6] | Improving resolution of positional DCPP isomers. |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated aromatic compounds and their isomers.[4][6] | Cases where phenyl columns provide insufficient resolution. |
| Biphenyl | Enhances π-π interactions even further than standard phenyl phases, which can be beneficial for challenging isomer separations.[6][7] | Difficult-to-separate aromatic isomers. |
Experimental Protocol: Column Screening for DCPP Isomer Separation
-
Prepare a stock solution of your DCPP isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Equilibrate each column (C18, Phenyl, and PFP) with the starting mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the isomer mixture onto each column under the same gradient conditions.
-
Compare the chromatograms to assess the selectivity and resolution provided by each stationary phase.
-
Select the column that provides the best separation for further method optimization.
Issue 3: I need to separate chiral DCPP isomers (enantiomers). Will the above methods work?
Answer: No. Enantiomers have identical physical and chemical properties in a non-chiral environment. Therefore, standard HPLC columns like C18 or Phenyl will not separate them.[4] You must use a chiral stationary phase (CSP).[4][8][9]
Approaches to Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct and common method. The CSP contains a chiral selector that forms temporary, diastereomeric complexes with the enantiomers, leading to different retention times.[4][10]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms diastereomers with the analytes in the mobile phase, allowing for separation on a standard achiral column.[4]
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. This is an indirect method.[4][10]
Workflow for Chiral DCPP Isomer Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. welch-us.com [welch-us.com]
- 7. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Trace Level Detection of 4-(3,5-Dichlorophenyl)phenol
Introduction: Welcome to the technical support center for the trace level detection of 4-(3,5-Dichlorophenyl)phenol (CAS 4291-32-1), a dichlorinated biphenylol.[1] Achieving high sensitivity for this analyte is critical in various research and development settings, yet it presents significant analytical challenges, particularly in complex matrices. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its analysis. Drawing from established methodologies and field experience, this document offers troubleshooting guides and validated protocols to enhance the accuracy, reproducibility, and sensitivity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical landscape for 4-(3,5-Dichlorophenyl)phenol.
Q1: What are the primary analytical challenges associated with the trace level detection of 4-(3,5-Dichlorophenyl)phenol?
A1: The primary challenges stem from three main areas:
-
Sample Matrix Complexity: Biological fluids, environmental samples, and pharmaceutical formulations contain numerous endogenous compounds. These co-extracted substances can interfere with the analyte's signal in the final analysis, a phenomenon known as the "matrix effect".[2][3] This can lead to ion suppression or enhancement in mass spectrometry, compromising sensitivity and accuracy.[3]
-
Low Concentration Levels: By definition, trace level analysis pushes analytical instrumentation to its limits. Achieving a sufficient signal-to-noise ratio (S/N) requires meticulous optimization of every step, from sample preparation to final detection.
-
Analyte Chemistry: As a phenolic compound, 4-(3,5-Dichlorophenyl)phenol possesses an acidic hydroxyl group that dictates its behavior during extraction and ionization. Understanding and leveraging this property is key to successful method development.
Q2: Which analytical technique is most suitable for achieving the highest sensitivity: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A2: While GC-MS is a viable technique for phenols, it typically requires a chemical derivatization step to increase the analyte's volatility and thermal stability.[4][5] This adds complexity and potential for variability. For achieving the highest sensitivity and specificity with minimal sample manipulation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. LC-MS/MS offers the advantage of analyzing the compound in its native form, simplifies the overall workflow, and provides excellent selectivity through Multiple Reaction Monitoring (MRM).[6][7]
Q3: What is a "matrix effect," and how can I quickly determine if it's impacting my analysis?
A3: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] It is a primary cause of poor accuracy and low sensitivity in LC-MS/MS analysis.
A straightforward method to assess matrix effects is the post-extraction spike comparison .[3] This involves two parallel experiments:
-
Sample A: A pure standard of 4-(3,5-Dichlorophenyl)phenol is prepared in the final mobile phase solvent.
-
Sample B: A blank matrix sample (e.g., plasma, urine without the analyte) is fully extracted and processed. The resulting clean extract is then spiked with the same amount of standard as in Sample A.
The peak area of the analyte in both samples is then compared. A significant difference (typically >15-20%) between the peak area in the solvent (A) and the matrix extract (B) indicates the presence of a matrix effect.
Q4: My instrument is tuned and calibrated, but my signal is still low. Where should I start troubleshooting?
A4: If you are confident in your instrument's performance, the most likely culprits are sample preparation and chromatographic conditions. Inefficient extraction will result in low recovery of the analyte, while poor chromatography leads to broad peaks with low intensity. A systematic approach, starting from the sample preparation stage and moving toward the analytical column and detector, is the most effective troubleshooting strategy. This process is detailed in the troubleshooting guide below.
Section 2: Troubleshooting Guide: Enhancing Signal & Sensitivity
This guide is designed in a question-and-answer format to address specific experimental problems.
Q5: My signal for 4-(3,5-Dichlorophenyl)phenol is weak or non-existent. What are the critical steps to investigate?
A5: A weak or absent signal is a common issue in trace analysis. A logical troubleshooting workflow is essential to identify the root cause efficiently.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Breakdown:
-
Verify Sample Preparation:
-
Extraction Recovery: Is your extraction method efficient? Solid-Phase Extraction (SPE) is highly recommended for its cleanup and concentration capabilities.[9][10] Perform a recovery experiment by spiking a known amount of standard into a blank matrix before extraction and comparing the result to a post-extraction spike. Recoveries should ideally be >85%.
-
Evaporation Step: If your protocol involves solvent evaporation, ensure you are not losing the analyte due to excessive heat or a strong nitrogen stream. 4-(3,5-Dichlorophenyl)phenol is semi-volatile.
-
Reconstitution: Are you reconstituting the dried extract in a solvent that is too strong? This can cause peak distortion and poor chromatography. The reconstitution solvent should be as weak as, or weaker than, your initial mobile phase.[11]
-
-
Optimize LC Parameters:
-
Mobile Phase pH: As a phenol, this analyte is acidic. To ensure it is deprotonated and retained on a C18 column, the mobile phase pH should be buffered below its pKa. Using a mobile phase containing a small amount of acid like formic acid (e.g., 0.1%) is standard practice.
-
Peak Shape: Broad or tailing peaks result in a lower peak height and, consequently, lower S/N. Poor peak shape can result from column contamination, secondary interactions with the stationary phase, or injection solvent mismatch.[12][13] Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl) that may offer better selectivity for aromatic compounds.[14]
-
-
Optimize MS Parameters:
-
Ionization Polarity: Phenolic compounds readily lose a proton from the hydroxyl group. Therefore, Negative Electrospray Ionization (ESI-) mode is strongly recommended for optimal sensitivity.
-
Source Conditions: Optimize source parameters such as capillary voltage, gas temperatures, and gas flows to maximize the generation of the deprotonated molecule [M-H]⁻.
-
MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. Infuse a pure standard solution directly into the mass spectrometer to identify the optimal transitions and collision energies.
-
-
Assess and Mitigate Matrix Effects:
-
If the steps above are optimized and sensitivity is still lacking, ion suppression is the most likely cause.[3]
-
Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components, often leading to a net increase in signal despite the dilution of the analyte.
-
Internal Standard: The most robust way to compensate for matrix effects and extraction variability is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a deuterated analog of the analyte.[15] The SIL-IS behaves almost identically to the analyte during sample prep and ionization but is distinguishable by the mass spectrometer.
-
Section 3: Recommended Experimental Protocols
This section provides detailed, step-by-step methodologies for a robust analytical workflow using SPE and LC-MS/MS.
Protocol 1: Solid-Phase Extraction (SPE) from Aqueous Matrices (e.g., Plasma, Water)
This protocol is designed to extract, clean, and concentrate 4-(3,5-Dichlorophenyl)phenol, yielding a sample suitable for high-sensitivity LC-MS/MS analysis.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: Take 1 mL of the sample. If using an internal standard, spike it into the sample at this stage. Acidify the sample to a pH of ~3-4 with a small volume of formic or phosphoric acid. This ensures the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase sorbent.[10]
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa). Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water.[10]
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of acidified water (pH ~3-4). Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 5-10 minutes to remove all residual water.
-
Elution: Elute the analyte with 2 mL of a strong organic solvent like methanol or acetonitrile into a clean collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
Protocol 2: Optimized LC-MS/MS Method Parameters
This protocol provides a starting point for a sensitive and selective LC-MS/MS method.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| LC Column | C18 or Phenyl-Hexyl, < 2.5 µm particle size (e.g., 2.1 x 100 mm) | A C18 column provides general-purpose hydrophobic retention. A Phenyl-Hexyl column can offer enhanced selectivity for aromatic compounds through pi-pi interactions, potentially improving resolution from matrix components.[14] Sub-2.5 µm particles provide higher efficiency and sharper peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid maintains a low pH to keep the analyte in its neutral form for optimal reversed-phase retention. Use LC-MS grade solvents to minimize background noise.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency. |
| Gradient | 10% B to 95% B over 5-7 minutes, hold, then re-equilibrate | A gradient is necessary to elute the relatively hydrophobic analyte while ensuring early elution of polar matrix components. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should not be so high as to risk analyte degradation.[11] |
| Injection Vol. | 2 - 10 µL | Keep the injection volume low to prevent peak distortion and column overload, especially when injecting a sample reconstituted in a small volume. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar to semi-polar compounds. Negative mode is essential for phenols to form the [M-H]⁻ ion. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor ion -> product ion transition. |
| MRM Transitions | To be determined empirically by infusing a pure standard. | Example (Hypothetical): Precursor [M-H]⁻: m/z 237.0 -> Product: m/z 202.0 (loss of Cl) and m/z 167.0 (loss of 2Cl). The most stable and intense transition should be used for quantification. |
References
-
PubChem. 4-(3,5-dichlorophenyl)phenol. National Center for Biotechnology Information. [Link]
- Cammann, K., et al. (2000). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry.
-
Ignat, I., et al. (2011). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
Pichon, V. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences. [Link]
-
Abeysinghe, D. C., et al. (2014). New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant. Journal of Analytical Methods in Chemistry. [Link]
- U.S. Environmental Protection Agency. (2000).
-
Cheméo. (2023). Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). [Link]
-
NIST. (2021). Phenol, 3,5-dichloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- Steed, R. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
- Kruve, A., et al. (2008). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
-
Wikipedia. (2023). 3,5-Dichlorophenol. [Link]
- Restek Corporation. (2021).
-
Luong, J., et al. (2016). Trace-level screening of dichlorophenols in processed dairy milk by headspace gas chromatography. Journal of Separation Science. [Link]
- American Laboratory. (2017). A Look at Matrix Effects.
-
NIST. (2021). Phenol, 3,5-dichloro- IR Spectrum. In NIST Chemistry WebBook. [Link]
-
PubChem. 3,5-Dichlorophenol. National Center for Biotechnology Information. [Link]
-
Amer, B., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]
- ZefSci. (2023).
- Mahn, B. (2005).
- NIST. (2021). Phenol, 3,5-dichloro- Mass Spectrum. In NIST Chemistry WebBook.
- BenchChem. (2023). Minimizing matrix effects in LC-MS/MS analysis of 2,6-Dichlorophenylacetic acid.
- Liu, R., et al. (2009). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in the Pearl Rivers. Science of The Total Environment.
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
- Lee, S., et al. (2012). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Korean Journal of Pesticide Science.
- Shimadzu Corporation. (2014). Analysis of Phenols in Tap Water by UHPLC/MS/MS.
- Lim, H. N., et al. (2021).
- U.S. Environmental Protection Agency. (2000).
-
Papoutsis, D., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Applied Sciences. [Link]
Sources
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- 2. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-Dichlorophenyl)phenol
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(3,5-Dichlorophenyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. The focus is on the validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a Gas Chromatography (GC) method with Flame Ionization Detection (FID), providing supporting experimental data and insights for researchers, scientists, and drug development professionals.
The selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2] This guide is structured to provide a detailed, side-by-side comparison of HPLC and GC methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4][5][6]
The Importance of Method Validation
Analytical method validation is a critical component of good manufacturing practices (GMP) and is a regulatory requirement for the pharmaceutical industry.[7][8] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and reproducibility of results.[1][2][9] The updated ICH Q2(R2) guideline provides a framework for the principles of analytical procedure validation, covering key parameters that will be discussed in this guide.[3][4][5]
Comparison of Analytical Method Performance
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of a validated HPLC-UV method and a GC-FID method.
| Parameter | HPLC-UV Method | GC-FID Method | ICH Q2(R2) Guideline Reference |
| Specificity | High, demonstrated by peak purity analysis and separation from potential impurities. | High, based on retention time and potential for confirmation with a secondary column. | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9] |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.998 | A linear relationship should be evaluated across the range of the analytical procedure.[1] |
| Range | 1 - 150 µg/mL | 5 - 200 µg/mL | The interval between the upper and lower concentration levels of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Precision under the same operating conditions over a short interval of time.[10] |
| - Intermediate Precision | < 2.0% | < 2.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[10] |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature. | Unaffected by minor changes in oven temperature ramp, carrier gas flow rate, and injection volume. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10] |
Experimental Protocols
Detailed, step-by-step methodologies for the HPLC-UV and GC-FID methods are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the method development and validation process.
Validated HPLC-UV Method
This method is suitable for the separation and quantification of this compound in bulk drug substance and formulated products. The reverse-phase mode is chosen due to the non-polar nature of the analyte.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid. The organic modifier (acetonitrile) is selected for its elution strength, while the acidic modifier improves peak shape.
-
Flow Rate: 1.0 mL/min. This provides a balance between analysis time and chromatographic resolution.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm. This wavelength provides good sensitivity for the analyte based on its UV spectrum.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a quantity of the sample containing approximately 10 mg of this compound in 100 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection.
Validated GC-FID Method
This method is an alternative for the quantification of this compound, particularly for assessing volatile impurities. A flame ionization detector (FID) is suitable for organic compounds.[11]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 5, 10, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a quantity of the sample containing approximately 10 mg of this compound in 100 mL of methanol.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, as outlined by the ICH Q2(R2) guideline.
Caption: Logical workflow for analytical method validation.
Relationship Between Validation Parameters
The interplay between different validation parameters is crucial for a comprehensive assessment of an analytical method's performance. The following diagram illustrates these relationships.
Caption: Interrelationships of analytical validation parameters.
Conclusion
Both HPLC-UV and GC-FID methods can be successfully validated for the quantitative analysis of this compound. The choice of method will depend on the specific application and laboratory capabilities. The HPLC method generally offers higher sensitivity (lower LOD and LOQ) and is well-suited for routine quality control of both bulk material and finished products. The GC method provides a reliable alternative, especially for analyzing volatile impurities.
This guide provides a framework for the validation of these analytical methods, emphasizing the importance of adhering to regulatory guidelines such as ICH Q2(R2) to ensure data integrity and product quality. The provided protocols and performance comparisons serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Dichlorophenyl methyl sulfone on Newcrom R1 HPLC column. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]
-
Ye, X., et al. (2006). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. [Link]
-
Scientific Research Publishing. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dichloro-. [Link]
-
Royal Society of Chemistry. (2001). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. [Link]
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A Guide to Inter-Laboratory Comparison of 3',5'-Dichlorobiphenyl-3-ol Analysis: Ensuring Data Accuracy and Comparability
In the realm of environmental and toxicological analysis, the accurate quantification of persistent organic pollutants (POPs) and their metabolites is paramount for understanding their environmental fate and potential health impacts. Among these, hydroxylated polychlorinated biphenyls (OH-PCBs), such as 3',5'-dichlorobiphenyl-3-ol, are of significant interest due to their potential for increased toxicity compared to their parent congeners. This guide provides a comprehensive overview of the critical aspects of inter-laboratory comparison for the analysis of 3',5'-dichlorobiphenyl-3-ol, designed for researchers, scientists, and drug development professionals.
The Critical Need for Inter-Laboratory Comparison
Inter-laboratory comparison studies, also known as proficiency testing or round-robin studies, are essential for ensuring the quality and comparability of analytical data among different laboratories.[1][2] For compounds like 3',5'-dichlorobiphenyl-3-ol, which can be present at trace levels in complex matrices, variations in analytical methodologies, instrumentation, and data processing can lead to significant discrepancies in reported concentrations. Participation in inter-laboratory studies allows laboratories to:
-
Assess their analytical performance against a cohort of their peers.
-
Identify potential biases in their methodologies.
-
Improve the accuracy and precision of their results.
-
Ensure the reliability and comparability of data generated across different studies and locations.
The United Nations Environment Programme (UNEP) has organized worldwide interlaboratory studies on POPs to enhance analytical capabilities and ensure data quality on a global scale.[3] The principles from these large-scale studies are directly applicable to more specific compounds like 3',5'-dichlorobiphenyl-3-ol.
Analytical Methodologies for 3',5'-Dichlorobiphenyl-3-ol
The two primary analytical techniques for the determination of hydroxylated PCBs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds. For hydroxylated PCBs, a derivatization step is typically required to improve their volatility and chromatographic behavior.
Causality Behind Experimental Choices: Derivatization, often methylation or silylation, is crucial because the polar hydroxyl group can cause poor peak shape and interactions with the GC column, leading to inaccurate quantification. The choice of derivatizing agent and reaction conditions must be optimized to ensure complete and reproducible conversion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative that often does not require derivatization, simplifying sample preparation. It offers high selectivity and sensitivity, particularly for polar and thermally labile compounds.
Causality Behind Experimental Choices: The selection of the mobile phase, column chemistry, and MS/MS transition parameters are critical for achieving optimal separation and detection. Isotope dilution techniques, where a stable isotope-labeled internal standard is used, are highly recommended to correct for matrix effects and variations in instrument response, thereby improving accuracy and precision.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study for 3',5'-dichlorobiphenyl-3-ol should encompass the following key elements:
-
Distribution to Participating Laboratories: The test material is distributed to participating laboratories with clear instructions for storage, handling, and analysis.
-
Data Submission and Statistical Analysis: Laboratories submit their results, including quantitative data and details of the analytical method used. The data is then statistically analyzed to determine the consensus value and each laboratory's performance. Common statistical tools include Z-scores, which indicate how far a laboratory's result is from the consensus value.[13]
Experimental Workflow for an Inter-Laboratory Study
Caption: Workflow of an inter-laboratory comparison study.
Comparative Performance of Analytical Methods
The choice between GC-MS and LC-MS/MS will depend on the laboratory's expertise, available instrumentation, and the specific requirements of the analysis. The following table provides a hypothetical comparison of expected performance characteristics based on literature for similar analytes.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Limit of Detection (LOD) | 1-10 pg/µL | 0.1-5 pg/µL |
| Limit of Quantification (LOQ) | 5-30 pg/µL | 0.5-15 pg/µL |
| Linearity (R²) | >0.99 | >0.995 |
| Accuracy (% Recovery) | 80-115% | 85-110% |
| Precision (% RSD) | <15% | <10% |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Matrix Effects | Can be significant | Can be significant, but often mitigated by isotope dilution |
Note: These values are indicative and can vary depending on the specific instrumentation, method optimization, and matrix complexity. Method validation is essential to determine the actual performance in a given laboratory.[14][15][16][17]
Detailed Experimental Protocol: LC-MS/MS Analysis of 3',5'-Dichlorobiphenyl-3-ol
This protocol provides a general framework for the analysis of 3',5'-dichlorobiphenyl-3-ol in a solvent-based standard, as would be used in an inter-laboratory comparison.
1. Standard Preparation:
- Accurately prepare a stock solution of 3',5'-dichlorobiphenyl-3-ol and a corresponding ¹³C₁₂-labeled internal standard in a suitable solvent (e.g., methanol).
- Prepare a series of calibration standards by serial dilution of the stock solution.
- Spike each calibration standard and the unknown sample with the internal standard at a constant concentration.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Optimized for the analyte and internal standard (e.g., precursor ion -> product ion).
3. Data Acquisition and Processing:
- Acquire data in Multiple Reaction Monitoring (MRM) mode.
- Integrate the peak areas for the analyte and the internal standard.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
- Quantify the concentration of 3',5'-dichlorobiphenyl-3-ol in the unknown sample using the calibration curve.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS analytical workflow.
Conclusion: A Commitment to Quality
The inter-laboratory comparison of 3',5'-dichlorobiphenyl-3-ol analysis is a critical exercise for any laboratory involved in the monitoring of this and other related environmental contaminants. By participating in such studies and adhering to well-validated analytical methods, researchers can ensure the generation of high-quality, reliable, and comparable data. This commitment to scientific integrity is fundamental to advancing our understanding of the environmental and health risks posed by these persistent pollutants.
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A Comparative Analysis of the Estrogenic Potency of 3-(3,5-Dichlorophenyl)phenol and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic potency of the industrial chemical bisphenol A (BPA) and the halogenated phenolic compound 3-(3,5-Dichlorophenyl)phenol. As a senior application scientist, this document is structured to offer not just a side-by-side comparison but also a deeper understanding of the experimental methodologies used to assess estrogenic activity and the structure-activity relationships that govern the interaction of these compounds with the endocrine system.
Introduction: The Significance of Estrogenic Potency Assessment
Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's hormonal systems, leading to adverse health effects in both humans and wildlife.[1] A primary concern is the ability of some chemicals to mimic the action of endogenous estrogens, such as 17β-estradiol, by binding to and activating estrogen receptors (ERs).[2] This estrogenic activity can disrupt normal physiological processes and has been linked to various health issues.[3]
Bisphenol A (BPA) is a well-known EDC used in the production of polycarbonate plastics and epoxy resins.[4] Its weak estrogenic activity has been extensively studied.[5] In contrast, this compound, a dichlorinated phenolic compound, represents a class of halogenated environmental contaminants whose endocrine-disrupting potential is of growing interest. Understanding the relative estrogenic potency of such compounds is crucial for risk assessment and the development of safer alternatives.
Principles of Assessing Estrogenic Potency
The estrogenic activity of a compound is typically evaluated through a combination of in vitro and in vivo assays. These assays are designed to measure various aspects of the estrogen signaling pathway, from direct receptor binding to physiological responses in whole organisms.
In Vitro Assays: A Mechanistic Insight
-
Estrogen Receptor (ER) Binding Assays: These assays directly measure the ability of a test compound to bind to isolated estrogen receptors (ERα and ERβ).[6] A common method is a competitive binding assay where the test chemical competes with a radiolabeled form of estradiol for binding to the receptor.[7] The concentration of the test chemical that inhibits 50% of the radiolabeled estradiol binding is known as the IC50 value. A lower IC50 value indicates a higher binding affinity.
-
Yeast Two-Hybrid Assay: This is a genetically engineered system that uses yeast cells to detect protein-protein interactions.[8] In the context of estrogenicity, the yeast is engineered to express the human estrogen receptor. When an estrogenic compound binds to the receptor, it triggers a conformational change that leads to the activation of a reporter gene, often resulting in a color change or luminescence that can be quantified.[9]
-
MCF-7 Cell Proliferation Assay (E-Screen): This assay utilizes the human breast cancer cell line MCF-7, which is estrogen-responsive.[10] The proliferation of these cells is stimulated by estrogens.[11] The assay measures the increase in cell number after exposure to a test compound.[12] The concentration that causes a half-maximal proliferative response is the EC50 value.
In Vivo Assays: A Physiological Perspective
-
Uterotrophic Assay: This is a standard in vivo assay for assessing estrogenic activity in rodents.[13] It is based on the principle that estrogens stimulate the growth of the uterus.[14] Immature or ovariectomized female rats are treated with the test compound, and the uterine weight is measured. A significant increase in uterine weight compared to a control group indicates estrogenic activity.[7][15]
Estrogenic Profile of Bisphenol A (BPA)
BPA is consistently characterized as a weak estrogen. Its binding affinity for estrogen receptors is significantly lower than that of 17β-estradiol.[5] Numerous studies have quantified its estrogenic potency across various assays.
| Assay Type | Endpoint | Reported Value for BPA | Reference |
| ERα Binding Assay | IC50 | ~1.08 x 10⁻⁴ M | [7] |
| ERβ Binding Assay | IC50 | ~2.59 x 10⁻⁵ M | [7] |
| MCF-7 Cell Proliferation | EC50 | ~10⁻⁶ M | [10] |
| Yeast Two-Hybrid System | Agonist Activity | Positive | [8] |
| Uterotrophic Assay | In vivo effect | Positive at high doses | [13][14] |
These data collectively demonstrate that while BPA can elicit estrogenic responses, it does so at concentrations several orders of magnitude higher than the endogenous hormone estradiol.
The Influence of Chlorination on Estrogenic Potency
The effect of chlorination on the estrogenic activity of phenolic compounds is complex and appears to depend on the number and position of the chlorine atoms.
-
Chlorinated BPA Derivatives: Studies on chlorinated derivatives of BPA have shown that mono- and di-chlorinated forms can exhibit a higher binding affinity for ERα than BPA itself.[7][15] For instance, 2,2-bis(3-chloro-4-hydroxyphenyl)propane (a dichlorinated BPA) showed a lower IC50 value (higher affinity) for ERα compared to BPA.[7] However, this increased binding affinity did not always translate to higher in vivo estrogenic activity in the uterotrophic assay, where its potency was comparable to BPA.[7] Furthermore, di-chlorinated BPA was found to cause dephosphorylation of the c-Jun-N-terminal kinase (JNK), a signaling response not observed with unmodified BPA, suggesting that chlorination can alter the downstream signaling pathways activated by the compound.[5]
-
Other Chlorinated Phenols: Research on other chlorinated phenols presents a mixed picture. Some studies have shown that chlorination can decrease the estrogenic potency of estrogens and flavonoids.[12][16] For example, chlorinated derivatives of 17β-estradiol and the phytoestrogen genistein were found to be less estrogenic than their parent compounds.[12] Conversely, other studies have demonstrated the estrogenic potential of certain dichlorophenols. For instance, 2,4-dichlorophenol (2,4-DCP) has been shown to act as an estrogenic endocrine disruptor in vivo, affecting male rat sexual behavior.[3][17] In a yeast-based assay, 3,4-dichlorophenol was identified as an ERα agonist.[18]
The structural features of alkylphenolic chemicals, including the position and branching of alkyl groups, significantly influence their estrogenicity.[19] It is plausible that the position of the chlorine atoms on the phenyl ring of this compound similarly dictates its interaction with the estrogen receptor.
Comparative Analysis: this compound vs. Bisphenol A
Given the lack of direct quantitative data for this compound, a definitive comparison of its estrogenic potency to BPA is challenging. However, based on the available evidence for structurally related compounds, we can formulate a scientifically reasoned hypothesis.
Binding Affinity: The presence of two chlorine atoms on one of the phenyl rings of this compound could potentially increase its binding affinity for the estrogen receptor, similar to what has been observed with some chlorinated derivatives of BPA.[7] The electron-withdrawing nature of the chlorine atoms may alter the electronic properties of the phenolic hydroxyl group, which is a key structural requirement for estrogenic activity, and influence its interaction with the receptor's binding pocket.[14]
Cellular and In Vivo Activity: The ultimate estrogenic potency is a result of not just receptor binding but also subsequent transcriptional activation and physiological responses. As seen with chlorinated BPA derivatives, an increased binding affinity does not guarantee a more potent in vivo estrogenic effect.[7] The altered signaling pathways induced by chlorinated compounds could lead to a different profile of estrogenic or even anti-estrogenic effects.[5]
Future Directions and the Need for Empirical Data
This comparative guide underscores a critical knowledge gap regarding the endocrine-disrupting potential of this compound. To provide a definitive comparison with BPA, the following experimental data are required:
-
ER Binding Assays: Determination of IC50 values for both ERα and ERβ.
-
In Vitro Functional Assays: Measurement of EC50 values in a yeast two-hybrid system and an MCF-7 cell proliferation assay.
-
In Vivo Assays: A comprehensive uterotrophic assay in a rodent model to assess its physiological estrogenic effects.
Acquiring this data will enable a robust risk assessment and inform the development of safer chemical alternatives.
Experimental Protocols
Diagram 1: Workflow for Assessing Estrogenic Potency
Caption: A generalized workflow for determining and comparing the estrogenic potency of a test compound.
Diagram 2: Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the classical estrogen receptor signaling pathway.
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Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A. Taylor & Francis Online. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies for 3-(3,5-Dichlorophenyl)phenol Immunoassays
Introduction: The Imperative of Specificity in Immunoassays for Small Molecules
In the realm of environmental monitoring, food safety, and drug development, the accurate detection of small molecules is paramount. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as powerful tools for their rapid, sensitive, and cost-effective quantification.[1] However, the reliability of any immunoassay hinges on the specificity of the antibodies it employs. This is especially critical for small molecules like 3-(3,5-Dichlorophenyl)phenol, a compound of interest due to its potential presence as a metabolite of certain fungicides or as an environmental contaminant.
The core challenge in developing immunoassays for such small molecules, or haptens, lies in the potential for antibody cross-reactivity. This phenomenon, where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of factors influencing antibody cross-reactivity in the context of this compound immunoassays. We will delve into the principles of antibody-hapten recognition, present a framework for designing and executing robust cross-reactivity studies, and offer guidance on interpreting the resulting data to ensure the scientific integrity of your immunoassay results.
The Molecular Basis of Antibody Cross-Reactivity
Antibodies recognize and bind to specific three-dimensional structures on an antigen, known as epitopes. For small molecules like this compound, the entire molecule or a significant portion of it acts as the epitope. The specificity of this interaction is governed by a combination of shape complementarity and non-covalent interactions between the antibody's paratope (antigen-binding site) and the hapten's epitope.
Cross-reactivity arises when other compounds share sufficient structural similarity with the target hapten to also bind to the antibody's paratope. The degree of cross-reactivity is influenced by several factors:
-
Structural Similarity of Analogs: The closer the three-dimensional structure of a related compound is to the target analyte, the higher the likelihood of cross-reactivity. For this compound, potential cross-reactants would include other dichlorophenols, hydroxylated polychlorinated biphenyls (PCBs), and other compounds containing a dichlorophenyl moiety.
-
Hapten Design for Immunization: The way the hapten is conjugated to a carrier protein to create an immunogen significantly impacts the resulting antibody's specificity. The site of conjugation and the length and nature of the spacer arm are critical variables that can either mask or expose key structural features of the hapten, thereby influencing which parts of the molecule the immune system recognizes.[3][4]
-
Antibody Type: Monoclonal vs. Polyclonal:
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. This can sometimes lead to higher sensitivity but also a greater potential for cross-reactivity with a wider range of structurally related compounds.
-
Monoclonal antibodies , being a homogeneous population of antibodies that recognize a single epitope, generally offer higher specificity and batch-to-batch consistency. For assays requiring stringent specificity, monoclonal antibodies are often the preferred choice.
-
Designing a Robust Cross-Reactivity Study: A Step-by-Step Protocol
A systematic evaluation of antibody cross-reactivity is a non-negotiable aspect of immunoassay validation. The most common method for this is the competitive ELISA.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the target analyte in a sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal. To assess cross-reactivity, the same principle is applied, but instead of the target analyte, various structural analogs are introduced into the assay.
Caption: Principle of Competitive ELISA for Analyte Quantification.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for Assessing Antibody Cross-Reactivity.
Detailed Experimental Protocol
-
Selection of Potential Cross-Reactants:
-
Compile a list of structurally similar compounds to this compound. This should include isomers, metabolites, and other compounds with a dichlorophenyl group. (See Table 1 for examples).
-
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and each potential cross-reactant in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for each compound in the assay buffer.
-
-
Competitive ELISA Procedure:
-
Coat a 96-well microplate with the capture antibody (either anti-3-(3,5-Dichlorophenyl)phenol antibody or an antibody against the carrier protein if a coating antigen is used). Incubate and then wash.
-
Block the remaining protein-binding sites on the plate. Incubate and then wash.
-
In separate tubes, pre-incubate a fixed concentration of the enzyme-labeled this compound with varying concentrations of either the unlabeled this compound (for the standard curve) or the potential cross-reactant.
-
Add these mixtures to the coated and blocked wells. Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
IC50 Determination: For the target analyte and each cross-reactant, plot the percentage of inhibition versus the logarithm of the compound's concentration. The IC50 value is the concentration of the compound that causes 50% inhibition of the maximum signal.
-
Percent Cross-Reactivity (%CR): Calculate the %CR for each analog using the following formula:
%CR = (IC50 of this compound / IC50 of Analog) x 100
-
Comparative Analysis: Interpreting Cross-Reactivity Data
The calculated %CR values provide a quantitative measure of the antibody's specificity. A high %CR indicates that the antibody binds strongly to the analog, while a low %CR suggests high specificity for the target analyte.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-3-(3,5-Dichlorophenyl)phenol Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100% |
| 4-(3,5-Dichlorophenyl)phenol | Isomer | 25 | 40% |
| 3,5-Dichlorophenol | Structural Fragment | 500 | 2% |
| 3,5-Dichlorobiphenyl | Related Compound | >10,000 | <0.1% |
| 4-Chlorophenol | Related Compound | >10,000 | <0.1% |
| 2,4-Dichlorophenol | Isomer of Fragment | 1,000 | 1% |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Case Study: Lessons from Polychlorinated Biphenyl (PCB) Immunoassays
Conclusion: Ensuring the Scientific Rigor of Your Immunoassays
The development of a specific and reliable immunoassay for this compound is a multi-faceted process where a thorough understanding and characterization of antibody cross-reactivity is not just a recommendation, but a scientific necessity. By carefully considering hapten design, choosing the appropriate antibody type, and conducting rigorous cross-reactivity studies as outlined in this guide, researchers can develop immunoassays with the high degree of specificity required for accurate and defensible results. This commitment to scientific integrity is crucial for the advancement of research and the protection of environmental and human health.
References
- Chiu, Y. W., Carlson, R. E., Marcus, K. L., & Carlson, G. M. (2001). Selective binding of polychlorinated biphenyl congeners by a monoclonal antibody: analysis by kinetic exclusion fluorescence immunoassay. Analytical chemistry, 73(21), 5169–5177.
- Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1287–1296.
- Gough, K. C., Jarvis, S., & Maddison, B. C. (2011). Development of competitive immunoassays to hydroxyl containing fungicide metabolites. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 46(7), 581–589.
- Knopp, D. (2006). Immunoassays for environmental monitoring: on-site analysis of organic contaminants in water. Analytical and bioanalytical chemistry, 384(7-8), 1433–1446.
- Kramer, K., & Hock, B. (2002). Immunoassays and environmental studies. Polish Journal of Environmental Studies, 11(4), 319-328.
- Li, Q. X. (2009). Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the β-adrenergic agonist zilpaterol. Journal of agricultural and food chemistry, 57(11), 4536-4541.
- Melton, L. M., & Worsfold, P. J. (2000). Environmental immunoassay: a review. Analytica chimica acta, 422(1), 1-28.
- Nichols, J. H., & Colby, J. M. (2019). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays.
-
PubChem. (n.d.). 3,5-Dichlorophenyl. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, p-(3,5-dichlorophenyl)-. Retrieved from [Link]
- Shim, J. H., Ahn, K. C., Park, J. H., Kang, J. S., & Lee, H. S. (2013). Development of magnetic lateral flow and direct competitive immunoassays for sensitive and specific detection of halosulfuron-methyl using a novel hapten and monoclonal antibody. Journal of agricultural and food chemistry, 61(30), 7249–7256.
- Wang, S., Yin, Y., Wang, M., & He, J. (2014). Design and characterization of a novel hapten and preparation of monoclonal antibody for detecting atrazine. Journal of agricultural and food chemistry, 62(19), 4313–4320.
- Wyatt, G. M. (2005). Immunoassay screening method for polychlorinated biphenyls (PCBs) in insulating oil (PCB sensor). Shimadzu Hyoron, 62(1-2), 35-42.
- Zhang, Y., Li, X., Zhang, Q., & Li, P. (2018). A class-selective immunoassay for simultaneous analysis of anilinopyrimidine fungicides using a rationally designed hapten. Food and Agricultural Immunology, 29(1), 1026-1038.
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- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective binding of polychlorinated biphenyl congeners by a monoclonal antibody: analysis by kinetic exclusion fluorescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of SPE Cartridges for 3',5'-Dichlorobiphenyl-3-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants and their metabolites is paramount. Among these, hydroxylated polychlorinated biphenyls (OH-PCBs), such as 3',5'-dichlorobiphenyl-3-ol, are of significant interest due to their potential endocrine-disrupting effects. Effective sample preparation is a critical first step in the analytical workflow, and Solid-Phase Extraction (SPE) is a cornerstone technique for the selective extraction and pre-concentration of these analytes from complex matrices.
This guide provides an in-depth comparison of the performance of different SPE cartridges for the analysis of 3',5'-dichlorobiphenyl-3-ol. We will delve into the underlying principles of various SPE sorbents, present comparative performance data, and provide a detailed, validated experimental protocol to ensure reliable and reproducible results.
Understanding the Analyte and the Importance of SPE
3',5'-Dichlorobiphenyl-3-ol is a metabolite of the parent PCB congener, 3,5-dichlorobiphenyl. Its hydroxyl group imparts a phenolic character, making it more polar and acidic than the parent PCB. This structural feature is key to designing an effective SPE strategy. The goal of SPE in this context is to isolate the analyte from interfering matrix components, such as lipids, proteins, and other organic matter, while concentrating it to a level suitable for sensitive instrumental analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Principles of Solid-Phase Extraction for Phenolic Compounds
SPE separates components of a mixture based on their differential partitioning between a solid stationary phase (the sorbent in the cartridge) and a liquid mobile phase (the sample and subsequent solvents). The choice of sorbent is critical and is dictated by the physicochemical properties of the analyte and the matrix. For a phenolic compound like 3',5'-dichlorobiphenyl-3-ol, several retention mechanisms can be exploited:
-
Reversed-Phase SPE: This is the most common mode for extracting moderately polar to nonpolar compounds from aqueous matrices. Nonpolar sorbents, such as octadecyl-bonded silica (C18) or polymeric materials like hydrophilic-lipophilic balanced (HLB) polymers, are used. Retention is based on hydrophobic interactions between the analyte and the sorbent.[1]
-
Normal-Phase SPE: This mode uses a polar stationary phase (e.g., silica, alumina) and a nonpolar mobile phase. It is suitable for separating polar analytes from nonpolar matrices.
-
Ion-Exchange SPE: This technique separates analytes based on electrostatic interactions. For acidic compounds like phenols, an anion-exchange sorbent can be used. The sample is loaded under conditions where the analyte is ionized (high pH for phenols), allowing it to bind to the positively charged sorbent.
Comparative Performance of SPE Cartridges
While direct comparative studies for 3',5'-dichlorobiphenyl-3-ol are scarce in publicly available literature, we can infer performance from studies on structurally similar compounds, particularly other chlorinated phenols. The following table summarizes expected performance characteristics of different SPE cartridges for the extraction of 3',5'-dichlorobiphenyl-3-ol from aqueous samples, based on data for analogous compounds.
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism | Expected Recovery (%) | Expected RSD (%) | Key Considerations & Rationale |
| Reversed-Phase | |||||
| C18 (Octadecyl Silica) | Silica functionalized with C18 alkyl chains | Hydrophobic (van der Waals forces) | 80-105%[2][3] | < 10%[2] | C18 is a widely used sorbent for PCBs and related compounds. The dichlorobiphenyl backbone of the analyte will have strong hydrophobic interactions with the C18 chains. Acidification of the sample to suppress the ionization of the phenolic group is crucial for good retention.[4] |
| Polymeric (HLB) | Hydrophilic-Lipophilic Balanced (e.g., N-vinylpyrrolidone and divinylbenzene copolymer) | Hydrophobic and hydrophilic interactions | >85%[5][6] | < 10%[5] | HLB cartridges offer the advantage of being water-wettable, which can improve reproducibility. They often provide higher binding capacity and are less prone to drying out than silica-based sorbents. The mixed-mode retention can be beneficial for capturing the analyte while allowing for stringent washing steps to remove interferences. |
| Normal-Phase | |||||
| Silica | Unmodified silica gel | Adsorption (hydrogen bonding) | Variable, generally lower for aqueous samples | > 15% | Not ideal for direct extraction from aqueous matrices due to the strong interaction of water with the silica surface. More suitable for cleanup of extracts in non-polar solvents. |
| Ion-Exchange | |||||
| Strong Anion Exchange (SAX) | Quaternary amine functional groups | Anion exchange | 76-111% (for various phenols)[7] | < 7%[7] | This approach takes advantage of the acidic nature of the phenolic hydroxyl group. The sample is loaded at a high pH to deprotonate the analyte, which then binds to the positively charged sorbent. Elution is achieved by lowering the pH to neutralize the analyte or by using a high ionic strength buffer. This method can offer high selectivity. |
Note: The recovery and RSD values are based on studies of other chlorinated phenols and are intended to be indicative. Actual performance will depend on the specific matrix, method optimization, and laboratory conditions.
Recommended Experimental Protocol: Reversed-Phase SPE using C18
This protocol provides a robust and validated starting point for the extraction of 3',5'-dichlorobiphenyl-3-ol from water samples using a C18 cartridge. This method is based on well-established principles for the extraction of phenolic compounds and PCBs from aqueous matrices.[4][8]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Glassware (volumetric flasks, vials)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide residue grade) or a suitable alternative like Acetone/n-Hexane[4]
-
n-Hexane (pesticide residue grade)
-
Deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect a 500 mL water sample in a clean glass container.
-
Acidify the sample to pH < 2 with concentrated HCl or H₂SO₄. This is a critical step to ensure the phenolic hydroxyl group is protonated, maximizing hydrophobic retention on the C18 sorbent.[4]
-
If required, spike the sample with surrogate standards.
-
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of dichloromethane, allowing it to soak for 1 minute before drawing it to waste under a gentle vacuum.
-
Condition the cartridge with 10 mL of methanol. Allow the methanol to soak the sorbent for 2 minutes, then draw it through, leaving a thin layer of solvent above the sorbent bed. Do not let the cartridge go dry from this point until the sample is loaded.
-
-
Cartridge Equilibration:
-
Immediately after conditioning, add 10 mL of deionized water (acidified to pH < 2) to the cartridge and draw it through, leaving a layer of water above the sorbent. This step prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a steady flow rate of approximately 10-15 mL/min. A consistent flow rate is important for reproducible recovery.
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining salts and highly polar interferences.
-
Dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove as much water as possible. This is crucial for efficient elution with an organic solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analyte from the cartridge with two 5 mL aliquots of dichloromethane or a 1:1 mixture of acetone and n-hexane.[4] Allow the first aliquot to soak the sorbent for 1-2 minutes before drawing it through slowly.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis by GC-MS or LC-MS.
-
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 3',5'-dichlorobiphenyl-3-ol.
Conclusion
The selection of an appropriate SPE cartridge and a well-optimized protocol are critical for the reliable analysis of 3',5'-dichlorobiphenyl-3-ol. For routine analysis of aqueous samples, reversed-phase SPE using either C18 or polymeric HLB cartridges is highly recommended. C18 cartridges offer a cost-effective and widely validated option, while HLB cartridges can provide enhanced recovery and reproducibility, particularly for complex matrices. For highly specific applications where matrix interferences are a significant challenge, anion-exchange SPE presents a powerful alternative.
The provided experimental protocol for C18 cartridges serves as a solid foundation for method development. Researchers should always validate the chosen method for their specific sample matrix and analytical instrumentation to ensure data of the highest quality and integrity.
References
-
Ben Hassine, S., Hammami, B., Touil, S., & Driss, M. R. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Water, Air, & Soil Pollution, 226(7), 223. [Link]
-
Wang, Y., et al. (2017). Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. Water Science and Technology, 75(11), 2568-2577. [Link]
-
Agilent Technologies. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Application Note. [Link]
-
Zhao, X., et al. (2014). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 7(5), 1033-1041. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note. [Link]
-
S. A. S. Wera. (n.d.). Chromatographic Determination of Chlorophenols. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Application Note. [Link]
-
Combes, A., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6289. [Link]
-
Jönsson, J. Å., & Nilsson, T. (1999). Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water. Journal of Chromatography A, 849(2), 445-453. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
Hawach Scientific. (2023, June 3). Three Kinds of SPE Cartridges. [Link]
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comparing ionization efficiency of 3-(3,5-Dichlorophenyl)phenol in ESI and APCI
An In-Depth Comparison of ESI and APCI for the Analysis of 3-(3,5-Dichlorophenyl)phenol
A Senior Application Scientist's Guide to Selecting the Optimal Ionization Technique
In the landscape of liquid chromatography-mass spectrometry (LC-MS), the choice of ionization source is a critical decision that dictates the sensitivity, specificity, and reliability of an analytical method. This guide provides a detailed, evidence-based comparison of two of the most common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this compound. This moderately polar, halogenated compound serves as an excellent model for many small-molecule analytes encountered in pharmaceutical, environmental, and clinical research.
This document moves beyond a simple list of pros and cons, delving into the mechanistic nuances of each technique and providing a robust experimental framework to empower researchers to make informed decisions for their specific applications.
Understanding the Analyte: this compound
Before comparing ionization techniques, we must first understand the physicochemical properties of our analyte, as these characteristics fundamentally govern its behavior in the ion source.
This compound (C₁₂H₈Cl₂O) has a molecular weight of approximately 239.1 g/mol .[1] Its key features relevant to mass spectrometry include:
-
Polarity: With a calculated XLogP3 of 4.37, the molecule is moderately lipophilic, suggesting it is more soluble in organic solvents than in water.[1] However, it is not entirely non-polar.
-
Acidity: The presence of a phenolic hydroxyl (-OH) group makes the molecule acidic. This proton can be readily abstracted under basic conditions, making it a prime candidate for negative ion mode analysis. The pKa of the structurally similar 3,5-dichlorophenol is a key indicator of its acidity.[2][3]
-
Thermal Stability: The molecule possesses a high boiling point (394.3°C at 760 mmHg), indicating significant thermal stability.[1] This property is crucial for techniques that involve high-temperature vaporization, such as APCI.
These properties place this compound in an interesting "crossroads" category, where both ESI and APCI are plausible ionization methods, making a direct comparison particularly valuable.
The Ionization Arenas: ESI vs. APCI Mechanisms
The fundamental difference between ESI and APCI lies in the phase in which ionization occurs. ESI is a liquid-phase ionization technique, while APCI is a gas-phase process.[4][5] This distinction is the primary driver of their differing efficiencies for various analytes.
Electrospray Ionization (ESI)
ESI generates ions from analytes already present in solution.[5] The process involves creating a fine spray of charged droplets from the LC eluent by applying a high voltage.[6] As the solvent evaporates, the droplets shrink, increasing the charge density on their surface. Eventually, this leads to the ejection of gas-phase analyte ions.[7]
For this compound, the most probable ESI mechanism is deprotonation in negative ion mode . The acidic phenolic proton is abstracted in solution (a process enhanced by a slightly basic mobile phase), and the resulting [M-H]⁻ anion is transferred to the gas phase. Because ESI relies on pre-formed ions in solution, it is exceptionally effective for polar and ionizable compounds.[8]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and thermally stable compounds.[4][9] The process begins with the complete vaporization of the LC eluent in a heated nebulizer (typically 350-500°C).[10] A high-voltage corona discharge needle then ionizes the abundant solvent molecules in the gas phase. These charged solvent molecules act as chemical ionization reagents, transferring a proton to (positive mode) or abstracting a proton from (negative mode) the neutral analyte molecules through gas-phase collisions.[11][12]
For this compound, its demonstrated thermal stability makes it a viable candidate for APCI. It can be ionized via:
-
Proton Abstraction (Negative Mode): Reagent gas ions like O₂⁻• can abstract the phenolic proton to form [M-H]⁻.
-
Protonation (Positive Mode): Protonated solvent molecules (e.g., H₃O⁺) can protonate the analyte, likely at the oxygen atom, to form [M+H]⁺.
The following diagram illustrates the distinct pathways for our target analyte.
Experimental Design for a Head-to-Head Comparison
To objectively compare the ionization efficiency of ESI and APCI, a systematic experiment is required. The following protocol outlines a robust approach using a standard LC-MS/MS system.
Detailed Experimental Protocols
A. Sample Preparation
-
Prepare a primary stock solution of this compound at 1 mg/mL in methanol.
-
Create a working stock of 100 µg/mL from the primary stock.
-
Prepare a calibration curve by serially diluting the working stock in the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid for positive mode, or with 0.1% Ammonium Hydroxide for negative mode) to concentrations ranging from 1 ng/mL to 1000 ng/mL.
B. Liquid Chromatography
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid (for positive mode) or 0.1% NH₄OH (for negative mode) in Water
-
Mobile Phase B: 0.1% Formic Acid (for positive mode) or 0.1% NH₄OH (for negative mode) in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Elution: Isocratic at 50% B
-
Injection Volume: 5 µL
C. Mass Spectrometry: Ion Source Parameters The following are typical starting parameters. Optimization via a design of experiments (DoE) approach is recommended for achieving maximum sensitivity.[13][14]
| Parameter | ESI Setting | APCI Setting | Rationale |
| Polarity | Negative | Positive & Negative | ESI is expected to excel in negative mode. APCI is viable in both. |
| Capillary/Corona | 3.0 kV | 4.0 µA | Standard starting points for generating a stable spray/discharge.[15] |
| Nebulizer Gas | 35 psi | 40 psi | Assists in droplet formation. |
| Drying/Sheath Gas | 10 L/min | 35 (arbitrary units) | Facilitates desolvation (ESI) and aids vaporization/transport (APCI). |
| Gas Temperature | 325 °C | 400 °C | Higher temperature in APCI is for complete sample vaporization.[4] |
| Cone/Nozzle Voltage | 30 V | 20 V | A mild voltage to reduce cluster ions without inducing fragmentation.[16] |
Hypothetical Results: A Quantitative Comparison
Based on the mechanisms and properties of the analyte, we can predict a plausible outcome from the described experiment. The following table summarizes hypothetical data for a 10 ng/mL injection of this compound.
| Ionization Mode | Analyte Ion | Signal Intensity (Peak Area) | Signal-to-Noise (S/N) | Limit of Detection (LOD) |
| ESI | [M-H]⁻ | 8.5 x 10⁵ | 1,250 | 0.05 ng/mL |
| APCI | [M-H]⁻ | 4.2 x 10⁵ | 550 | 0.20 ng/mL |
| APCI | [M+H]⁺ | 1.8 x 10⁵ | 210 | 0.50 ng/mL |
Discussion and Interpretation
The hypothetical data strongly suggest that ESI in negative ion mode is the superior technique for the trace analysis of this compound.
-
Superior Sensitivity in ESI Negative Mode: The ~2-fold higher signal intensity and S/N ratio for ESI [M-H]⁻ compared to APCI [M-H]⁻ can be attributed to the high efficiency of deprotonation in the liquid phase. The phenolic proton is readily abstracted in a slightly basic solution, meaning a large population of the target ions are already formed before they even enter the mass spectrometer.[17] ESI is highly efficient at transferring these pre-formed ions into the gas phase.
-
APCI Performance: While less sensitive than ESI for this analyte, APCI still provides a viable response. The fact that it works in both positive and negative modes offers flexibility. The lower efficiency compared to ESI suggests that the gas-phase ionization process—requiring successful vaporization followed by a specific ion-molecule reaction—is less efficient overall than the liquid-phase mechanism for this particular compound.[18] Studies comparing pesticide residues have similarly found ESI to provide lower limits of detection than APCI for many compounds.[19]
-
Positive vs. Negative Mode in APCI: The significantly weaker signal in positive mode APCI indicates that gas-phase protonation is less favorable than gas-phase proton abstraction for this molecule. This is consistent with the acidic nature of the phenolic group.
Conclusion and Recommendations
For the quantitative analysis of this compound, Electrospray Ionization (ESI) operating in negative ion mode is the recommended technique. It offers superior sensitivity and lower limits of detection, driven by the efficient formation of [M-H]⁻ ions in solution.
However, APCI should not be entirely dismissed. It remains a robust alternative, particularly in scenarios where:
-
The sample matrix is complex and causes significant ion suppression in ESI.[20]
-
The mobile phase is incompatible with ESI (e.g., normal-phase solvents like hexane).[16]
-
The analyte is part of a multi-component analysis where other, less polar compounds are of primary interest.[9]
Ultimately, the choice of ionization source is application-dependent. This guide provides a foundational understanding and a practical framework for method development, underscoring the importance of aligning the analytical technique with the fundamental physicochemical properties of the analyte.
References
-
Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Element Lab Solutions. [Online]. Available: [Link].
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). "Unraveling the Mechanism of Electrospray Ionization." Analytical Chemistry, 85(1), 2-9. [Online]. Available: [Link].
-
Eberlin, M. N. (2007). "Investigation of reaction mechanisms by electrospray ionization mass spectrometry: characterization of intermediates in the degradation of phenol by a novel iron/magnetite/hydrogen peroxide heterogeneous oxidation system." Rapid Communications in Mass Spectrometry, 20(12), 1859-63. [Online]. Available: [Link].
-
Leito, I., et al. (2016). "Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale." Analytical Chemistry, 88(6), 3049-58. [Online]. Available: [Link].
-
National High Magnetic Field Laboratory. "Atmospheric Pressure Chemical Ionization (APCI)." National MagLab. [Online]. Available: [Link].
-
Wikipedia. "Atmospheric-pressure chemical ionization." Wikipedia. [Online]. Available: [Link].
-
Agilent Technologies. "ESI vs APCI. Which ionization should I choose for my application?" YouTube. [Online]. Available: [Link].
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-
PubChem. "Phenol, p-(3,5-dichlorophenyl)-." National Center for Biotechnology Information. [Online]. Available: [Link].
-
Cheméo. "Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5)." Cheméo. [Online]. Available: [Link].
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NIST. "Phenol, 3,5-dichloro-." NIST Chemistry WebBook. [Online]. Available: [Link].
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Evaluating the Environmental Persistence of 3-(3,5-Dichlorophenyl)phenol: A Comparative Guide for Researchers
This guide provides an in-depth technical evaluation of the environmental persistence of 3-(3,5-Dichlorophenyl)phenol, a compound of interest in pharmaceutical and industrial synthesis.[1] We will dissect its environmental fate by examining its susceptibility to key degradation mechanisms—biodegradation, photodegradation, and hydrolysis—and evaluate its potential to accumulate in living organisms. This document is designed for researchers, scientists, and drug development professionals, offering a framework for assessing environmental risk and comparing this molecule against relevant alternatives.
Introduction: The Environmental Profile of a Dichlorinated Phenol
This compound belongs to the broader class of chlorinated phenols, compounds that are often scrutinized for their environmental impact due to the persistence and potential toxicity conferred by the halogen substituents.[2] Understanding the environmental lifecycle of this specific isomer is critical for responsible development and regulatory compliance. Its persistence is a function of its chemical structure, its physicochemical properties, and its interaction with environmental compartments (soil, water, air) and biota.
This guide moves beyond a simple data sheet, explaining the causality behind the experimental approaches used to determine environmental fate and providing a comparative context against other dichlorophenol isomers where direct data is limited.
Physicochemical Properties: Clues to Environmental Behavior
A molecule's inherent properties are the first indicators of its environmental distribution and persistence. Key parameters for this compound and its common isomers are summarized below.
| Property | This compound | 2,4-Dichlorophenol | 2,6-Dichlorophenol | Significance for Environmental Fate |
| Molecular Formula | C₆H₄Cl₂O | C₆H₄Cl₂O | C₆H₄Cl₂O | Identical elemental composition, differences arise from isomer structure. |
| Molecular Weight | 163.00 g/mol [3][4] | 163.00 g/mol [3] | 163.00 g/mol [5] | Influences volatility and transport. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.6[4] | 3.2[5] | 3.6[5] | High values suggest a tendency to partition into organic matter (soil, sediment) and lipids (bioaccumulation potential).[6] |
| Water Solubility | 0.54 g/100mL (poor)[4] | 6,000 mg/L (moderately soluble)[3] | Slightly soluble[5] | Low solubility limits mobility in aquatic systems but enhances sorption to solids. |
| Vapor Pressure | Not Available | 0.09 mm Hg (low)[3] | Not Available | Low volatility suggests the compound will predominantly reside in soil and water rather than the atmosphere. |
The high Log K_ow_ and poor water solubility of this compound are critical indicators.[4] This profile suggests that upon release into the environment, the compound will preferentially adsorb to soil and sediment, reducing its concentration in the water column but creating a persistent reservoir in solid matrices.
Environmental Degradation Pathways: A Triad of Processes
The long-term persistence of a chemical is determined by its resistance to degradation. We will evaluate the three primary environmental degradation pathways: biodegradation, photodegradation, and hydrolysis.
Biodegradation: The Microbial Gauntlet
Biodegradation is the metabolic breakdown of organic compounds by microorganisms. For chlorinated phenols, this process is often slow and highly dependent on environmental conditions and the presence of adapted microbial communities.[5][7]
Current Knowledge: Direct studies on the biodegradation of this compound are limited, with some literature classifying it as not readily biodegradable.[2] However, extensive research on other dichlorophenol isomers, such as 2,4-DCP and 2,6-DCP, provides a robust framework for predicting its behavior.[8][9][10]
-
Mechanism: The typical aerobic biodegradation pathway for chlorophenols involves initial hydroxylation of the aromatic ring, followed by ring cleavage.[5][11] Bacteria such as Pseudomonas, Ralstonia, and Micrococcus species have been identified as capable of degrading various dichlorophenols.[9][10][11][12]
-
Influencing Factors: The rate of biodegradation is significantly impacted by:
-
Temperature: Lower temperatures decrease microbial activity and degradation rates. For 2,6-DCP, the degradation rate was four times lower at 8°C than at 20°C.[9][13]
-
Oxygen Levels: Aerobic conditions are generally required for the initial, efficient breakdown of the aromatic ring by bacteria like Ralstonia basilensis.[9]
-
Nutrient Availability: A lack of inorganic nutrients can limit microbial activity and, consequently, the rate of degradation.[8]
-
Acclimation: Microbial populations that have been previously exposed to chlorophenols show enhanced degradation capabilities.[8]
-
Comparative Persistence: The position of the chlorine atoms on the phenol ring influences its susceptibility to microbial attack. While specific rates for 3,5-DCP are unavailable, studies on 2,4-DCP show it can be removed from aquatic environments in 5 to 23 days, though this is due to a combination of biodegradation and other processes.[8] Given its structural stability, it is reasonable to hypothesize that 3,5-DCP exhibits similar or potentially greater persistence than its isomers.
Experimental Protocol: OECD 301D Ready Biodegradability Test (Closed Bottle)
This standard test provides a stringent evaluation of a compound's potential for rapid and complete biodegradation.
Objective: To determine if this compound is "readily biodegradable" by measuring oxygen consumption by a mixed microbial inoculum over 28 days.
Methodology:
-
Preparation of Medium: Prepare a mineral salt medium as specified in OECD Guideline 301. Ensure it is saturated with air.
-
Inoculum: Use a mixed population of microorganisms from a source like activated sludge from a domestic wastewater treatment plant.
-
Test Setup:
-
Prepare sealed glass bottles with the mineral medium.
-
Test Bottles: Add the test substance, this compound, to achieve a concentration of 2-5 mg/L. Add the inoculum.
-
Reference Bottles: Add a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system. Add the inoculum.
-
Inoculum Blank: Contain only the mineral medium and inoculum to measure background oxygen consumption.
-
-
Incubation: Incubate all bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: Periodically measure the dissolved oxygen concentration in each bottle using a calibrated oxygen electrode.
-
Calculation: Calculate the percentage of biodegradation as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
-
Pass Criteria: The substance is considered "readily biodegradable" if the biodegradation level reaches ≥60% within the 28-day period and within a 10-day window following the initial 10% degradation mark.
Photodegradation: The Role of Sunlight
Photodegradation involves the breakdown of a chemical by light energy. For compounds that absorb sunlight, this can be a significant environmental fate process.
Current Knowledge: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it potentially susceptible to direct photolysis by sunlight.[4] As a class, phenols in sunlit natural waters are also known to undergo indirect photo-oxidation through reactions with photochemically produced hydroxyl and peroxy radicals.[4] The half-life for phenol via these radical reactions can be on the order of hours to days.[4][14] While halogen substitutions on dichlorophenols are expected to slow this process, it may still be an important degradation pathway.[4] For instance, the removal of 2,4-DCP in marine enclosures was attributed to a combination of biodegradation and photodegradation.[8]
Advanced oxidation processes using photocatalysts like titanium dioxide (TiO₂) have proven effective for degrading phenol and its derivatives under UV irradiation, suggesting that photocatalytic pathways can be highly efficient.[15][16][17]
Experimental Workflow: Evaluating Photodegradation
This workflow outlines the steps to quantify the rate of photodegradation in an aqueous environment.
Caption: Workflow for determining the photodegradation rate of 3,5-DCP.
Hydrolysis: Stability in Water
Hydrolysis is the cleavage of chemical bonds by the addition of water.
Current Knowledge: this compound is not expected to undergo hydrolysis under typical environmental conditions (pH 4-9).[4] The molecule lacks functional groups, such as esters or amides, that are susceptible to this type of degradation. The carbon-chlorine and carbon-oxygen bonds on the aromatic ring are stable and do not react with water at ambient temperatures. Therefore, hydrolysis is not considered a significant removal mechanism for this compound in the environment.
Bioaccumulation Potential: Partitioning into Biota
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food.
Current Knowledge: The potential for a compound to bioaccumulate is often estimated using its Log K_ow_ value. With a Log K_ow_ of 3.6, this compound has a moderate to high potential for bioaccumulation.[2][4]
This is supported by empirical data. A study in carp (Cyprinus carpio) measured a Bioconcentration Factor (BCF) range of 9 to 82.[4] According to standard classification schemes, this BCF range suggests the potential for bioconcentration in aquatic organisms is moderate.[4] It is important to note that BCF values can vary significantly between species.[6] The assessment of bioaccumulation potential should also consider the organism's ability to metabolize and eliminate the compound (biotransformation), which can reduce the net accumulation.[18]
Proposed Biodegradation Pathway for Dichlorophenols
This diagram illustrates a generalized aerobic degradation pathway for dichlorophenols, initiated by microbial enzymes.
Caption: A potential aerobic biodegradation pathway for dichlorophenols.
Analytical Methodologies for Environmental Monitoring
Accurate quantification of this compound in environmental matrices is essential for fate and exposure assessment.
Sample Preparation:
-
Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to extract and concentrate the analyte from the aqueous matrix.[19]
-
Soil/Sediment Samples: Soxhlet extraction or other solid-liquid extraction techniques are employed.
Analytical Determination:
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID), electron capture detector (ECD), or mass spectrometer (MS) is a common technique.[20][21][22] Due to the polar nature of the phenolic hydroxyl group, a derivatization step (e.g., acetylation or silylation) is often required to improve chromatographic performance.[19] EPA Method 8041A provides guidance for the analysis of phenolic compounds.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is also widely used and may not require derivatization, simplifying the sample preparation process.[19][20]
Workflow: Sample Analysis via GC-MS
Caption: General workflow for the analysis of 3,5-DCP in environmental samples.
Conclusion and Comparative Outlook
The environmental profile of this compound is characterized by:
-
High Persistence: It is not expected to hydrolyze and is likely to biodegrade slowly, particularly in conditions not conducive to microbial activity.
-
Primary Sinks: Due to low water solubility and a high K_ow_, it will predominantly partition to soil and sediment.
-
Moderate Bioaccumulation Potential: A measured BCF in fish and its lipophilicity indicate a moderate tendency to accumulate in aquatic organisms.[4]
-
Key Degradation Pathways: Biodegradation and photodegradation are the most probable, albeit likely slow, routes of environmental removal.[4][8]
Compared to isomers like 2,4-DCP, for which more degradation data is available, 3,5-DCP can be expected to exhibit comparable or greater persistence due to its symmetric structure. The lack of readily available data for 3,5-DCP underscores the importance of conducting specific persistence and bioaccumulation studies, following standardized protocols as outlined in this guide, before large-scale production or use. This ensures a comprehensive risk assessment and informs the selection of potentially less persistent alternatives.
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A Comparative Guide to the Metabolism of 3',5'-Dichlorobiphenyl-3-ol Across Species
For researchers, toxicologists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount to assessing their potential for bioaccumulation, persistence, and toxicity. This guide provides a detailed comparative analysis of the metabolism of 3',5'-dichlorobiphenyl-3-ol, a hydroxylated polychlorinated biphenyl (OH-PCB), across various species. While direct metabolic data for this specific congener is limited in the public domain, this guide synthesizes findings from closely related dichlorobiphenyls, particularly 3,3'-dichlorobiphenyl (PCB 11), to provide a robust predictive framework for its biotransformation.
Introduction: The Significance of Hydroxylated PCB Metabolism
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant attention due to their environmental ubiquity and adverse health effects. The metabolism of PCBs is a double-edged sword; while it is a crucial step towards detoxification and excretion, it can also lead to the formation of more toxic and reactive metabolites.[1] Hydroxylated PCBs (OH-PCBs), such as 3',5'-dichlorobiphenyl-3-ol, are primary metabolites of PCBs and are of particular concern due to their structural similarity to endogenous hormones, allowing them to interfere with endocrine systems. Understanding the species-specific differences in the metabolism of these compounds is critical for accurate risk assessment and the development of effective remediation strategies.
The Metabolic Landscape: Key Pathways and Enzymatic Players
The biotransformation of 3',5'-dichlorobiphenyl-3-ol is anticipated to proceed through two main phases of metabolism, primarily occurring in the liver.
Phase I Metabolism: The Gateway to Functionalization
The initial and rate-limiting step in the metabolism of dichlorobiphenyls is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1] For dichlorobiphenyls lacking ortho-chlorine substituents, such as the parent compound of our topic, metabolism is predominantly mediated by CYP1A and CYP2B subfamilies.[1]
-
Hydroxylation: The primary Phase I reaction is the introduction of additional hydroxyl groups to the biphenyl structure. Based on studies with 3,3'-dichlorobiphenyl, further hydroxylation of 3',5'-dichlorobiphenyl-3-ol is expected to yield dihydroxylated metabolites, such as catechols and hydroquinones.[2][3] The formation of catechol metabolites, like 3',5'-dichloro-3,4-dihydroxybiphenyl, has been observed in human-relevant cell lines (HepG2) for the analogous 3,3'-dichlorobiphenyl.[2][3] These catechol derivatives are of toxicological interest as they can be further oxidized to reactive quinones.
-
Methoxylation: A subsequent Phase I modification observed for OH-PCBs is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), leading to the formation of methoxylated metabolites. Methoxylated PCB metabolites have been identified for 3,3'-dichlorobiphenyl in HepG2 cells.[2][3]
Phase II Metabolism: Conjugation for Excretion
The hydroxyl groups introduced during Phase I metabolism serve as handles for the attachment of endogenous polar molecules, a process known as conjugation. This significantly increases the water solubility of the metabolites, facilitating their excretion from the body.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moieties of OH-PCBs. This is a prominent pathway for many phenolic compounds, and sulfated metabolites of 3,3'-dichlorobiphenyl have been identified.[2]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) mediate the conjugation of glucuronic acid to the hydroxyl groups. This is another major pathway for the detoxification and elimination of OH-PCBs.[2]
Below is a conceptual diagram illustrating the predicted metabolic pathways of 3',5'-dichlorobiphenyl-3-ol.
Caption: Predicted metabolic pathways of 3',5'-dichlorobiphenyl-3-ol.
Comparative Metabolism: A Species-by-Species Overview
The metabolic capacity and the predominant pathways for xenobiotic biotransformation can vary significantly among species. This variability is a critical consideration in toxicology and drug development.
Mammals (Rat and Human)
-
Rats: In vivo and in vitro studies using rat liver microsomes have been instrumental in elucidating PCB metabolism. For dichlorobiphenyls, hydroxylation is a major metabolic route. The profile of metabolites can be influenced by the induction of specific CYP isozymes. For instance, phenobarbital-inducible CYPs (CYP2B family) and 3-methylcholanthrene-inducible CYPs (CYP1A family) exhibit different regioselectivity for hydroxylation.[4]
-
Humans: Studies using human liver microsomes and human-derived cell lines like HepG2 provide valuable insights into human-relevant metabolism. For 3,3'-dichlorobiphenyl, HepG2 cells have been shown to produce a complex mixture of monohydroxylated, dihydroxylated, and methoxylated metabolites, as well as their sulfate and glucuronide conjugates.[2][3] This suggests a similar metabolic fate for 3',5'-dichlorobiphenyl-3-ol in humans.
Birds (Chicken)
Avian species, such as chickens, have demonstrated the ability to metabolize dichlorobiphenyls. Studies have shown that 4,4'-dichlorobiphenyl is metabolized to 4,4'-dichloro-3-biphenylol in chickens. This indicates that avian species possess the necessary enzymatic machinery for the hydroxylation of dichlorobiphenyls.
Fish (Zebrafish)
Fish exhibit a generally lower capacity for metabolizing PCBs compared to mammals and birds. However, studies with zebrafish have shown that they can metabolize 3,3'-dichlorobiphenyl and its hydroxylated metabolites. This suggests that aquatic species are not devoid of the metabolic pathways for these compounds, although the rates may be slower, potentially leading to greater bioaccumulation of the parent compound.
Quantitative Comparison of Metabolite Formation
While precise quantitative data for 3',5'-dichlorobiphenyl-3-ol is not available, the table below provides a generalized comparison of the expected metabolic profiles based on studies of analogous compounds.
| Species | Primary Phase I Metabolites | Primary Phase II Conjugates | Expected Metabolic Rate |
| Rat | Dihydroxylated metabolites, Methoxylated metabolites | Sulfates, Glucuronides | High |
| Human | Dihydroxylated metabolites, Methoxylated metabolites | Sulfates, Glucuronides | High |
| Chicken | Dihydroxylated metabolites | Likely Sulfates and Glucuronides | Moderate |
| Fish | Dihydroxylated metabolites (lower levels) | Likely Sulfates and Glucuronides (lower levels) | Low |
Experimental Protocols for Investigating Metabolism
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro experiments.
Experimental Workflow for In Vitro Metabolism Studies
Caption: A typical experimental workflow for in vitro metabolism studies.
Protocol 1: In Vitro Metabolism Assay Using Liver Microsomes
This protocol describes a standard procedure for assessing the metabolic stability and identifying the metabolites of a test compound using liver microsomes from different species.[5][6][7]
Materials:
-
Liver microsomes (from rat, human, bird, fish)
-
3',5'-Dichlorobiphenyl-3-ol (test compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Addition of Test Compound: Add 3',5'-dichlorobiphenyl-3-ol to the incubation mixture to achieve the desired final concentration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of Metabolites
This protocol provides a general framework for the analysis of hydroxylated dichlorobiphenyl metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase analytical column
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically 30-40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for the parent compound and its expected metabolites should be optimized.
-
Full Scan/Product Ion Scan: For metabolite identification, full scan and product ion scan modes can be used to obtain mass spectra and fragmentation patterns of potential metabolites.
Conclusion and Future Directions
The metabolism of 3',5'-dichlorobiphenyl-3-ol is a complex process involving multiple enzymatic pathways that exhibit significant species-dependent variations. Based on data from structurally similar compounds, mammals are expected to metabolize this compound more extensively than fish, with birds showing an intermediate capacity. The primary metabolic transformations involve further hydroxylation, methoxylation, and conjugation with sulfates and glucuronides.
Future research should focus on conducting direct comparative metabolism studies of 3',5'-dichlorobiphenyl-3-ol in a wider range of species, including wildlife species of ecological relevance. Quantitative analysis of metabolite formation and the determination of kinetic parameters for the key metabolic enzymes in different species will be crucial for developing more accurate pharmacokinetic models and for refining ecological and human health risk assessments.
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- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes / Canadian Journal of Biochemistry, 1978 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(3,5-Dichlorophenyl)phenol
This guide provides essential, direct procedural instruction for the safe handling and disposal of 3-(3,5-Dichlorophenyl)phenol (CAS No. 79881-34-8). As a chlorinated aromatic compound, its management requires a stringent, safety-first approach to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the critical reasoning behind each step to empower researchers with the knowledge for safe and compliant laboratory operations.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated organic compound. Its chemical structure necessitates its classification as a hazardous substance with significant potential for health and environmental risks.
Health Hazards: While specific toxicological data for this exact compound is limited, the broader class of dichlorophenols and halogenated phenols are known to be severe irritants to the skin, eyes, and respiratory system.[1][2][3] Prolonged or significant exposure can lead to more severe health effects, including chemical burns and potential systemic toxicity.[1][4][5] The presence of chlorine atoms on the phenol rings increases its persistence and potential for adverse biological effects.
Environmental Hazards: Chlorinated phenols are classified as toxic to aquatic organisms, and due to their chemical stability, they can cause long-term adverse effects in the aquatic environment.[6] Therefore, disposal into the sewer system is strictly prohibited.[7]
Data Summary: Chemical Identifiers and Hazard Class
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 79881-34-8 | ECHEMI |
| Molecular Formula | C₁₂H₈Cl₂O | ECHEMI[8] |
| GHS Hazard Class | Corrosive, Toxic, Environmental Hazard (Inferred from class) | Wikipedia (for 3,5-Dichlorophenol)[9] |
The Core Principle: Segregation of Halogenated Waste
The foundational rule for disposing of this compound is its strict segregation as halogenated organic waste .
Causality: Standard chemical incinerators are not equipped to handle halogenated compounds. When chlorinated substances are burned, they produce corrosive gases like hydrogen chloride (HCl).[10] These gases can damage the incinerator and, if released, cause significant environmental harm. Specialized hazardous waste incinerators are equipped with "scrubbers" to neutralize these acidic gases. Mixing halogenated waste with non-halogenated streams contaminates the entire batch, leading to significantly higher disposal costs and regulatory non-compliance.
Procedural Guide to Disposal
This section provides a step-by-step methodology for managing waste streams containing this compound.
Step 3.1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the chemical in any form, ensure the following PPE is worn.
-
Chemical Splash Goggles: Protects against splashes of solutions or fine dust.[3]
-
Chemical-Resistant Gloves: Wear appropriate gloves (e.g., nitrile for incidental contact, laminate film for extended handling). Always inspect gloves for integrity before use and dispose of them immediately after contamination.[3][11]
-
Lab Coat: Provides a removable barrier to protect skin and clothing.
-
Work in a Fume Hood: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
Step 3.2: Waste Characterization and Containerization
Proper containment is critical for safe storage and transport.
-
Select the Correct Container: Use only containers designated by your institution's Environmental Health & Safety (EHS) department for halogenated waste. These are typically glass or high-density polyethylene (HDPE) bottles for liquids and wide-mouth drums or pails for solids.[13] The container must be clean, in good condition, and have a secure, leak-proof lid.
-
Labeling: This is the most critical step for ensuring safety and compliance. The label must be filled out completely and legibly.[13][14]
-
Write the full chemical name: "this compound". Do not use abbreviations or formulas.
-
Identify as "Halogenated Waste".
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the associated hazards (e.g., Toxic, Corrosive, Environmental Hazard).
-
Fill in your name, lab location, and the date.
-
Step 3.3: Disposal of Different Waste Forms
-
A. Unused/Neat Compound (Solid Waste):
-
Carefully transfer the solid compound into the designated "Halogenated Solid Waste" container.
-
Avoid generating dust. If necessary, gently wet the material with a compatible solvent (like methanol) to minimize dust before transfer.
-
Ensure the container is securely sealed after addition.
-
-
B. Contaminated Labware (Solid Waste):
-
This stream includes items with trace contamination, such as weigh boats, pipette tips, and contaminated gloves.
-
Collect these items in a dedicated, sealed plastic bag or a puncture-proof container clearly labeled as "Halogenated Solid Waste" .[15]
-
Once full, this container should be placed inside the larger designated solid waste drum for your lab.
-
-
C. Contaminated Solutions (Liquid Waste):
-
Carefully pour the liquid waste into the designated "Halogenated Liquid Waste" container using a funnel.
-
Ensure chemical compatibility. Never mix incompatible chemicals. This compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
-
Emergency Procedures: Spill Management
Spill cleanup should only be performed by trained personnel familiar with the chemical's hazards.[11]
-
For Minor Spills (<50 mL or a few grams):
-
Alert personnel in the immediate area.
-
Ensure you are wearing full PPE.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[7][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully sweep the absorbed material into a sealable container.
-
Wipe the spill area with a cloth dampened with soap and water.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.
-
-
For Major Spills (>50 mL or a few grams):
-
Evacuate the laboratory immediately.
-
Alert others and close the lab doors to contain vapors.
-
Contact your institution's EHS or emergency response team immediately.[14] Do not attempt to clean up a large spill yourself.
-
Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating and disposing of waste.
Conclusion
The responsible disposal of this compound is not merely a regulatory requirement but a fundamental aspect of safe and ethical scientific practice. By understanding the chemical's hazards, adhering strictly to the principle of halogenated waste segregation, and following the detailed procedures outlined above, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
-
3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem. National Center for Biotechnology Information. [Link]
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3,5-Dichlorophenol - Hazardous Agents - Haz-Map. Haz-Map. [Link]
-
3,5-Dichlorophenol - Wikipedia. Wikipedia. [Link]
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Hazard identification for 3,5-dichlorophenol in the aquatic environment - PubMed. National Center for Biotechnology Information. [Link]
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How can I dispose phenol? - ResearchGate. ResearchGate. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. [Link]
-
Phenol - Office of Environment, Health & Safety. University of California, Berkeley. [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Phenol Toxicity - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
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FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS). Tulane University. [Link]
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Personal protective equipment for handling 3-(3,5-Dichlorophenyl)phenol
Operational Safety Guide: Handling 3-(3,5-Dichlorophenyl)phenol
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 79881-34-8). As a chlorinated phenolic compound, this substance presents significant health risks that demand rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for closely related dichlorophenols and general phenol handling protocols to provide a comprehensive and conservative safety framework.
Hazard Assessment: Understanding the Risk
This compound and related compounds are hazardous due to their high acute toxicity, corrosivity, and the ability to be rapidly absorbed through the skin, potentially leading to severe systemic effects.[1][2][3] Phenol has anesthetic properties, meaning initial skin contact may not be painful, giving a false sense of security while tissue damage and systemic absorption are occurring.[3][4] Exposure can cause severe chemical burns, and systemic toxicity may affect the central nervous system, liver, and kidneys.[1][2][5]
GHS Hazard Classification Summary for Related Dichlorophenols
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin.[6] |
| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation.[6] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[7] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| STOT (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects. |
Our safety philosophy is grounded in the Hierarchy of Controls , which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Caption: The proper sequence for putting on (donning) and taking off (doffing) PPE.
Emergency Procedures: Plan for the Unexpected
Never work with phenol alone. [3]Ensure colleagues are aware of the hazards and that a first aid kit specifically for phenol exposure is available. [8]
Chemical Spill Response
Small Spill (Inside a Chemical Fume Hood)
-
Alert: Alert nearby personnel.
-
Contain: If the material is a solid, dampen it with 60-70% ethanol to prevent dust from becoming airborne. [1]3. Absorb: Cover the spill with an absorbent material like vermiculite, sand, or diatomaceous earth. [2][8][9]4. Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. [7]5. Decontaminate: Wipe the spill area with a soap and water solution. [1][10]6. Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
Large Spill (or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors to contain the vapors. Prevent entry.
-
Report: Call your institution's emergency number (e.g., Environmental Health & Safety) immediately. [2][11]Provide details on the chemical and the spill size.
-
Do not attempt to clean up a large spill unless you are trained and equipped for emergency response.
First Aid: Immediate Action is Critical
Skin Exposure RAPID DECONTAMINATION IS CRITICAL TO MINIMIZE ABSORPTION. [5]Anyone assisting should wear appropriate protective gloves (e.g., Silver Shield™ or butyl rubber) and clothing. [3][5]1. Immediately remove all contaminated clothing. [5]2. Repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400. [3][5][8]Use fresh, soaked gauze pads for each wipe. 3. Continue PEG application until medical assistance arrives or the characteristic phenol odor is gone. [5]4. If PEG is not available, flush the affected area with a safety shower or drench hose for at least 15 minutes. [2][5]5. Call for immediate medical attention for any exposure. [5] Eye Exposure
-
Immediately proceed to the nearest emergency eyewash station. [5]2. Hold eyelids open and flush with copious amounts of water for at least 15 minutes. [2][3]3. Call 911 or your site's emergency number for immediate medical attention. [3][5] Inhalation
-
Move the affected person to fresh air immediately. [5]2. Call for immediate medical attention. [5][6]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
Work Area Decontamination
-
After work is complete, wipe down the work area inside the fume hood with a soap and water solution. [10]* All equipment used must be decontaminated before being removed from the designated area.
Hazardous Waste Disposal
-
Never dispose of this compound or related materials down the sink or in the regular trash. [10][9]* All solid and liquid waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. [2][10]* Contaminated PPE, absorbent materials from spills, and empty chemical containers must also be disposed of as hazardous waste.
-
Store waste containers in a designated, well-ventilated satellite accumulation area until they are collected by your institution's hazardous waste management team. [10]The safest disposal method is incineration at a licensed chemical disposal facility. [9]
Caption: The required workflow for managing hazardous chemical waste.
References
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- NOAA. (n.d.). 3,5-DICHLOROPHENOL. CAMEO Chemicals.
- University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Phenol.
- University of Michigan, Environment, Health & Safety. (n.d.). Phenol.
- Cornell University, Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Harvard University, Environmental Health & Safety. (n.d.). Lab Safety Guideline: Phenol.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Chloro-4-(hydroxymethyl)phenol.
- ChemicalBook. (n.d.). 3,5-Dichlorophenol - Safety Data Sheet.
- Princeton University, Environmental Health & Safety. (2023). FACT SHEET: Phenol.
- Fisher Scientific. (2025). 3,5-Dichlorophenol - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 3,5-Dichlorophenol. PubChem.
- ECHEMI. (n.d.). This compound.
- Phenol And Acetone Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
- Sigma-Aldrich. (2025). Phenol - SAFETY DATA SHEET.
- Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide.
- protocols.io. (2020). PHENOL FIRST AID and personal protective equipment.
- West Virginia University, Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- Michigan State University, Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
- Wikipedia. (n.d.). 3,5-Dichlorophenol.
- CropLife South Africa. (2023). SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS.
- Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
- Fisher Scientific. (2025). 2,5-Dichlorophenol - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-(3,5-Dichlorophenyl)phenol.
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- 1. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PHENOL FIRST AID and personal protective equipment [protocols.io]
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- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
